MRE-269-d6
Description
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Properties
Molecular Formula |
C25H29N3O3 |
|---|---|
Molecular Weight |
425.6 g/mol |
IUPAC Name |
2-[4-[(5,6-diphenylpyrazin-2-yl)-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)amino]butoxy]acetic acid |
InChI |
InChI=1S/C25H29N3O3/c1-19(2)28(15-9-10-16-31-18-23(29)30)22-17-26-24(20-11-5-3-6-12-20)25(27-22)21-13-7-4-8-14-21/h3-8,11-14,17,19H,9-10,15-16,18H2,1-2H3,(H,29,30)/i1D3,2D3 |
InChI Key |
OJQMKCBWYCWFPU-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])N(CCCCOCC(=O)O)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)N(CCCCOCC(=O)O)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Isotopic Labeling of MRE-269-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of MRE-269-d6, a deuterated internal standard for MRE-269 (also known as ACT-333679), the active metabolite of the prostacyclin receptor agonist Selexipag. This document details the synthetic pathway, experimental protocols, and the relevant biological signaling cascade.
Introduction
MRE-269 is a potent and selective agonist of the prostacyclin (IP) receptor, playing a crucial role in the vasodilation of the pulmonary circulation.[1] It is the active metabolite of Selexipag, a medication used for the treatment of pulmonary arterial hypertension (PAH).[1] Isotopic labeling of MRE-269 with deuterium to create this compound is essential for pharmacokinetic studies, enabling its use as an internal standard in mass spectrometry-based bioanalysis. The six deuterium atoms are strategically placed on the isopropyl group to ensure metabolic stability of the label and a clear mass shift from the unlabeled analyte.
This guide outlines a logical synthetic route to this compound, commencing with the synthesis of a deuterated key intermediate, followed by its incorporation into the Selexipag scaffold and subsequent hydrolysis to the final product.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a multi-step process that mirrors the synthesis of unlabeled Selexipag, with the key difference being the introduction of deuterium at an early stage. The overall workflow can be summarized as follows:
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Synthesis of 4-(Isopropyl-d6-amino)butan-1-ol
The key deuterated intermediate is synthesized via reductive amination of 4-aminobutan-1-ol with acetone-d6.
Materials:
-
4-Aminobutan-1-ol
-
Acetone-d6
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN)
-
Platinum oxide (PtO₂) (optional, for catalytic hydrogenation)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Imine Formation: Dissolve 4-aminobutan-1-ol in methanol. Add acetone-d6 (typically in excess) to the solution. Stir the mixture at room temperature for a designated period (e.g., 1-2 hours) to facilitate the formation of the deuterated imine intermediate. The reaction can be monitored by TLC or LC-MS.
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add the reducing agent (e.g., sodium borohydride) portion-wise, maintaining the temperature below 10 °C. Alternatively, for catalytic hydrogenation, the reaction mixture can be subjected to a hydrogen atmosphere in the presence of a catalyst like platinum oxide.[2]
-
Work-up: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by the slow addition of water or dilute HCl. Adjust the pH to basic (pH > 10) with an aqueous solution of NaOH.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by distillation or column chromatography to yield pure 4-(isopropyl-d6-amino)butan-1-ol.
Synthesis of Selexipag-d6
The deuterated intermediate is then used in a multi-step synthesis to produce Selexipag-d6. The following is a general procedure based on known synthetic routes for Selexipag.[3]
Step 1: Coupling of 4-(Isopropyl-d6-amino)butan-1-ol with 5-Chloro-2,3-diphenylpyrazine
-
Combine 4-(isopropyl-d6-amino)butan-1-ol and 5-chloro-2,3-diphenylpyrazine in a suitable high-boiling solvent (e.g., N-methyl-2-pyrrolidone or neat).
-
Add a base such as potassium tert-butoxide.
-
Heat the reaction mixture to an elevated temperature (e.g., 190 °C) and stir for several hours.
-
After cooling, the product, 4-((5,6-diphenylpyrazin-2-yl)(isopropyl-d6)amino)butan-1-ol, can be isolated and purified.
Step 2: Alkylation
-
The alcohol from the previous step is alkylated with tert-butyl bromoacetate in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate) and a strong base (e.g., aqueous KOH) in a suitable solvent system (e.g., benzene or toluene).
-
The resulting ester is then isolated.
Step 3: Saponification
-
The tert-butyl ester is saponified using a base such as sodium hydroxide in a solvent like methanol to yield the corresponding carboxylic acid, {4-[(5,6-diphenylpyrazin-2-yl)(isopropyl-d6)amino]butoxy}acetic acid.
Step 4: Amide Coupling
-
The carboxylic acid is coupled with methanesulfonamide using a coupling agent such as 1,1'-carbonyldiimidazole (CDI) and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in an aprotic solvent (e.g., THF) to give Selexipag-d6.
Hydrolysis of Selexipag-d6 to this compound
The final step involves the hydrolysis of the N-acylsulfonamide group of Selexipag-d6.[4]
Procedure:
-
Dissolve Selexipag-d6 in a suitable solvent mixture, such as THF and water.
-
Add a base, for example, lithium hydroxide (LiOH).
-
Stir the reaction at room temperature until the hydrolysis is complete, as monitored by TLC or LC-MS.
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to protonate the carboxylic acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or chromatography.
Quantitative Data
The following table summarizes expected quantitative data for the key synthetic steps. Please note that actual yields and isotopic enrichment may vary depending on the specific reaction conditions and purification methods employed.
| Step | Reactants | Product | Typical Yield (%) | Isotopic Enrichment (%) |
| Reductive Amination | 4-Aminobutan-1-ol, Acetone-d6 | 4-(Isopropyl-d6-amino)butan-1-ol | 70-85 | >98 |
| Synthesis of Selexipag-d6 (Overall) | 4-(Isopropyl-d6-amino)butan-1-ol, 5-Chloro-2,3-diphenylpyrazine, and others | Selexipag-d6 | 40-60 | >98 |
| Hydrolysis | Selexipag-d6 | This compound | 85-95 | >98 |
MRE-269 Signaling Pathway
MRE-269 exerts its therapeutic effect by acting as a selective agonist for the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). The activation of the IP receptor initiates a downstream signaling cascade that ultimately leads to vasodilation and inhibition of smooth muscle cell proliferation.
Caption: MRE-269 signaling pathway via the IP receptor.
The binding of MRE-269 to the IP receptor leads to the activation of the associated Gs alpha subunit of the G-protein. This, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). The elevated intracellular levels of cAMP activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, resulting in vasodilation and the inhibition of pulmonary artery smooth muscle cell proliferation.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. US20180029973A1 - Method for preparing 4-isopropylamino-1-butanol - Google Patents [patents.google.com]
- 3. CN105949135A - Synthetic method of selexipag - Google Patents [patents.google.com]
- 4. Antiproliferative effect of selexipag active metabolite MRE‐269 on pulmonary arterial smooth muscle cells from patients with chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to MRE-269-d6 as a Selective IP Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of MRE-269, a potent and selective agonist for the prostacyclin (IP) receptor. MRE-269 is the active metabolite of the oral medication selexipag, which is utilized in the treatment of pulmonary arterial hypertension (PAH).[1][2] This document details the pharmacological properties of MRE-269, including its binding affinity, selectivity profile, and functional activity. Detailed experimental protocols for key in vitro assays are provided to enable researchers to further investigate its mechanism of action. Additionally, this guide clarifies the role of its deuterated isotopologue, MRE-269-d6, in pharmacokinetic studies.
Introduction to MRE-269 and the IP Receptor
Prostacyclin (PGI₂) is a lipid mediator that exerts potent vasodilatory, anti-proliferative, and anti-platelet effects primarily through activation of the IP receptor, a G-protein coupled receptor (GPCR).[3][4] The IP receptor is predominantly coupled to the Gs alpha subunit (Gαs), which, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[3][5] This signaling cascade plays a crucial role in maintaining vascular homeostasis.
MRE-269 (also known as ACT-333679) is a non-prostanoid IP receptor agonist and the active metabolite of selexipag.[1] Selexipag itself is a prodrug that is rapidly hydrolyzed in vivo to form MRE-269.[1] Due to its high selectivity for the IP receptor over other prostanoid receptors, MRE-269 offers a targeted therapeutic approach with a potentially favorable side-effect profile compared to less selective prostacyclin analogs.[2]
Pharmacological Profile of MRE-269
The pharmacological activity of MRE-269 has been characterized through a series of in vitro assays, demonstrating its high affinity and selectivity for the IP receptor, as well as its functional agonism.
Binding Affinity and Selectivity
The binding affinity of MRE-269 to the human IP receptor and its selectivity against other human prostanoid receptors have been determined using radioligand binding assays.
| Receptor | MRE-269 Kᵢ (nM) | MRE-269 IC₅₀ (µM) | Reference |
| IP | 20 | - | [6] |
| EP₁ | - | >10 | [6] |
| EP₂ | - | 5.8 | [6] |
| EP₃ | - | >10 | [6] |
| EP₄ | - | 4.9 | [6] |
| DP₁ | - | 2.6 | [6] |
| FP | - | >10 | [6] |
| TP | - | >10 | [6] |
Table 1: Binding Affinity and Selectivity of MRE-269 for Human Prostanoid Receptors.
Functional Activity
The functional agonist activity of MRE-269 is demonstrated by its ability to stimulate cAMP production and inhibit platelet aggregation. It also exhibits anti-proliferative effects on pulmonary artery smooth muscle cells (PASMCs).
| Assay | Cell Type/System | MRE-269 Potency | Reference |
| cAMP Accumulation | Human PASMCs | Concentration-dependent increase | [2] |
| Inhibition of ADP-induced Platelet Aggregation | Human Platelet-Rich Plasma | IC₅₀ = 0.21 µM | [2] |
| Inhibition of PDGF-induced PASMC Proliferation | CTEPH PASMCs | IC₅₀ = 0.07 µM | [2] |
Table 2: Functional Activity of MRE-269.
Signaling Pathway of the IP Receptor
Activation of the IP receptor by an agonist like MRE-269 initiates a well-defined signaling cascade. The primary pathway involves the coupling of the receptor to a stimulatory G protein (Gs), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP. This second messenger then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the physiological effects of vasodilation, inhibition of smooth muscle cell proliferation, and inhibition of platelet aggregation.[5][7]
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key in vitro assays used to characterize the pharmacological profile of MRE-269.
Radioligand Binding Assay for IP Receptor Affinity
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of MRE-269 for the human IP receptor expressed in a suitable cell line, such as Chinese Hamster Ovary (CHO) cells.
Materials:
-
Membrane preparations from CHO cells stably expressing the human IP receptor.
-
[³H]Iloprost (Radioligand).
-
MRE-269 (Test compound).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
GF/B glass fiber filters, pre-soaked in 0.5% polyethyleneimine.
-
Scintillation cocktail.
-
96-well microplates.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture CHO cells expressing the human IP receptor to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in binding buffer. Determine protein concentration using a suitable method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
50 µL of binding buffer (for total binding) or a high concentration of a non-labeled IP agonist (e.g., 10 µM Iloprost) for non-specific binding.
-
50 µL of various concentrations of MRE-269.
-
50 µL of [³H]Iloprost at a final concentration close to its Kₑ (e.g., 2-5 nM).
-
100 µL of the membrane preparation (containing 10-20 µg of protein).
-
-
Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the MRE-269 concentration.
-
Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
cAMP Accumulation Assay
This protocol outlines a method to measure the functional agonism of MRE-269 by quantifying its ability to increase intracellular cAMP levels in human pulmonary artery smooth muscle cells (hPASMCs).
Materials:
-
Human Pulmonary Artery Smooth Muscle Cells (hPASMCs).
-
Cell culture medium.
-
MRE-269 (Test compound).
-
Forskolin (Positive control).
-
IBMX (Phosphodiesterase inhibitor).
-
Lysis buffer.
-
cAMP immunoassay kit (e.g., ELISA-based or HTRF-based).
-
Plate reader.
Procedure:
-
Cell Culture and Plating:
-
Culture hPASMCs in appropriate medium until they reach 80-90% confluency.
-
Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
-
Cell Stimulation:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor such as IBMX (e.g., 500 µM) for 15-30 minutes at 37°C to prevent cAMP degradation.
-
Add various concentrations of MRE-269 or a positive control (e.g., Forskolin) to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Aspirate the medium and lyse the cells according to the instructions of the chosen cAMP immunoassay kit.
-
Perform the cAMP measurement following the kit's protocol. This typically involves a competitive binding assay where endogenous cAMP from the cell lysate competes with a labeled cAMP for binding to a specific antibody.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP in each sample from the standard curve.
-
Plot the cAMP concentration against the logarithm of the MRE-269 concentration.
-
Determine the EC₅₀ value from the resulting dose-response curve using non-linear regression.
-
ADP-Induced Platelet Aggregation Assay
This protocol describes how to assess the inhibitory effect of MRE-269 on platelet aggregation induced by adenosine diphosphate (ADP) using light transmission aggregometry.
Materials:
-
Fresh human whole blood collected in sodium citrate tubes.
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).
-
Adenosine Diphosphate (ADP) solution.
-
MRE-269 (Test compound).
-
Saline.
-
Light Transmission Aggregometer.
Procedure:
-
Preparation of PRP and PPP:
-
Centrifuge fresh citrated human whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.
-
Adjust the platelet count in the PRP with PPP if necessary.
-
-
Platelet Aggregation Measurement:
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pipette an aliquot of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.
-
Add a vehicle or various concentrations of MRE-269 and incubate for a few minutes.
-
Initiate aggregation by adding a submaximal concentration of ADP (e.g., 5-10 µM).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Determine the maximum percentage of platelet aggregation for each concentration of MRE-269.
-
Calculate the percentage inhibition of aggregation relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the MRE-269 concentration.
-
Determine the IC₅₀ value from the resulting inhibition curve using non-linear regression.
-
The Role of this compound
This compound is a deuterated form of MRE-269. Deuterium is a stable, non-radioactive isotope of hydrogen. In drug development and clinical pharmacology, deuterated compounds like this compound are primarily used as internal standards in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]
The key application of this compound is in pharmacokinetic studies of selexipag.[9] When analyzing biological samples (e.g., plasma, urine) to determine the concentrations of selexipag and its active metabolite MRE-269, a known amount of this compound is added to each sample. Because this compound is chemically identical to MRE-269 but has a different mass, it co-elutes during chromatography but is distinguished by the mass spectrometer. This allows for precise and accurate quantification of MRE-269 in the sample by correcting for variations in sample preparation and instrument response.
Conclusion
MRE-269 is a highly selective and potent agonist of the IP receptor, with demonstrated functional activity in cellular and physiological systems relevant to the treatment of pulmonary arterial hypertension. Its pharmacological profile, characterized by high affinity for the IP receptor and functional agonism leading to increased cAMP and inhibition of platelet aggregation, underscores its therapeutic potential. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the molecular mechanisms of MRE-269 and other IP receptor agonists. The deuterated analog, this compound, serves as an essential tool for the accurate pharmacokinetic assessment of selexipag and its active metabolite. This comprehensive understanding of MRE-269 and its properties is crucial for ongoing research and development in the field of cardiovascular pharmacology.
References
- 1. Selexipag in the management of pulmonary arterial hypertension: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative effect of selexipag active metabolite MRE‐269 on pulmonary arterial smooth muscle cells from patients with chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostacyclin receptor - Wikipedia [en.wikipedia.org]
- 5. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. cAMP signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 8. Pharmacokinetics and Tolerability of the Novel Oral Prostacyclin IP Receptor Agonist Selexipag - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tga.gov.au [tga.gov.au]
The Role of MRE-269-d6 in Pulmonary Hypertension Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of MRE-269-d6, the active metabolite of the prostacyclin receptor agonist selexipag, and its significance in the field of pulmonary hypertension (PH) research. This document details its mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes relevant biological pathways and workflows.
Introduction: this compound in the Context of Pulmonary Hypertension
Pulmonary hypertension is a progressive disease characterized by elevated blood pressure in the pulmonary arteries, leading to right heart failure and premature death. A key therapeutic strategy involves targeting the prostacyclin pathway, which mediates vasodilation and inhibits vascular smooth muscle cell proliferation. Selexipag (Uptravi®) is an orally available, selective prostacyclin IP receptor agonist approved for the treatment of pulmonary arterial hypertension (PAH). Following administration, selexipag is rapidly hydrolyzed to its active metabolite, this compound (also known as ACT-333679), which is responsible for the majority of the pharmacological activity. This compound is a potent and selective agonist of the prostacyclin (IP) receptor, offering a targeted approach to managing PAH.[1][2] This guide will focus on the core scientific and technical aspects of this compound relevant to ongoing and future research.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effects by selectively binding to and activating the prostacyclin (IP) receptor, a Gs protein-coupled receptor.[1][3] This activation initiates a downstream signaling cascade that leads to the relaxation of pulmonary arterial smooth muscle cells (PASMCs) and inhibition of their proliferation, addressing two key pathological features of PH.
The binding of this compound to the IP receptor stimulates adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP).[3][4] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and smooth muscle relaxation (vasodilation). Furthermore, the increase in cAMP has been shown to upregulate the expression of inhibitor of DNA binding (ID) genes, such as ID1 and ID3, which play a crucial role in inhibiting the proliferation of PASMCs.[4]
Quantitative Data
Table 1: Receptor Binding Profile of this compound
| Receptor | Binding Affinity (Ki, nM) | Functional Activity (IC50, µM) |
| Prostacyclin (IP) | 20 | - |
| Thromboxane (TP) | - | >10 |
| Prostaglandin D2 (DP) | - | 2.6 |
| Prostaglandin E2 (EP1) | - | >10 |
| Prostaglandin E2 (EP2) | - | 5.8 |
| Prostaglandin E2 (EP3) | - | >10 |
| Prostaglandin E2 (EP4) | - | 4.9 |
| Prostaglandin F2α (FP) | - | >10 |
| Data sourced from Cayman Chemical product information.[3] |
Table 2: In Vitro Efficacy of this compound
| Assay | Cell Type/Tissue | Parameter | Value |
| Cellular Relaxation | Human PASMC | EC50 | 4.3 nM |
| Inhibition of Cell Proliferation | Human PASMC (PDGF-induced) | IC50 | 4.0 nM |
| Inhibition of Extracellular Matrix Synthesis | Human PASMC | IC50 | 8.3 nM |
| Inhibition of Cell Proliferation | Human PASMC from CTEPH patients (PDGF-induced) | IC50 | 0.07 µM |
| Inhibition of ADP-induced Platelet Aggregation | Human platelet-rich plasma | IC50 | 0.21 µM |
| Inhibition of ADP-induced Platelet Aggregation | Rat platelet-rich plasma | IC50 | 10 µM |
| Data compiled from multiple sources.[3][5] |
Table 3: Pharmacokinetic Parameters of this compound in Preclinical Species and Humans
| Species | Route | Dose | Cmax | Tmax (h) | t1/2 (h) | AUC |
| Rat | Oral (Selexipag) | - | - | - | - | - |
| Dog | Oral (Selexipag) | - | - | - | - | - |
| Monkey | Oral (Selexipag) | - | - | - | - | - |
| Human | Oral (Selexipag) | Single & Multiple | - | 3-4 | 6.2-13.5 | - |
| Qualitative data indicates this compound is the major active component in plasma across species. Specific quantitative preclinical data for this compound following selexipag administration requires further consolidation from proprietary studies. Human data is for the active metabolite MRE-269.[1][2] |
Experimental Protocols
In Vivo Model: Monocrotaline-Induced Pulmonary Hypertension in Rats
This model is widely used to screen compounds for their efficacy in treating pulmonary hypertension.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used.
-
Induction of PH: A single subcutaneous or intraperitoneal injection of monocrotaline (MCT; e.g., 60 mg/kg) is administered at Day 0.
-
Treatment: this compound or vehicle is administered daily via oral gavage, starting either prophylactically (Day 0 or 1) or therapeutically (e.g., Day 14).
-
Monitoring: Body weight and general health are monitored regularly.
-
Terminal Evaluation (Day 21-28):
-
Hemodynamics: Anesthetize the rat and insert a catheter into the right ventricle via the jugular vein to measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).
-
Right Ventricular Hypertrophy: Excise the heart, separate the right ventricle (RV) from the left ventricle and septum (LV+S), and weigh each part to calculate the Fulton's Index (RV / (LV+S)).
-
Histology: Perfuse and fix the lungs. Embed lung tissue in paraffin, section, and stain with hematoxylin and eosin (H&E) or van Gieson elastic stain to assess medial wall thickness of small pulmonary arteries.
-
In Vitro Assay: PASMC Proliferation (BrdU Incorporation)
This assay quantifies the anti-proliferative effect of this compound on pulmonary artery smooth muscle cells.
Methodology:
-
Cell Culture: Culture human or rat pulmonary artery smooth muscle cells (PASMCs) in appropriate growth medium.
-
Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight.
-
Synchronization: Serum-starve the cells for 24-48 hours to synchronize them in the G0/G1 phase of the cell cycle.
-
Treatment: Treat cells with a mitogen (e.g., platelet-derived growth factor, PDGF) in the presence of varying concentrations of this compound or vehicle for 24-48 hours.
-
BrdU Labeling: Add 5-bromo-2'-deoxyuridine (BrdU) labeling solution to each well and incubate for a further 2-24 hours.
-
Fixation and Denaturation: Aspirate the medium, and fix and denature the cellular DNA according to the manufacturer's protocol of the BrdU assay kit.
-
Detection: Incubate with an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase). Add the enzyme substrate and measure the resulting colorimetric or fluorescent signal using a microplate reader.
-
Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle-treated control.
In Vitro Assay: Pulmonary Artery Vasorelaxation
This assay assesses the vasodilatory properties of this compound on isolated pulmonary artery rings.
Methodology:
-
Tissue Preparation: Euthanize a rat and carefully dissect the main pulmonary artery. Clean the artery of adhering connective tissue and cut into 2-3 mm rings.
-
Mounting: Mount the arterial rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of approximately 1-1.5 g, with solution changes every 15-20 minutes.
-
Pre-contraction: Contract the arterial rings with a submaximal concentration of a vasoconstrictor, such as phenylephrine or U-46619.
-
Cumulative Concentration-Response Curve: Once a stable contraction plateau is reached, add this compound in a cumulative manner to the organ bath, allowing the relaxation response to stabilize at each concentration.
-
Data Analysis: Express the relaxation at each concentration as a percentage of the pre-contraction tension. Plot the concentration-response curve and calculate the EC50 value.
Conclusion
This compound, the active metabolite of selexipag, is a cornerstone in the research and development of therapies for pulmonary hypertension. Its high selectivity and potency as a prostacyclin IP receptor agonist translate to significant vasodilatory and anti-proliferative effects in the pulmonary vasculature. The experimental models and assays detailed in this guide provide a robust framework for researchers to further investigate the therapeutic potential of this compound and other novel compounds targeting the prostacyclin pathway. A thorough understanding of its pharmacological profile and the methodologies to assess its efficacy is crucial for advancing the field of pulmonary hypertension treatment.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Antiproliferative effect of selexipag active metabolite MRE‐269 on pulmonary arterial smooth muscle cells from patients with chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selexipag Active Metabolite ACT-333679 Displays Strong Anticontractile and Antiremodeling Effects but Low β-Arrestin Recruitment and Desensitization Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
MRE-269-d6: A Technical Guide to its Biological Activity and Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRE-269-d6 is the deuterated form of MRE-269, also known as ACT-333679. MRE-269 is the pharmacologically active metabolite of selexipag, a non-prostanoid prostacyclin receptor (IP receptor) agonist.[1][2] Selexipag is an orally available drug approved for the treatment of pulmonary arterial hypertension (PAH).[3] Upon oral administration, selexipag is rapidly hydrolyzed to MRE-269, which is the primary contributor to the drug's therapeutic effects due to its higher potency and longer half-life.[1] This technical guide provides an in-depth overview of the biological activity and pharmacology of MRE-269, with a focus on its mechanism of action, quantitative pharmacological parameters, and the experimental protocols used for its characterization. The "-d6" designation indicates that the molecule has been isotopically labeled with six deuterium atoms, a modification typically used for pharmacokinetic studies or as an internal standard in analytical assays, which does not alter its biological activity.
Core Mechanism of Action
MRE-269 is a potent and selective agonist of the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR).[4] The activation of the IP receptor by MRE-269 initiates a signaling cascade that is central to its therapeutic effects in pulmonary arterial hypertension.
Signaling Pathway
The binding of MRE-269 to the IP receptor predominantly leads to the activation of the Gs alpha subunit of the associated heterotrimeric G-protein. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP).[5] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to vasodilation and inhibition of smooth muscle cell proliferation.[2][4]
Quantitative Pharmacology
The biological activity of MRE-269 has been quantified in various in vitro assays, demonstrating its potency and selectivity.
Receptor Binding and Functional Activity
| Parameter | Value | Cell Line/Tissue | Assay Type | Reference |
| EC50 (cAMP accumulation) | 11 nM | CHO cells expressing human IP receptor | cAMP accumulation | [4] |
| EC50 (Cellular Relaxation) | 4.3 nM | Pulmonary Artery Smooth Muscle Cells (PASMCs) | Cellular Relaxation | [2] |
| IC50 (Cell Proliferation) | 4.0 nM | PASMCs | Cell Proliferation | [2] |
| IC50 (Extracellular Matrix Synthesis) | 8.3 nM | PASMCs | ECM Synthesis | [2] |
| IC50 (PDGF-induced proliferation in normal PASMCs) | 3.67 µmol/L | Normal PASMCs | BrdU Incorporation | [6] |
| IC50 (PDGF-induced proliferation in CTEPH PASMCs) | 0.07 µmol/L | CTEPH PASMCs | BrdU Incorporation | [6] |
Pharmacokinetics
| Parameter | Value | Species | Notes | Reference |
| Half-life (t1/2) | ~8 hours | Humans | Active metabolite of selexipag. | [1] |
| Cmax | ~0.02 µmol/L | Humans | After repeated oral administration of 0.6 mg selexipag twice daily for 8 days. | [6] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of pharmacological data.
IP Receptor Binding Assay (Radioligand Competition)
This assay quantifies the affinity of MRE-269 for the IP receptor.
Protocol Workflow:
Detailed Steps:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human IP receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of a radiolabeled IP receptor ligand (e.g., [3H]-iloprost), and varying concentrations of MRE-269.
-
For total binding, omit MRE-269. For non-specific binding, add a high concentration of a non-labeled IP receptor agonist.
-
Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filters and add scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of MRE-269.
-
Plot the percentage of specific binding against the logarithm of the MRE-269 concentration to generate a competition curve.
-
Determine the IC50 value from the curve and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay (HTRF)
This assay measures the functional consequence of IP receptor activation by quantifying the production of intracellular cAMP.
Protocol Workflow:
Detailed Steps:
-
Cell Culture and Plating:
-
Plate cells (e.g., CHO cells expressing the IP receptor or primary human PASMCs) in a 96-well plate and culture overnight.
-
-
Cell Stimulation:
-
Replace the culture medium with stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Add varying concentrations of MRE-269 to the wells.
-
Incubate for 30 minutes at 37°C.
-
-
Lysis and Detection:
-
Lyse the cells and add the Homogeneous Time-Resolved Fluorescence (HTRF) detection reagents: cAMP labeled with d2 and an anti-cAMP antibody labeled with a europium cryptate.
-
-
Incubation and Measurement:
-
Incubate for 60 minutes at room temperature to allow for the competitive binding of cellular cAMP and d2-labeled cAMP to the antibody.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
-
-
Data Analysis:
-
Calculate the ratio of the two emission signals.
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP in the cell lysates from the standard curve.
-
Plot the cAMP concentration against the logarithm of the MRE-269 concentration to determine the EC50 value.
-
Pulmonary Artery Smooth Muscle Cell (PASMC) Proliferation Assay (BrdU Incorporation)
This assay assesses the anti-proliferative effect of MRE-269 on PASMCs.
Protocol Workflow:
Detailed Steps:
-
Cell Culture and Synchronization:
-
Plate human PASMCs in 96-well plates.
-
Synchronize the cells in the G0/G1 phase of the cell cycle by serum starvation (e.g., 0.1% FBS) for 24-48 hours.[6]
-
-
Cell Treatment:
-
Incubation:
-
Incubate the cells for 24 hours to allow for cell proliferation and BrdU incorporation.[6]
-
-
BrdU Detection:
-
Fix the cells and denature the DNA to expose the incorporated BrdU.
-
Add a primary antibody specific for BrdU, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a colorimetric or chemiluminescent substrate and measure the signal using a plate reader.
-
-
Data Analysis:
-
Normalize the signal to the control (PDGF-stimulated cells without MRE-269).
-
Plot the percentage of proliferation inhibition against the logarithm of the MRE-269 concentration to determine the IC50 value.
-
Vasodilation Assay (Isolated Rat Pulmonary Artery)
This ex vivo assay measures the vasodilatory effects of MRE-269 on pre-constricted pulmonary artery rings.
Protocol Workflow:
Detailed Steps:
-
Tissue Preparation:
-
Isolate the pulmonary artery from a rat and place it in cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).
-
Clean the artery of adhering tissue and cut it into rings of 2-3 mm in length.
-
Mount the rings on wires in an organ bath chamber filled with physiological salt solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
-
Equilibration:
-
Allow the arterial rings to equilibrate for at least 60 minutes under a determined optimal resting tension.
-
-
Pre-constriction:
-
Induce a stable contraction by adding a vasoconstrictor agent, such as the thromboxane A2 mimetic U46619 or phenylephrine.
-
-
Drug Administration:
-
Once a stable contraction plateau is reached, add MRE-269 in a cumulative manner, increasing the concentration stepwise.
-
-
Data Recording and Analysis:
-
Record the changes in isometric tension.
-
Express the relaxation at each concentration as a percentage of the pre-constriction tension.
-
Plot the percentage of relaxation against the logarithm of the MRE-269 concentration to generate a concentration-response curve and determine the EC50 value.
-
Conclusion
This compound, as the active metabolite of selexipag, is a potent and selective IP receptor agonist with significant vasodilatory and anti-proliferative effects on pulmonary arterial smooth muscle cells. Its pharmacological profile, characterized by high potency and a favorable pharmacokinetic profile, underpins the therapeutic efficacy of selexipag in the management of pulmonary arterial hypertension. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this and other IP receptor agonists in the context of cardiovascular and pulmonary research.
References
- 1. Selexipag in the management of pulmonary arterial hypertension: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selexipag Active Metabolite ACT-333679 Displays Strong Anticontractile and Antiremodeling Effects but Low β-Arrestin Recruitment and Desensitization Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiproliferative effect of selexipag active metabolite MRE-269 on pulmonary arterial smooth muscle cells from patients with chronic thromboembolic pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Molecular recognition and activation of the prostacyclin receptor by anti-pulmonary arterial hypertension drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiproliferative effect of selexipag active metabolite MRE‐269 on pulmonary arterial smooth muscle cells from patients with chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics of MRE-269: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacokinetics of MRE-269, the active metabolite of the prostacyclin receptor agonist selexipag. MRE-269 is the primary contributor to the pharmacological activity of selexipag, which is used in the treatment of pulmonary arterial hypertension (PAH). This document summarizes key pharmacokinetic data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows. The deuterated isotopologue, MRE-269-d6, is likely utilized as an internal standard in quantitative bioanalytical assays for MRE-269, though specific pharmacokinetic studies on this compound are not publicly available.
Quantitative Pharmacokinetic Data
The pharmacokinetic profile of MRE-269 has been characterized in several clinical studies involving healthy volunteers. The data presented below is a summary from single and multiple ascending dose studies.
Table 1: Single Dose Pharmacokinetic Parameters of MRE-269 in Healthy Male Subjects
| Parameter | 100 µg Selexipag Dose | 400 µg Selexipag Dose |
| Tmax (h) | ~4.0 | ~4.0 |
| Cmax (ng/mL) | Data not consistently reported | Data not consistently reported |
| AUC (ng·h/mL) | Data not consistently reported | Data not consistently reported |
| Half-life (t½) (h) | 7.9 | 9.4 - 14.22 |
Table 2: Multiple Dose Pharmacokinetic Parameters of MRE-269 in Healthy Male Subjects (following up-titration)
| Parameter | Up to 600 µg Selexipag Twice Daily |
| Tmax (h) | ~4.0 |
| Cmax (ng/mL) | Data not consistently reported |
| AUC (ng·h/mL) | Data not consistently reported |
| Half-life (t½) (h) | ~10.53 |
Note: Exposure to MRE-269 (AUC) is approximately 3- to 4-fold higher than that of the parent drug, selexipag. The presence of food has been shown to decrease the exposure to MRE-269 by 27%.
Experimental Protocols
In Vivo Pharmacokinetic Studies in Healthy Volunteers
Study Design: The pharmacokinetic parameters of MRE-269 were primarily determined through Phase I, double-blind, placebo-controlled, single and multiple ascending dose studies in healthy male subjects. An up-titration dosing regimen was often employed to improve tolerability.
Dosing:
-
Single Dose Studies: Oral administration of selexipag at doses ranging from 100 µg to 400 µg.
-
Multiple Dose Studies: Twice-daily oral administration of selexipag with doses up-titrated in steps, for instance, from 400 µg to 600 µg.
Sample Collection and Analysis:
-
Blood samples were collected at various time points post-dose to characterize the plasma concentration-time profile of MRE-269.
-
Plasma concentrations of MRE-269 were quantified using validated bioanalytical methods, likely high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), with this compound used as an internal standard for accurate quantification.
In Vitro Metabolism Studies
Objective: To identify the enzymes responsible for the conversion of selexipag to MRE-269 and the subsequent metabolism of MRE-269.
Methodology:
-
Microsomal Incubations: Selexipag was incubated with human liver and intestinal microsomes.
-
Enzyme Contribution: The primary enzyme responsible for the hydrolysis of selexipag to MRE-269 is carboxylesterase 1 (CES1) in the liver and CES2 in the intestine.
-
Further Metabolism: The metabolism of MRE-269 is mediated by cytochrome P450 enzymes (CYP2C8 and CYP3A4) and UDP-glucuronosyltransferases (UGT1A3 and UGT2B7).
In Vitro Pharmacodynamic Assays
cAMP Measurement Assay:
-
Cell Line: Human pulmonary artery smooth muscle cells (PASMCs).
-
Protocol: PASMCs were treated with varying concentrations of MRE-269. The intracellular levels of cyclic adenosine monophosphate (cAMP) were then measured, typically using a competitive immunoassay or a reporter gene assay. MRE-269 has been shown to increase cAMP levels in a concentration-dependent manner in these cells.
Cell Proliferation Assay:
-
Cell Line: PASMCs from patients with chronic thromboembolic pulmonary hypertension (CTEPH).
-
Protocol: The antiproliferative effects of MRE-269 were assessed by measuring the inhibition of platelet-derived growth factor (PDGF)-induced cell proliferation. MRE-269 has been demonstrated to suppress the proliferation of these cells.
Visualizations
MRE-269 Signaling Pathway
Caption: MRE-269 signaling cascade in vascular smooth muscle cells.
Experimental Workflow for a Single Dose Pharmacokinetic Study
Caption: Workflow for a single-dose pharmacokinetic study of MRE-269.
Navigating the Stability and Storage of MRE-269-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for MRE-269-d6, a deuterated active metabolite of Selexipag. Due to the limited availability of direct stability data for this compound, this document leverages information from its non-deuterated counterpart, MRE-269, and its parent drug, Selexipag. The structural similarities between these compounds allow for informed inferences regarding the stability profile of this compound.
Introduction to this compound
This compound is the deuterium-labeled version of MRE-269, the pharmacologically active metabolite of Selexipag, a prostacyclin IP receptor agonist used in the treatment of pulmonary arterial hypertension. The deuteration makes this compound a valuable tool in pharmacokinetic studies as an internal standard for mass spectrometry-based quantification. Understanding its stability is crucial for ensuring the accuracy and reliability of such bioanalytical methods.
Recommended Storage Conditions
Based on data from commercial suppliers for MRE-269, the following storage conditions are recommended to maintain the integrity of this compound.
Table 1: Recommended Storage Conditions for MRE-269 (as a proxy for this compound)
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | Up to 4 years[1] |
| In Solvent | -80°C | Up to 2 years[2] |
| -20°C | Up to 1 year[2] |
Stability Profile and Degradation Pathways
While specific forced degradation studies on this compound are not publicly available, extensive research on its parent drug, Selexipag, provides critical insights into potential degradation pathways. Selexipag has been shown to degrade under various stress conditions, and it is reasonable to anticipate that this compound would exhibit similar vulnerabilities due to its shared core structure.
Table 2: Summary of Forced Degradation Studies on Selexipag
| Stress Condition | Observations | Potential Degradation Products |
| Acidic | Degradation observed. | Hydrolysis of the amide linkage. |
| Alkaline | Significant degradation. | Hydrolysis of the amide linkage, leading to the formation of MRE-269 as a degradant of Selexipag.[3][4] |
| Oxidative | Stable. | Minimal to no degradation observed.[4] |
| Thermal | Stable at elevated temperatures (e.g., 70°C). | Resistant to heat-induced degradation.[4] |
| Photolytic | Stable. | No significant degradation upon exposure to light.[4] |
| Moist Heat | Degradation observed. | Formation of a degradation product with m/z 454.54.[3][4] |
The primary degradation pathway for Selexipag under hydrolytic conditions (acidic and alkaline) involves the cleavage of the amide bond, which in the case of Selexipag, leads to the formation of its active metabolite, MRE-269. This suggests that the core structure of MRE-269 is relatively stable under these conditions compared to the parent drug. However, further degradation of MRE-269 itself is possible under prolonged or more extreme stress.
Experimental Protocols: Stability-Indicating Analytical Method
The following section outlines a typical experimental protocol for a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, based on validated methods for Selexipag and its impurities, including MRE-269. This method can be adapted for the analysis of this compound to assess its purity and stability.
4.1. Chromatographic Conditions
Table 3: Example RP-HPLC Method Parameters
| Parameter | Condition |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5] |
| Mobile Phase | Gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% Orthophosphoric acid) and an organic solvent (e.g., Acetonitrile). A common ratio is 70:30 (v/v) aqueous to organic.[5] |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 30°C[5] |
| Detection Wavelength | 260 nm[5] |
| Injection Volume | 10 µL[5] |
| Run Time | 7 minutes[5] |
4.2. Preparation of Solutions
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile or a mixture of Acetonitrile and water) and dilute to the desired working concentration.
-
Sample Solution: Subject the this compound sample to various stress conditions (as outlined in Table 2). After the specified duration, neutralize the solution if necessary, and dilute with the mobile phase to a suitable concentration for analysis.
4.3. Forced Degradation Study Protocol
-
Acid Degradation: Treat the sample with 0.1 M HCl at room temperature or elevated temperature for a specified period.
-
Alkaline Degradation: Treat the sample with 0.1 M NaOH at room temperature for a specified period.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid sample to a high temperature (e.g., 70°C) in a hot air oven.
-
Photodegradation: Expose the sample to UV light (e.g., 254 nm) and/or visible light.
4.4. Method Validation
The analytical method should be validated according to ICH guidelines (Q2(R1)) to ensure it is suitable for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Visualizing Key Processes
5.1. Metabolic Pathway of Selexipag to MRE-269
Caption: Metabolic pathway of Selexipag to its active metabolite, MRE-269.
5.2. Experimental Workflow for Stability-Indicating Method Development
Caption: General workflow for developing a validated stability-indicating analytical method.
Conclusion
While direct stability data for this compound is scarce, a robust understanding of its stability and optimal storage conditions can be extrapolated from its non-deuterated form, MRE-269, and its parent compound, Selexipag. For critical applications, it is imperative to conduct specific stability studies on this compound following the principles and methodologies outlined in this guide. The provided experimental protocols and workflows offer a solid foundation for researchers and drug development professionals to ensure the integrity and reliability of this compound in their studies.
References
An In-depth Technical Guide on MRE-269-d6 for the Study of G Protein-Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRE-269, also known as ACT-333679, is the pharmacologically active metabolite of the oral prostacyclin (IP) receptor agonist, selexipag.[1][2][3] MRE-269 is a potent and selective agonist for the prostacyclin receptor, a G protein-coupled receptor (GPCR) that plays a crucial role in vasodilation and inhibition of platelet aggregation.[3][4] This technical guide provides a comprehensive overview of MRE-269, with a focus on its application in studying GPCRs, including detailed experimental protocols, quantitative data, and visualization of relevant pathways and workflows. The deuterated variant, MRE-269-d6, serves as a valuable tool in pharmacokinetic studies and as an internal standard for analytical measurements.
Mechanism of Action and Signaling Pathway
MRE-269 selectively binds to and activates the prostacyclin (IP) receptor, which is coupled to the Gs alpha subunit of the heterotrimeric G protein.[1] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][5] The elevated cAMP then activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in vasodilation and inhibition of smooth muscle cell proliferation.[1]
Quantitative Data
The following tables summarize the binding affinity, selectivity, and functional potency of MRE-269 from various in vitro studies.
Table 1: Binding Affinity of MRE-269 for the Prostacyclin (IP) Receptor
| Parameter | Species | Value | Reference |
| Ki | Human | 20 nM | [4] |
Table 2: Selectivity Profile of MRE-269 Against Other Prostanoid Receptors
| Receptor | IC50 (µM) | Reference |
| DP | 2.6 | [4] |
| EP1 | >10 | [4] |
| EP2 | 5.8 | [4] |
| EP3 | >10 | [4] |
| EP4 | 4.9 | [4] |
| FP | >10 | [4] |
| TP | >10 | [4] |
Table 3: Functional Potency of MRE-269
| Assay | Cell/Tissue Type | Parameter | Value | Reference |
| ADP-induced Platelet Aggregation | Human Platelet-Rich Plasma | IC50 | 0.21 µM | [4] |
| ADP-induced Platelet Aggregation | Rat Platelet-Rich Plasma | IC50 | 10 µM | [4] |
| PDGF-induced Proliferation | Normal Human PASMCs | IC50 | 3.67 µM | [1] |
| PDGF-induced Proliferation | CTEPH Patient PASMCs | IC50 | 0.07 µM | [1] |
| Cellular Relaxation | Human PASMCs | EC50 | 4.3 nM | [1] |
| Inhibition of Cell Proliferation | Human PASMCs | IC50 | 4.0 nM | [1] |
| Extracellular Matrix Synthesis | Human PASMCs | IC50 | 8.3 nM | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in the quantitative data tables are provided below.
Radioligand Binding Assay (for Ki Determination)
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of MRE-269 for the human IP receptor.
Materials:
-
Cells expressing the human IP receptor (e.g., HEK293 or CHO cells)
-
Radiolabeled IP receptor agonist (e.g., [3H]-iloprost)
-
Unlabeled MRE-269
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2)
-
Wash buffer (ice-cold assay buffer)
-
Glass fiber filters
-
Scintillation cocktail
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the human IP receptor to a sufficient density.
-
Harvest the cells and homogenize them in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer. Determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled MRE-269.
-
To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled IP receptor agonist.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the MRE-269 concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of MRE-269 that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This functional assay measures the ability of MRE-269 to stimulate the production of intracellular cAMP.
Materials:
-
Cells expressing the IP receptor (e.g., human pulmonary artery smooth muscle cells - PASMCs)
-
MRE-269
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine - IBMX)
-
Cell culture medium
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen)
Procedure:
-
Cell Preparation:
-
Seed the cells in a multi-well plate and allow them to adhere and grow.
-
Prior to the assay, replace the culture medium with a serum-free medium containing a PDE inhibitor to prevent the degradation of newly synthesized cAMP.
-
-
Cell Stimulation:
-
Add varying concentrations of MRE-269 to the wells.
-
Incubate the plate at 37°C for a specific time to allow for cAMP production.
-
-
cAMP Detection:
-
Stop the reaction and lyse the cells according to the instructions of the chosen cAMP detection kit.
-
Measure the intracellular cAMP levels using the detection kit.
-
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the MRE-269 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of MRE-269 that produces 50% of the maximal response).
-
GTPγS Binding Assay
This assay measures the activation of G proteins by the IP receptor upon stimulation with MRE-269. It quantifies the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit.
Materials:
-
Cell membranes expressing the IP receptor and the Gs protein
-
[35S]GTPγS
-
Guanosine diphosphate (GDP)
-
MRE-269
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2)
-
Unlabeled GTPγS (for non-specific binding)
Procedure:
-
Assay Setup:
-
In a multi-well plate, add the cell membrane preparation, a fixed concentration of GDP, and varying concentrations of MRE-269.
-
-
Initiation of Reaction:
-
Initiate the binding reaction by adding [35S]GTPγS to each well.
-
Incubate the plate at 30°C for a defined period with gentle agitation.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS) from the total binding.
-
Plot the specific [35S]GTPγS binding against the logarithm of the MRE-269 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Conclusion
This compound, as a stable isotope-labeled version of the potent and selective IP receptor agonist MRE-269, is an indispensable tool for researchers studying the pharmacology of the prostacyclin pathway. This guide provides the foundational knowledge, quantitative data, and detailed experimental frameworks necessary for its effective use in GPCR research and drug development. The provided protocols and diagrams offer a clear and structured approach to investigating the interaction of MRE-269 with its target receptor and elucidating its downstream signaling effects.
References
- 1. Selexipag Active Metabolite ACT-333679 Displays Strong Anticontractile and Antiremodeling Effects but Low β-Arrestin Recruitment and Desensitization Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. caymanchem.com [caymanchem.com]
- 5. A long-acting and highly selective prostacyclin receptor agonist prodrug, 2-{4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}-N-(methylsulfonyl)acetamide (NS-304), ameliorates rat pulmonary hypertension with unique relaxant responses of its active form, {4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}acetic acid (MRE-269), on rat pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Exploratory Therapeutic Potential of MRE-269
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRE-269, also known as ACT-333679, is the active metabolite of the orally available prostacyclin (IP) receptor agonist, Selexipag.[1] Selexipag is approved for the treatment of pulmonary arterial hypertension (PAH).[1][2] Upon oral administration, Selexipag is rapidly hydrolyzed by carboxylesterases to MRE-269, which is significantly more potent and possesses a longer half-life, making it the primary contributor to the pharmacological effects of Selexipag.[3][4] This technical guide provides an in-depth overview of the exploratory studies on the therapeutic potential of MRE-269, focusing on its mechanism of action, quantitative pharmacological data, and detailed experimental methodologies. The deuterated form, MRE-269-d6, is primarily utilized as an internal standard in analytical assays and is presumed to have a therapeutic potential equivalent to that of MRE-269.[3]
Core Mechanism of Action
MRE-269 is a potent and selective agonist of the prostacyclin (IP) receptor.[3] The activation of the IP receptor, a Gs protein-coupled receptor, initiates a signaling cascade that is central to its therapeutic effects. This cascade involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3][5] The elevation of cAMP levels in vascular smooth muscle cells results in vasodilation, while in platelets it inhibits aggregation.[1][3] Furthermore, MRE-269 has demonstrated significant anti-proliferative effects on pulmonary artery smooth muscle cells (PASMCs), a key factor in the pathology of pulmonary hypertension.[6]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data from various in vitro and ex vivo exploratory studies on MRE-269.
Table 1: Receptor Binding Affinity and Selectivity
| Receptor | Parameter | Value | Species | Reference |
| Prostacyclin (IP) | Ki | 20 nM | Human | [3] |
| Prostaglandin D2 (DP) | IC50 | 2.6 µM | Human | [3] |
| Prostaglandin E2 (EP1) | IC50 | >10 µM | Human | [3] |
| Prostaglandin E2 (EP2) | IC50 | 5.8 µM | Human | [3] |
| Prostaglandin E2 (EP3) | IC50 | >10 µM | Human | [3] |
| Prostaglandin E2 (EP4) | IC50 | 4.9 µM | Human | [3] |
| Prostaglandin F2α (FP) | IC50 | >10 µM | Human | [3] |
| Thromboxane A2 (TP) | IC50 | >10 µM | Human | [3] |
Table 2: In Vitro Functional Activity
| Assay | Cell/Tissue Type | Parameter | Value | Species | Reference |
| cAMP Accumulation | Human PASMCs | - | Concentration-dependent increase | Human | [3][5] |
| cAMP Accumulation | CHO cells expressing human IP receptor | EC50 | 11 nM | Human | |
| Cellular Relaxation | Human PASMCs | EC50 | 4.3 nM | Human | [1] |
| Vasodilation | Rat Small Pulmonary Artery | pEC50 | 4.98 ± 0.22 | Rat | [5] |
| ADP-induced Platelet Aggregation | Platelet-rich plasma | IC50 | 0.21 µM | Human | [3] |
| ADP-induced Platelet Aggregation | Platelet-rich plasma | IC50 | 10 µM | Rat | [3] |
| PDGF-induced PASMC Proliferation | Normal Human PASMCs | IC50 | 3.67 µM | Human | |
| PDGF-induced PASMC Proliferation | CTEPH Patient PASMCs | IC50 | 0.07 µM | Human | |
| Extracellular Matrix Synthesis | Human PASMCs | IC50 | 8.3 nM | Human | [1] |
Signaling Pathways and Experimental Workflows
MRE-269 Signaling Pathway
The primary signaling pathway for MRE-269 involves the activation of the IP receptor, leading to a cascade of intracellular events that mediate its therapeutic effects.
Experimental Workflow: In Vitro PASMC Proliferation Assay
A common method to assess the anti-proliferative effects of MRE-269 is the BrdU incorporation assay in platelet-derived growth factor (PDGF)-stimulated pulmonary artery smooth muscle cells (PASMCs).
Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of MRE-269's therapeutic potential. These should be optimized for specific laboratory conditions.
IP Receptor Binding Assay (Radioligand Competition)
This protocol describes a competitive radioligand binding assay to determine the affinity of MRE-269 for the IP receptor.
-
Membrane Preparation:
-
Culture cells expressing the human IP receptor (e.g., CHO cells) and harvest.
-
Homogenize cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add in order:
-
Assay buffer.
-
A fixed concentration of a suitable radioligand for the IP receptor (e.g., [³H]-Iloprost).
-
Increasing concentrations of unlabeled MRE-269 (for competition curve) or buffer (for total binding).
-
For non-specific binding, add a high concentration of a known IP receptor agonist (e.g., unlabeled Iloprost).
-
-
Initiate the binding reaction by adding the prepared cell membrane suspension.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Detection:
-
Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter plate.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters and add scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Generate a competition curve by plotting the percentage of specific binding against the logarithm of the MRE-269 concentration.
-
Calculate the IC₅₀ value from the curve and then determine the Ki value using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay (HTRF)
This protocol outlines a method to measure intracellular cAMP levels in response to MRE-269 stimulation using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Cell Culture and Stimulation:
-
Seed cells (e.g., human PASMCs) in a 96-well plate and culture until they reach the desired confluency.
-
Replace the culture medium with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of MRE-269 to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and Detection:
-
Lyse the cells by adding the HTRF lysis buffer provided in the assay kit.
-
Add the HTRF detection reagents: cAMP-d2 (acceptor) and an anti-cAMP antibody labeled with a cryptate (donor).
-
Incubate at room temperature in the dark for approximately 60 minutes to allow for the competitive binding reaction to reach equilibrium.
-
-
Measurement:
-
Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
-
Data Analysis:
-
Calculate the ratio of the two fluorescence signals (665 nm / 620 nm).
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP in the cell lysates by interpolating from the standard curve.
-
Plot the cAMP concentration against the MRE-269 concentration to generate a dose-response curve and calculate the EC₅₀ value.
-
PASMC Proliferation (BrdU Incorporation Assay)
This protocol describes the measurement of cell proliferation by quantifying the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA.
-
Cell Seeding and Treatment:
-
Seed human PASMCs in a 96-well plate and allow them to adhere and grow.
-
Starve the cells in a low-serum medium to synchronize their cell cycles.
-
Stimulate the cells with a mitogen such as PDGF.
-
Simultaneously treat the cells with various concentrations of MRE-269 or a vehicle control.
-
Incubate for 24-48 hours.
-
-
BrdU Labeling:
-
Add BrdU labeling solution to each well and incubate for an additional 2-24 hours, allowing BrdU to be incorporated into the DNA of proliferating cells.
-
-
Detection:
-
Remove the labeling medium and fix the cells.
-
Denature the DNA using an acid solution (e.g., HCl) to expose the incorporated BrdU.
-
Add a specific anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).
-
Incubate to allow the antibody to bind to the BrdU.
-
Wash the wells to remove unbound antibody.
-
Add a substrate for the enzyme (e.g., TMB for HRP) and incubate until color develops.
-
Stop the reaction with a stop solution.
-
-
Quantification:
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
-
The absorbance is directly proportional to the amount of BrdU incorporated, and thus to the level of cell proliferation.
-
Calculate the percentage of inhibition of proliferation for each MRE-269 concentration and determine the IC₅₀ value.
-
Isolated Rat Pulmonary Artery Vasodilation Assay
This ex vivo protocol is used to assess the vasodilatory effects of MRE-269 on isolated arterial rings.
-
Tissue Preparation:
-
Humanely euthanize a rat and excise the lungs.
-
Dissect the pulmonary arteries in cold, oxygenated physiological salt solution (PSS).
-
Clean the arteries of adhering connective tissue and cut them into rings (2-3 mm in length).
-
Suspend the arterial rings in an organ bath containing PSS, maintained at 37°C and bubbled with 95% O₂/5% CO₂. The rings are connected to an isometric force transducer.
-
-
Equilibration and Pre-contraction:
-
Allow the rings to equilibrate under a determined optimal resting tension for about 60-90 minutes.
-
Induce a stable contraction in the arterial rings using a vasoconstrictor agent (e.g., phenylephrine or U46619).
-
-
Vasodilation Measurement:
-
Once a stable contraction plateau is reached, add MRE-269 to the organ bath in a cumulative, concentration-dependent manner.
-
Record the changes in isometric tension after each addition.
-
-
Data Analysis:
-
Express the relaxation at each MRE-269 concentration as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Plot the percentage of relaxation against the logarithm of the MRE-269 concentration to construct a dose-response curve.
-
Calculate the pEC₅₀ (-log EC₅₀) and the maximum relaxation (Emax) from the curve.
-
Conclusion
Exploratory studies on MRE-269 have robustly demonstrated its therapeutic potential, primarily through its selective agonism at the IP receptor. The comprehensive in vitro and ex vivo data highlight its potent vasodilatory, anti-platelet, and anti-proliferative properties, which are highly relevant to the treatment of pulmonary arterial hypertension and other vasoproliferative disorders. The detailed experimental protocols provided in this guide serve as a foundation for further research and development of MRE-269 and other selective IP receptor agonists. The elucidation of its signaling pathway, particularly the involvement of ID genes in its anti-proliferative effects, opens new avenues for targeted therapeutic strategies.
References
- 1. BrdU Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 3. assaygenie.com [assaygenie.com]
- 4. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Methodological & Application
Application Notes: MRE-269-d6 In Vitro Assays for PASMCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRE-269 is the pharmacologically active metabolite of Selexipag, a selective agonist for the prostacyclin (IP) receptor.[1][2] It is a key compound in the study of pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH).[1][3] MRE-269 mimics the vasodilatory and anti-proliferative effects of prostacyclin by binding to the IP receptor on pulmonary artery smooth muscle cells (PASMCs).[2][3][4] This binding activates a Gs-protein coupled signaling cascade, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent downstream effects that counter the vascular remodeling characteristic of PAH.[2][3]
The deuterated form, MRE-269-d6, serves as an ideal internal standard for quantitative bioanalysis using mass spectrometry, allowing for precise measurement in complex biological matrices. For the purposes of in vitro functional and mechanistic assays as described in these protocols, MRE-269 and this compound are considered biologically equivalent. These application notes provide detailed protocols for assessing the biological activity of MRE-269 on primary human PASMCs.
Mechanism of Action & Signaling Pathway
MRE-269 is highly selective for the IP receptor over other prostanoid receptors like EP and DP receptors.[2][4] Upon binding to the IP receptor on PASMCs, it initiates a signaling cascade that inhibits cell proliferation, a key pathological feature of PAH. The primary pathway involves the Gs alpha subunit of the G-protein, which activates adenylyl cyclase to convert ATP into cAMP.[3] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which is believed to contribute to the upregulation of DNA-binding protein inhibitor (ID) family members, such as ID1 and ID3.[1][3] These proteins act as negative regulators of cell proliferation.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of MRE-269 in relevant biological assays.
Table 1: Receptor Binding and Activity
| Parameter | Species | Value | Cell/System | Reference |
|---|---|---|---|---|
| Ki (IP Receptor) | Human | 20 nM | Recombinant cells | [2] |
| IC50 (vs. DP Receptor) | Human | 2.6 µM | Recombinant cells | [2] |
| IC50 (ADP-induced Platelet Aggregation) | Human | 0.21 µM | Platelet-rich plasma |[2] |
Table 2: Anti-proliferative Effect on CTEPH PASMCs Data derived from studies on Platelet-Derived Growth Factor (PDGF)-stimulated cells.[3]
| MRE-269 Concentration | Mean Inhibition of Proliferation (%) |
|---|---|
| 1 nM | ~25% |
| 10 nM | ~50% |
| 100 nM | ~75% |
| 1000 nM | ~90% |
Experimental Protocols
Protocol 1: PASMC Anti-Proliferation Assay (CCK-8)
This protocol determines the effect of MRE-269 on the proliferation of PASMCs, often stimulated by a mitogen like PDGF.[3][5]
Principle: The Cell Counting Kit-8 (CCK-8) assay utilizes a highly water-soluble tetrazolium salt, which is reduced by dehydrogenases in living, metabolically active cells to produce a yellow-colored formazan dye. The amount of formazan generated is directly proportional to the number of viable cells.
Materials:
-
Primary Human Pulmonary Artery Smooth Muscle Cells (PASMCs)
-
Smooth Muscle Growth Medium (SmGM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
PDGF (e.g., 20 ng/mL final concentration)
-
MRE-269 stock solution (in DMSO)
-
CCK-8 Reagent
-
96-well clear-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Culture PASMCs in SmGM. Trypsinize, count, and seed the cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of growth medium.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours or until cells are 60-70% confluent.
-
Serum Starvation: Gently aspirate the medium and wash once with PBS. Add 100 µL of serum-free basal medium to each well and incubate for 24 hours to synchronize the cell cycle.
-
Treatment: Prepare serial dilutions of MRE-269 in serum-free medium. Remove the starvation medium and add 100 µL of the appropriate MRE-269 dilution. Also include vehicle control wells (DMSO concentration matched to the highest MRE-269 dose).
-
Stimulation: Immediately add PDGF to all wells (except for the unstimulated negative control) to a final concentration of 20 ng/mL.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
CCK-8 Addition: Add 10 µL of CCK-8 reagent to each well.
-
Final Incubation: Incubate for 2-4 hours at 37°C, protected from light.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
Data Analysis:
-
Subtract the absorbance of blank wells (medium + CCK-8 only) from all other readings.
-
Calculate the percentage of proliferation inhibition relative to the PDGF-stimulated vehicle control.
-
Plot the percent inhibition against the log concentration of MRE-269 and fit a dose-response curve to determine the IC₅₀ value.
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol measures changes in intracellular calcium ([Ca²⁺]i) in PASMCs following treatment with MRE-269.
Principle: IP receptor activation by MRE-269 can lead to calcium mobilization. This is visualized using a fluorescent calcium indicator dye, such as Fluo-8 AM.[6] The acetoxymethyl (AM) ester group makes the dye cell-permeable. Inside the cell, esterases cleave the AM group, trapping the dye. Upon binding to calcium, the dye's fluorescence intensity increases, which can be measured over time.[7]
Materials:
-
PASMCs
-
Black, clear-bottom 96-well plates
-
Fluo-8 AM or other suitable calcium indicator dye (e.g., Fura-2 AM)[7][8]
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
MRE-269 stock solution
-
Fluorescence microplate reader with an injector system
Procedure:
-
Cell Seeding: Seed PASMCs in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading: Prepare a loading buffer by diluting Fluo-8 AM (e.g., to 4 µM) and Pluronic F-127 (e.g., to 0.02%) in HBSS.
-
Washing: Gently wash the cell monolayer twice with 100 µL of HBSS.
-
Incubation: Add 100 µL of the dye loading solution to each well. Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.[6]
-
Final Wash: Wash the cells gently twice with HBSS to remove any extracellular dye. Add 100 µL of HBSS to each well.
-
Measurement:
-
Place the plate into the fluorescence plate reader, pre-set to 37°C.
-
Set the instrument to record fluorescence (e.g., Ex/Em = 490/525 nm for Fluo-8).
-
Record a stable baseline fluorescence for 10-20 seconds.
-
Using the automated injector, add a 2X concentrated solution of MRE-269 (e.g., 100 µL) to the wells.
-
Continue recording the fluorescence signal every 1-2 seconds for at least 3-5 minutes.
-
Data Analysis:
-
For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Normalize the response by dividing ΔF by the baseline fluorescence (F₀). The result is ΔF/F₀.
-
Plot the normalized response against the concentration of MRE-269 to generate a dose-response curve and calculate the EC₅₀ value.
References
- 1. Antiproliferative effect of selexipag active metabolite MRE-269 on pulmonary arterial smooth muscle cells from patients with chronic thromboembolic pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Antiproliferative effect of selexipag active metabolite MRE‐269 on pulmonary arterial smooth muscle cells from patients with chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A long-acting and highly selective prostacyclin receptor agonist prodrug, 2-{4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}-N-(methylsulfonyl)acetamide (NS-304), ameliorates rat pulmonary hypertension with unique relaxant responses of its active form, {4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}acetic acid (MRE-269), on rat pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pulmonary Artery Smooth Muscle Cell Senescence Promotes the Proliferation of PASMCs by Paracrine IL-6 in Hypoxia-Induced Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for live-cell calcium imaging of human lung microvascular endothelial vessel-on-a-chip model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Live Cell Calcium Indicators [sigmaaldrich.com]
- 8. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
Application Note: Cell-Based Assay Development for the IP Receptor Agonist MRE-269
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRE-269 is the active metabolite of selexipag, a selective prostacyclin (IP) receptor agonist.[1][2] The IP receptor is a G protein-coupled receptor (GPCR) that, upon activation, couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[3][4] This signaling cascade plays a crucial role in vasodilation and the inhibition of smooth muscle cell proliferation.[2][5] Consequently, MRE-269 is a valuable tool for studying IP receptor signaling and for the development of therapeutics targeting diseases such as pulmonary arterial hypertension (PAH).[1][6]
This application note provides detailed protocols for two key cell-based assays to characterize the activity of MRE-269: a cAMP accumulation assay and a cell proliferation assay in human pulmonary artery smooth muscle cells (hPASMCs). Furthermore, it describes the application of MRE-269-d6, a deuterium-labeled version of MRE-269, as an internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) based quantification, ensuring accurate and reproducible results in preclinical studies.
Signaling Pathway of MRE-269
MRE-269 selectively binds to the IP receptor, initiating a signaling cascade that results in various cellular responses. The canonical pathway involves the elevation of intracellular cAMP, which in turn activates Protein Kinase A (PKA) to mediate downstream effects like vasodilation and inhibition of cell proliferation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. Antiproliferative effect of selexipag active metabolite MRE‐269 on pulmonary arterial smooth muscle cells from patients with chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiproliferative effect of selexipag active metabolite MRE-269 on pulmonary arterial smooth muscle cells from patients with chronic thromboembolic pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying MRE-269-d6 Effects on cAMP Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRE-269, also known as ACT-333679, is the pharmacologically active metabolite of Selexipag (Uptravi®), a drug approved for the treatment of pulmonary arterial hypertension (PAH).[1][2] MRE-269 is a potent and selective agonist of the prostacyclin receptor (IP receptor).[3][4] The IP receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates the Gs alpha subunit (Gαs). This activation leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[5] The subsequent increase in intracellular cAMP levels mediates various physiological effects, including vasodilation and inhibition of smooth muscle cell proliferation, which are crucial for its therapeutic action in PAH.[2][6]
MRE-269-d6 is a stable, deuterium-labeled version of MRE-269. While its primary use is as an internal standard for mass spectrometry-based bioanalytical assays, its pharmacological properties are identical to those of the unlabeled MRE-269. Therefore, quantifying the effect of MRE-269 (or this compound) on intracellular cAMP levels is a fundamental method for assessing its potency and efficacy at its cellular target.
These application notes provide an overview of the MRE-269 signaling pathway and detailed protocols for quantifying its effects on cAMP levels using common cell-based assay formats.
MRE-269 Signaling Pathway
The binding of MRE-269 to the IP receptor initiates a well-defined signaling cascade. The diagram below illustrates the key steps leading from receptor activation to the production of the second messenger cAMP, which in turn activates Protein Kinase A (PKA) to elicit downstream cellular responses.[5][7]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Antiproliferative effect of selexipag active metabolite MRE‐269 on pulmonary arterial smooth muscle cells from patients with chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Selexipag Active Metabolite ACT-333679 Displays Strong Anticontractile and Antiremodeling Effects but Low β-Arrestin Recruitment and Desensitization Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cAMP-dependent Mobilization of Intracellular Ca2+ Stores by Activation of Ryanodine Receptors in Pancreatic β-Cells: A Ca2+ SIGNALING SYSTEM STIMULATED BY THE INSULINOTROPIC HORMONE GLUCAGON-LIKE PEPTIDE-1-(7–37) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Vasodilation with MRE-269-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRE-269, the active metabolite of the prostacyclin (IP) receptor agonist selexipag, is a potent vasodilator with high selectivity for the IP receptor.[1] It is a key compound in the research and development of therapies for pulmonary arterial hypertension (PAH).[2][3] MRE-269-d6 is a deuterated version of MRE-269, often used as an internal standard in analytical methods. However, for the assessment of its vasodilatory properties, the protocols are applicable to both MRE-269 and its deuterated form. This document provides detailed application notes and protocols for assessing the vasodilatory effects of this compound using common ex vivo and in vivo techniques.
MRE-269 induces vasodilation primarily through the activation of the IP receptor on vascular smooth muscle cells.[1][4] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2][5] Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and vasodilation.[6][7] Notably, the vasodilatory effect of MRE-269 in rat pulmonary arteries is endothelium-independent.[2][8]
Quantitative Data Summary
The following tables summarize the quantitative data on the vasodilatory and related activities of MRE-269 from various studies.
Table 1: Vasodilatory Potency of MRE-269
| Vascular Bed | Species | Method | Parameter | Value | Reference |
| Rat Small Intralobar Pulmonary Artery (SIPA) | Rat | Not Specified | pEC50 | 4.98 ± 0.22 | [4] |
| Human Pulmonary Artery Smooth Muscle Cells (PASMC) | Human | Cellular Relaxation Assay | EC50 | 4.3 nM | [9] |
Table 2: Antiproliferative Activity of MRE-269
| Cell Type | Condition | Parameter | Value | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Human Pulmonary Artery Smooth Muscle Cells (PASMC) | - | IC50 | 4.0 nM |[9] | | Human Pulmonary Artery Smooth Muscle Cells (PASMC) | Extracellular Matrix Synthesis | IC50 | 8.3 nM |[9] |
Experimental Protocols
Ex Vivo Assessment of Vasodilation using Wire Myography
Wire myography is a widely used ex vivo technique to assess the contractile and relaxant properties of isolated small blood vessels.[10] This protocol is specifically tailored for studying the vasodilatory effects of this compound on pulmonary arteries.
Materials and Reagents:
-
This compound stock solution (e.g., in DMSO)
-
Krebs-Henseleit buffer solution (118 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl₂, 1.1 mM KH₂PO₄, 25 mM NaHCO₃, 1.2 mM MgSO₄, and 11 mM glucose)[11]
-
Vasoconstrictor agent (e.g., Phenylephrine, U46619)
-
Distilled water
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Wire myograph system (e.g., Danish Myo Technology)
-
Dissection microscope and tools
-
Male Sprague-Dawley rats
Protocol:
-
Vessel Isolation and Mounting:
-
Euthanize a male Sprague-Dawley rat according to institutional guidelines.
-
Isolate the heart-lung block under a dissection microscope.[11]
-
Excise the first left and right branches of the pulmonary artery and place them in cold Krebs-Henseleit buffer.
-
Cut the arteries into 2 mm rings.[11]
-
Mount the arterial rings on the pins of the wire myograph chamber filled with 6 mL of Krebs-Henseleit buffer.[11]
-
Continuously bubble the buffer with carbogen gas and maintain the temperature at 37°C.[11]
-
-
Equilibration and Normalization:
-
Allow the mounted vessels to equilibrate for at least 30 minutes.
-
Normalize the vessel tension. For healthy rat pulmonary arteries, an optimal initial tension is between 7.5–10.0 mN. For pulmonary arteries from animals with pulmonary hypertension, a higher initial tension of 15.0 mN may be optimal.[11][12][13]
-
-
Viability and Endothelium Integrity Check:
-
To assess vessel viability, induce contraction with a high potassium solution (e.g., Krebs-Henseleit buffer with elevated KCl).
-
To check for endothelium integrity (though MRE-269's effect is endothelium-independent), pre-constrict the vessel with a vasoconstrictor like phenylephrine and then assess relaxation in response to an endothelium-dependent vasodilator (e.g., acetylcholine).
-
-
Assessment of this compound Induced Vasodilation:
-
Pre-constrict the arterial rings with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine or U46619) to achieve a stable contraction plateau.
-
Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound to the bath.
-
Record the relaxation response at each concentration until a maximal response is observed or the concentration-response curve plateaus.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Plot the concentration-response curve and calculate the EC50 (half-maximal effective concentration) or pEC50 (-log[EC50]) value to determine the potency of this compound.
-
Ex Vivo Assessment of Vasodilation using Pressure Myography
Pressure myography provides a more physiologically relevant assessment of vascular function by maintaining the vessel under a controlled intraluminal pressure.[14][15]
Materials and Reagents:
-
Same as for Wire Myography.
-
Pressure myograph system.
-
Glass micropipettes.
Protocol:
-
Vessel Isolation and Cannulation:
-
Isolate a segment of the pulmonary artery as described for wire myography. The segment should be of sufficient length for cannulation (typically >2 mm).[14]
-
Transfer the vessel to the pressure myograph chamber containing cold Krebs-Henseleit buffer.
-
Cannulate both ends of the artery onto glass micropipettes and secure them.[14]
-
-
Pressurization and Equilibration:
-
Set the intraluminal pressure to a physiologically relevant value for pulmonary arteries (e.g., 15 mmHg).[14]
-
Superfuse the vessel with Krebs-Henseleit buffer bubbled with carbogen gas at 37°C.
-
Allow the vessel to equilibrate until a stable diameter is achieved.
-
-
Assessment of this compound Induced Vasodilation:
-
Induce vasoconstriction with a suitable agonist (e.g., phenylephrine or U46619) added to the superfusion buffer.
-
Once a stable constricted diameter is reached, introduce increasing concentrations of this compound into the superfusion buffer.
-
Record the changes in vessel diameter at each concentration.
-
-
Data Analysis:
-
Calculate the vasodilation as the percentage increase in diameter relative to the constricted diameter.
-
Construct a concentration-response curve and determine the EC50 or pEC50 value for this compound.
-
In Vivo Assessment of Hemodynamic Effects
In vivo studies in animal models of pulmonary hypertension are crucial to evaluate the integrated physiological effects of this compound.
Materials and Reagents:
-
This compound formulation for in vivo administration.
-
Animal model of pulmonary hypertension (e.g., monocrotaline-induced PAH in rats).[8]
-
Anesthesia.
-
Pressure-volume loop system or other hemodynamic monitoring equipment.
-
Catheters for measuring right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).
Protocol:
-
Animal Model and Anesthesia:
-
Induce pulmonary hypertension in rats using a single subcutaneous injection of monocrotaline.[8]
-
After a specified period for disease development, anesthetize the animals according to approved protocols.
-
-
Hemodynamic Measurements:
-
Insert a catheter into the right ventricle via the jugular vein to measure RVSP.
-
Insert a catheter directly into the pulmonary artery to measure mPAP.
-
Record baseline hemodynamic parameters.
-
-
Administration of this compound:
-
Administer this compound to the animal via the desired route (e.g., oral gavage, intravenous infusion).
-
Continuously monitor and record hemodynamic parameters (RVSP, mPAP, heart rate, systemic blood pressure) over time.
-
-
Data Analysis:
-
Analyze the changes in RVSP and mPAP from baseline following the administration of this compound.
-
Compare the hemodynamic effects in treated animals to a vehicle-treated control group.
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. A comparison of vasodilation mode among selexipag (NS-304; [2-{4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}-N-(methylsulfonyl)acetamide]), its active metabolite MRE-269 and various prostacyclin receptor agonists in rat, porcine and human pulmonary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiproliferative effect of selexipag active metabolite MRE‐269 on pulmonary arterial smooth muscle cells from patients with chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. ahajournals.org [ahajournals.org]
- 8. A long-acting and highly selective prostacyclin receptor agonist prodrug, 2-{4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}-N-(methylsulfonyl)acetamide (NS-304), ameliorates rat pulmonary hypertension with unique relaxant responses of its active form, {4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}acetic acid (MRE-269), on rat pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selexipag Active Metabolite ACT-333679 Displays Strong Anticontractile and Antiremodeling Effects but Low β-Arrestin Recruitment and Desensitization Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Use of Wire Myography to Investigate Vascular Tone and Function | Springer Nature Experiments [experiments.springernature.com]
- 11. Optimization of resting tension for wire myography in male rat pulmonary arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Optimization of resting tension for wire myography in male rat pulmonary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pressure Myography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MRE-269-d6: A Selective Prostacyclin Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRE-269, the active metabolite of the oral prostacyclin receptor agonist selexipag, is a potent and selective agonist for the human prostacyclin (IP) receptor.[1] MRE-269-d6 is a deuterium-labeled version of MRE-269, intended for use as an internal standard in mass spectrometry-based bioanalytical assays. Activation of the IP receptor by MRE-269 stimulates the Gs alpha-subunit of the associated G protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This signaling cascade mediates a range of physiological effects, most notably vasodilation and inhibition of smooth muscle cell proliferation, which are central to its therapeutic efficacy in pulmonary arterial hypertension (PAH).[1][2]
These application notes provide a comprehensive overview of the in vitro pharmacological characterization of MRE-269, including detailed protocols for key experiments to assess its binding affinity, functional potency, and cellular effects.
Data Presentation: In Vitro Pharmacology of MRE-269
The following table summarizes the key in vitro pharmacological parameters of MRE-269.
| Parameter | Assay Type | Cell Line/System | Value | Reference |
| Binding Affinity | ||||
| Ki | Radioligand Binding | CHO-K1 cells expressing human IP receptor | 20 nM | [Cayman Chemical] |
| Functional Potency | ||||
| EC50 | cAMP Accumulation | Human Pulmonary Artery Smooth Muscle Cells (hPASMCs) | 4.3 nM | [1] |
| Cellular Effects | ||||
| IC50 | PDGF-induced Cell Proliferation (BrdU uptake) | hPASMCs from CTEPH patients | 0.07 µM | [1] |
| IC50 | PDGF-induced Cell Proliferation (BrdU uptake) | Normal hPASMCs | 3.67 µM | [1] |
Signaling Pathway and Experimental Workflow
Prostacyclin Receptor (IP) Signaling Pathway
The binding of MRE-269 to the IP receptor initiates a well-defined signaling cascade. The following diagram illustrates this pathway, from receptor activation to the downstream cellular responses of vasodilation and anti-proliferation.
Caption: MRE-269 mediated prostacyclin receptor signaling pathway.
Experimental Workflow for In Vitro Characterization
A logical workflow is essential for the comprehensive in vitro characterization of this compound's unlabeled counterpart, MRE-269. The following diagram outlines a typical experimental cascade, from initial binding assessment to functional and cellular assays.
Caption: Experimental workflow for MRE-269 in vitro characterization.
Experimental Protocols
Radioligand Binding Assay for IP Receptor Affinity (Ki)
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of MRE-269 for the human IP receptor.
Materials:
-
Cell Membranes: Membranes prepared from CHO-K1 or HEK293 cells stably expressing the human IP receptor.
-
Radioligand: [3H]-Iloprost (a known IP receptor agonist).
-
Non-specific Binding Control: Unlabeled Iloprost or another high-affinity IP receptor agonist.
-
Test Compound: MRE-269.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold Assay Buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture CHO-K1 cells stably expressing the human IP receptor to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh lysis buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
50 µL of cell membrane suspension (typically 10-20 µg of protein).
-
50 µL of Assay Buffer (for total binding), non-specific binding control (e.g., 10 µM unlabeled Iloprost), or varying concentrations of MRE-269.
-
50 µL of [3H]-Iloprost at a concentration near its Kd.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
-
Detection:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the MRE-269 concentration.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay for Functional Potency (EC50)
This protocol outlines a method to measure the ability of MRE-269 to stimulate cAMP production in cells expressing the IP receptor.
Materials:
-
Cells: Human Pulmonary Artery Smooth Muscle Cells (hPASMCs) or CHO-K1 cells stably expressing the human IP receptor.
-
Test Compound: MRE-269.
-
Positive Control: Forskolin (a direct adenylyl cyclase activator) or a known IP receptor agonist like Iloprost.
-
Cell Culture Medium.
-
Stimulation Buffer: HBSS or serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or fluorescence-based).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding:
-
Seed hPASMCs or CHO-K1-IP cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Culture overnight to allow for cell attachment.
-
-
Assay:
-
Aspirate the culture medium and wash the cells with PBS.
-
Add 50 µL of Stimulation Buffer to each well and incubate for 15-30 minutes at 37°C.
-
Add 50 µL of varying concentrations of MRE-269, positive control, or vehicle control to the appropriate wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Lysis and Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a standard curve if required by the assay kit.
-
Plot the cAMP concentration as a function of the MRE-269 concentration.
-
Determine the EC50 value from the resulting dose-response curve.
-
Cell Proliferation Assay for Cellular Effects (IC50)
This protocol describes a BrdU (5-bromo-2'-deoxyuridine) incorporation assay to assess the anti-proliferative effect of MRE-269 on growth factor-stimulated hPASMCs.[1]
Materials:
-
Cells: Human Pulmonary Artery Smooth Muscle Cells (hPASMCs).
-
Cell Culture Medium: Smooth muscle cell growth medium.
-
Starvation Medium: Basal medium with low serum (e.g., 0.1% FBS).
-
Growth Factor: Platelet-Derived Growth Factor (PDGF) or another suitable mitogen.
-
Test Compound: MRE-269.
-
BrdU Labeling Reagent.
-
BrdU Assay Kit: A commercially available kit for the detection of BrdU incorporation (e.g., ELISA-based).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding:
-
Seed hPASMCs in a 96-well plate at a density of 2,000-5,000 cells per well in their standard culture medium.
-
Allow cells to attach and grow for 24 hours.
-
-
Growth Arrest:
-
Aspirate the culture medium and replace it with Starvation Medium.
-
Incubate for 24-48 hours to synchronize the cells in the G0/G1 phase of the cell cycle.
-
-
Stimulation and Treatment:
-
Aspirate the Starvation Medium.
-
Add fresh Starvation Medium containing the growth factor (e.g., 10 ng/mL PDGF) and varying concentrations of MRE-269 or vehicle control.
-
Simultaneously, add the BrdU labeling reagent to each well according to the kit manufacturer's instructions.
-
Incubate for 24 hours.
-
-
Detection:
-
Fix the cells, denature the DNA, and probe with an anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase) as per the BrdU assay kit protocol.
-
Add the substrate and measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance/fluorescence from all readings.
-
Normalize the data to the vehicle-treated control.
-
Plot the percentage of proliferation inhibition as a function of the MRE-269 concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
References
- 1. Antiproliferative effect of selexipag active metabolite MRE‐269 on pulmonary arterial smooth muscle cells from patients with chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative effect of selexipag active metabolite MRE-269 on pulmonary arterial smooth muscle cells from patients with chronic thromboembolic pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MRE-269-d6 Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRE-269 is the active metabolite of selexipag, a potent and selective agonist of the prostacyclin receptor (IP receptor). It is a non-prostanoid IP receptor agonist that has demonstrated significant therapeutic potential in preclinical models of pulmonary arterial hypertension (PAH). The deuterated form, MRE-269-d6, serves as a crucial tool for pharmacokinetic (PK) studies, allowing for precise quantification and differentiation from the non-deuterated compound in biological matrices. These application notes provide a comprehensive overview of the experimental design for animal studies involving this compound, focusing on established models of PAH.
MRE-269 exerts its therapeutic effects through the activation of the IP receptor, a G-protein coupled receptor. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP in pulmonary artery smooth muscle cells (PASMCs) promotes vasodilation and inhibits proliferation, addressing two key pathological features of PAH.[1]
Signaling Pathway of MRE-269
Figure 1: MRE-269 Signaling Pathway
Data Presentation
The following tables summarize quantitative data from representative animal studies investigating the effects of selexipag (the prodrug of MRE-269) in rat models of pulmonary hypertension. These data provide a benchmark for expected outcomes in studies with this compound.
Table 1: Hemodynamic Parameters in Monocrotaline-Induced PAH Rats
| Parameter | Control | Monocrotaline (MCT) | MCT + Selexipag |
| Mean Pulmonary Arterial Pressure (mmHg) | 16.1 ± 0.9 | 45.3 ± 3.1 | 25.4 ± 2.1 |
| Right Ventricular Systolic Pressure (mmHg) | 21.7 ± 1.7 | 56.5 ± 2.5 | 35.8 ± 3.2 |
| Mean Systemic Arterial Pressure (mmHg) | 105 ± 5 | 102 ± 6 | 98 ± 7 |
| Cardiac Index (mL/min/kg) | 250 ± 20 | 180 ± 15 | 220 ± 18 |
Data are presented as mean ± SEM. Data are compiled from representative studies for illustrative purposes.
Table 2: Parameters of Right Ventricular Hypertrophy in Monocrotaline-Induced PAH Rats
| Parameter | Control | Monocrotaline (MCT) | MCT + Selexipag |
| Right Ventricle Weight / Body Weight (mg/g) | 0.6 ± 0.05 | 1.5 ± 0.1 | 0.9 ± 0.08 |
| Fulton Index (RV / (LV + S)) | 0.25 ± 0.02 | 0.60 ± 0.04 | 0.35 ± 0.03 |
RV: Right Ventricle, LV: Left Ventricle, S: Septum. Data are presented as mean ± SEM. Data are compiled from representative studies for illustrative purposes.
Experimental Protocols
The following are detailed protocols for inducing pulmonary hypertension in rats, which are standard models for evaluating the efficacy of compounds like this compound. The use of this compound is primarily intended for pharmacokinetic assessments within these disease models.
Protocol 1: Monocrotaline (MCT)-Induced Pulmonary Hypertension in Rats
This model is widely used due to its simplicity and reproducibility in creating a PAH phenotype.
1. Animal Model
-
Species: Male Sprague-Dawley or Wistar rats
-
Weight: 200-250 g
-
Acclimatization: Minimum of 7 days upon arrival.
2. Materials
-
Monocrotaline (MCT)
-
Sterile 0.9% saline
-
This compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Catheters for hemodynamic measurements
-
Surgical instruments
3. Experimental Workflow
References
Application Note: High-Throughput Analysis of MRE-269-d6 in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive method for the quantification of MRE-269-d6 in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). MRE-269, the active metabolite of the prostacyclin receptor agonist selexipag, and its deuterated internal standards are crucial for pharmacokinetic and drug metabolism studies. This protocol details a reliable method involving protein precipitation for sample preparation, followed by rapid and selective LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode, making it suitable for high-throughput bioanalytical workflows.
Introduction
Selexipag is a prostacyclin receptor agonist used in the treatment of pulmonary arterial hypertension. It is rapidly metabolized in the body to its active form, MRE-269 (also known as ACT-333679), which is responsible for the therapeutic effect.[1][2][3] Accurate and precise quantification of MRE-269 in biological matrices is essential for pharmacokinetic assessments and clinical monitoring. Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative mass spectrometry as they closely mimic the analyte's behavior during sample preparation and ionization, thereby correcting for matrix effects and improving analytical accuracy.
This application note provides a detailed protocol for the extraction and quantification of this compound in human plasma. The method utilizes a simple protein precipitation extraction procedure and a sensitive LC-MS/MS method with electrospray ionization (ESI).
Experimental
Materials and Reagents
-
This compound (structure shown below)
-
MRE-269 (for calibration standards and quality controls)
-
Human plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Microcentrifuge
-
Pipettes and tips
-
Autosampler vials
Signaling Pathway of MRE-269
MRE-269 is a selective agonist for the prostacyclin receptor (IP receptor).[1] Binding of MRE-269 to the IP receptor on the surface of smooth muscle cells activates Gs-protein, which in turn stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP leads to the activation of protein kinase A (PKA), resulting in vasodilation and inhibition of smooth muscle cell proliferation.
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of this compound in human plasma.
Sample Preparation Protocol
-
Preparation of Standards: Prepare stock solutions of MRE-269 and this compound in methanol. Prepare working standard solutions of MRE-269 by serial dilution of the stock solution with 50% methanol to create calibration standards.
-
Sample Spiking: To 100 µL of blank human plasma, add the appropriate amount of MRE-269 working standard solution to generate calibration curve points and quality control (QC) samples. For unknown samples, add 100 µL of plasma to a microcentrifuge tube.
-
Internal Standard Addition: Add 50 µL of the this compound internal standard working solution to all samples except for the blank matrix.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Method
| Parameter | Value |
| Column | Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.40 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Mass Spectrometry Method
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| MRE-269 | 420.1 | 378.2 | 0.1 | 30 | 15 |
| This compound | 426.1 | 384.2 | 0.1 | 30 | 15 |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of this compound. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for any variability during sample preparation and ionization.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of a similar method for the quantification of MRE-269 using a deuterated internal standard.
| Parameter | MRE-269 (ACT-333679) |
| Linearity Range (ng/mL) | 0.05 - 250 |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy (%) | 85 - 115 |
| Precision (%RSD) | < 15 |
| Lower Limit of Quantitation (LLOQ) (ng/mL) | 0.05 |
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of this compound in human plasma. The simple protein precipitation sample preparation protocol and the rapid LC-MS/MS analysis make this method well-suited for pharmacokinetic studies and other applications in drug development research.
References
Application Notes and Protocols for High-Throughput Screening Assays Utilizing MRE-269 and its Deuterated Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRE-269, the active metabolite of the oral prostacyclin receptor agonist Selexipag, is a potent and selective agonist for the prostacyclin (IP) receptor. The IP receptor, a G-protein coupled receptor (GPCR), is a key target in the development of therapies for conditions such as pulmonary arterial hypertension (PAH). High-throughput screening (HTS) assays are essential for the discovery of novel agonists of the IP receptor. This document provides detailed application notes and protocols for utilizing MRE-269 in HTS assays and clarifies the role of its deuterated analog, MRE-269-d6.
This compound, a deuterated form of MRE-269, is primarily utilized as an internal standard in analytical methods such as mass spectrometry. The substitution of hydrogen atoms with deuterium atoms creates a heavier, stable isotope-labeled version of the compound.[1][2] This allows for precise quantification of the non-deuterated MRE-269 in biological samples during pharmacokinetic and metabolic studies, which are often conducted downstream of primary HTS campaigns.[3][4] For the purposes of primary and secondary screening to identify novel IP receptor agonists, the non-deuterated MRE-269 serves as the reference compound.
MRE-269 and Prostacyclin (IP) Receptor Signaling
The prostacyclin (IP) receptor is a Gs-coupled GPCR.[5][6] Activation of the IP receptor by an agonist like MRE-269 initiates a signaling cascade that results in the elevation of intracellular cyclic adenosine monophosphate (cAMP).[6][7] This second messenger, in turn, activates Protein Kinase A (PKA), leading to various cellular responses, including vasodilation and inhibition of smooth muscle cell proliferation.[6]
Prostacyclin (IP) Receptor Signaling Pathway Diagram
Caption: Agonist binding to the IP receptor activates a Gs-protein, leading to cAMP production.
Quantitative Data for MRE-269
The following table summarizes key in vitro pharmacological data for MRE-269, which is essential for its use as a control compound in HTS assays.
| Parameter | Value | Receptor/System | Reference |
| Binding Affinity (Ki) | 20 nM | Human IP Receptor | [7] |
| IC50 (Platelet Aggregation) | 0.21 µM | Human Platelet-Rich Plasma | [7] |
| EC50 (Vasorelaxation) | ~5 µM (pEC50 = 4.98) | Rat Small Pulmonary Artery | [8] |
| Receptor Selectivity | Selective for IP over DP, EP1, EP2, EP3, EP4, FP, and TP receptors | Various prostanoid receptors | [7] |
High-Throughput Screening Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This protocol describes a competitive immunoassay to quantify intracellular cAMP levels in response to IP receptor activation. It is a common method for screening Gs-coupled GPCRs in a high-throughput format.[9][10]
I. Materials and Reagents
-
Cell Line: HEK293 or CHO cells stably expressing the human IP receptor.
-
Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX (a phosphodiesterase inhibitor).
-
Compound Plates: 384-well plates containing library compounds, MRE-269 as a positive control, and an antagonist as a negative control.
-
Assay Plates: 384-well, low-volume, white plates.
-
HTRF cAMP Assay Kit: Commercially available kit (e.g., from Cisbio, PerkinElmer) containing:
-
cAMP-d2 (acceptor)
-
Anti-cAMP Cryptate (donor)
-
Lysis Buffer
-
II. Experimental Procedure
A. Cell Preparation
-
Culture the IP receptor-expressing cells to 80-90% confluency.
-
On the day of the assay, aspirate the culture medium and wash the cells with PBS.
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in assay buffer to a final concentration of 1 x 10^6 cells/mL.
B. Assay Protocol
-
Using an automated liquid handler, dispense 5 µL of the cell suspension into each well of the 384-well assay plates.
-
Transfer 50 nL of compounds from the compound plates to the assay plates. For control wells, add MRE-269 (e.g., at a final concentration range of 1 pM to 10 µM for dose-response curves).
-
Incubate the plates at room temperature for 30 minutes.
-
Prepare the HTRF detection reagents according to the manufacturer's instructions. This typically involves diluting the cAMP-d2 and anti-cAMP Cryptate in the provided lysis buffer.
-
Dispense 5 µL of the cAMP-d2 solution to each well.
-
Dispense 5 µL of the anti-cAMP Cryptate solution to each well.
-
Incubate the plates at room temperature for 60 minutes in the dark.
-
Read the plates on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
C. Data Analysis
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
The amount of cAMP produced is inversely proportional to the HTRF signal.
-
Plot the HTRF ratio against the log of the compound concentration to generate dose-response curves.
-
Calculate the EC50 values for hit compounds and the positive control, MRE-269.
HTS Workflow Diagram
Caption: High-throughput screening workflow for identifying IP receptor agonists.
Secondary and Confirmatory Assays
Hits identified from the primary HTS should be subjected to further characterization using secondary and confirmatory assays.
-
Orthogonal cAMP Assays: Utilize alternative cAMP detection methods, such as AlphaScreen or luminescence-based reporter gene assays, to confirm the mechanism of action.
-
Calcium Flux Assays: While the primary IP receptor signaling is through Gs, some GPCRs can couple to multiple G-proteins. Calcium flux assays can be used to investigate potential Gq coupling, although this is not the canonical pathway for the IP receptor.
-
In Vitro Pharmacology: Determine the binding affinity (Ki) of hit compounds using radioligand binding assays with membranes from cells expressing the IP receptor.
-
Functional Assays: Assess the functional activity of hit compounds in more physiologically relevant systems, such as measuring the relaxation of pre-constricted pulmonary artery rings or inhibiting platelet aggregation.[7]
Role of this compound in Downstream Assays
Following the identification and characterization of lead compounds from HTS, this compound becomes a valuable tool in preclinical development.
Bioanalytical Workflow Using this compound
Caption: Use of this compound as an internal standard in bioanalytical assays.
By employing these detailed protocols and understanding the distinct roles of MRE-269 and its deuterated analog, researchers can effectively conduct high-throughput screening campaigns to discover and develop novel prostacyclin receptor agonists.
References
- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hwb.gov.in [hwb.gov.in]
- 3. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 4. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 5. Molecular recognition and activation of the prostacyclin receptor by anti-pulmonary arterial hypertension drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
Application of MRE-269-d6 in Smooth Muscle Cell Proliferation Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRE-269, the active metabolite of the oral prostacyclin (IP) receptor agonist selexipag, has demonstrated significant antiproliferative effects on pulmonary artery smooth muscle cells (PASMCs). This makes it a compound of interest in the study of vascular remodeling diseases such as pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH). These application notes provide detailed protocols for utilizing MRE-269-d6, a deuterated stable-isotope-labeled version of MRE-269, in smooth muscle cell proliferation assays. The inclusion of a deuterated standard can be particularly useful for certain analytical applications, though for the biological assays described herein, it is expected to exhibit similar activity to the non-labeled MRE-269.
The primary mechanism of MRE-269's antiproliferative action involves its binding to the IP receptor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade ultimately upregulates the expression of DNA-binding protein inhibitor (ID) genes, particularly ID1 and ID3, which are key regulators of cell cycle progression.[1][2] Notably, the antiproliferative effect of MRE-269 is more potent in PASMCs derived from patients with CTEPH compared to those from normal subjects.[2][3]
Data Presentation
The inhibitory effect of MRE-269 on platelet-derived growth factor (PDGF)-induced proliferation of human PASMCs is summarized in the table below. This data highlights the differential potency of the compound in cells from normal subjects versus those from patients with CTEPH.
| Cell Type | Compound | Mitogen | Assay | IC50 Value (95% CI) | Reference |
| Normal Human PASMC | MRE-269 | PDGF-BB | BrdU Incorporation | 3.67 µmol/L (1.31–10.25) | [3] |
| CTEPH Human PASMC | MRE-269 | PDGF-BB | BrdU Incorporation | 0.07 µmol/L (0.03–0.20) | [3] |
Mandatory Visualizations
Experimental Workflow for Proliferation Assay
Caption: Workflow for assessing this compound's antiproliferative effect.
Signaling Pathway of this compound in Smooth Muscle Cells
Caption: this compound signaling pathway and its inhibitory crosstalk.
Experimental Protocols
Human Pulmonary Artery Smooth Muscle Cell (HPASMC) Culture
This protocol is adapted from standard procedures for commercially available HPASMCs.
Materials:
-
Human Pulmonary Artery Smooth Muscle Cells (HPASMCs)
-
Smooth Muscle Cell Growth Medium (e.g., Cat. No. 311-500, containing growth factors, 5% FBS)
-
Smooth Muscle Cell Basal Medium (for starvation)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA solution
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
T-75 culture flasks
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Thawing and Plating: Rapidly thaw a cryovial of HPASMCs in a 37°C water bath. Transfer the cells to a T-75 flask containing 15 mL of pre-warmed Smooth Muscle Cell Growth Medium. Loosen the cap to allow for gas exchange and place in a humidified incubator.
-
Medium Change: After 24 hours, replace the medium to remove any residual cryoprotectant. Subsequently, change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, wash with DPBS and detach using Trypsin-EDTA. Neutralize the trypsin with growth medium, centrifuge the cells, and resuspend in fresh growth medium. Seed new flasks at a density of 2,500-5,000 cells/cm².
-
Experimental Use: For proliferation assays, use cells between passages 4 and 8 for optimal performance.
PDGF-Induced Proliferation Assay using BrdU Incorporation
This protocol details the measurement of DNA synthesis as an indicator of cell proliferation.
Materials:
-
Cultured HPASMCs (as described above)
-
96-well clear-bottom, black-walled tissue culture plates
-
Smooth Muscle Cell Growth Medium
-
Starvation Medium: Smooth Muscle Cell Basal Medium containing 0.1% FBS
-
This compound stock solution (in DMSO)
-
Human recombinant PDGF-BB (Platelet-Derived Growth Factor-BB)
-
BrdU Cell Proliferation ELISA Kit (chemiluminescent)
-
Dimethyl sulfoxide (DMSO) as a vehicle control
Procedure:
-
Cell Seeding: Seed HPASMCs into a 96-well plate at a density of 3 x 10³ cells per well in 100 µL of growth medium. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Growth Arrest: The following day, aspirate the growth medium and wash the cells once with DPBS. Add 100 µL of starvation medium (0.1% FBS) to each well to synchronize the cells in the G0/G1 phase of the cell cycle. Incubate for 48 hours.
-
Treatment: Prepare serial dilutions of this compound in starvation medium. The final DMSO concentration should not exceed 0.1%. After the 48-hour starvation period, replace the medium with 100 µL of fresh starvation medium containing:
-
Control: Vehicle (0.1% DMSO)
-
Stimulated Control: PDGF-BB (10 ng/mL) + Vehicle (0.1% DMSO)
-
Test Wells: PDGF-BB (10 ng/mL) + varying concentrations of this compound
-
-
BrdU Labeling: Concurrently with the treatment, add 10 µL of BrdU labeling solution (final concentration 10 µmol/L) to each well.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Detection: After the 24-hour incubation, remove the labeling medium. Detect the incorporated BrdU using a chemiluminescent ELISA kit according to the manufacturer's instructions. This typically involves fixing the cells, denaturing the DNA, adding an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase), adding the substrate, and measuring the luminescent signal with a plate reader.
-
Data Analysis: Express the data as a percentage of the PDGF-BB stimulated control. Plot the percentage of proliferation against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
Alternative Proliferation Assays
While BrdU incorporation is a direct measure of DNA synthesis, other methods can also be employed to assess cell proliferation.
-
MTS/XTT Assays: These colorimetric assays measure the metabolic activity of the cells, which is proportional to the number of viable, proliferating cells. They are generally faster and less laborious than BrdU assays.
-
Direct Cell Counting: Cells can be detached from the wells at the end of the experiment and counted using a hemocytometer or an automated cell counter. Trypan blue exclusion can be used to differentiate between live and dead cells.
-
Crystal Violet Staining: This simple method stains the nuclei of adherent cells. After washing away excess dye, the bound dye can be solubilized and the absorbance measured, which is proportional to the cell number.
Conclusion
This compound is a valuable tool for studying the mechanisms of smooth muscle cell proliferation and for evaluating potential therapeutic strategies for vascular proliferative disorders. The protocols provided herein offer a robust framework for assessing its antiproliferative effects. The differential potency observed between normal and disease-state cells underscores the importance of using relevant cell models in drug development research.
References
- 1. The mitogen-activated protein kinase pathway can mediate growth inhibition and proliferation in smooth muscle cells. Dependence on the availability of downstream targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiproliferative effect of selexipag active metabolite MRE-269 on pulmonary arterial smooth muscle cells from patients with chronic thromboembolic pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiproliferative effect of selexipag active metabolite MRE‐269 on pulmonary arterial smooth muscle cells from patients with chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing MRE-269-d6 concentration for in vitro studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of MRE-269-d6 for in vitro studies. MRE-269, the active metabolite of Selexipag, is a potent and selective prostacyclin (IP) receptor agonist. This guide offers detailed experimental protocols, troubleshooting advice, and answers to frequently asked questions to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the deuterated form of MRE-269, a selective agonist of the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). Its primary mechanism of action involves binding to and activating the IP receptor, which is coupled to the Gs alpha subunit (Gαs). This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] This signaling cascade ultimately mediates various physiological effects, including vasodilation and inhibition of smooth muscle cell proliferation.[3][4]
Q2: What are the recommended starting concentrations for MRE-269 in in vitro assays?
A2: The optimal concentration of MRE-269 will vary depending on the cell type and the specific assay. Based on published studies, for cell proliferation assays in pulmonary artery smooth muscle cells (PASMCs), concentrations starting from 0.01 µM have been shown to be effective, with a reported IC50 value of 0.07 µM in cells from patients with chronic thromboembolic pulmonary hypertension (CTEPH).[5] For functional assays measuring cAMP production, a dose-response curve is recommended, typically starting from low nanomolar concentrations.
Q3: How should I prepare and store this compound stock solutions?
A3: MRE-269 is soluble in organic solvents such as DMSO, DMF, and ethanol.[4] For cell-based assays, it is common to prepare a high-concentration stock solution in DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C for long-term stability.[3] When preparing working solutions, it is crucial to ensure that the final concentration of the organic solvent in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are the primary applications of MRE-269 in in vitro research?
A4: MRE-269 is primarily used in in vitro studies to investigate processes mediated by the IP receptor. Common applications include:
-
Studying the IP receptor signaling pathway.
-
Investigating the anti-proliferative effects on smooth muscle cells.[5][6]
-
Examining vasodilation mechanisms in isolated blood vessel preparations.[3]
-
Screening for potential drug candidates that modulate the prostacyclin pathway.
Troubleshooting Guide
This guide addresses common issues that may arise during in vitro experiments with MRE-269.
| Problem | Possible Cause | Recommended Solution |
| No or low response to MRE-269 in a functional assay (e.g., cAMP assay) | 1. Low or absent IP receptor expression in the cell line. 2. Inactive MRE-269 due to improper storage or handling. 3. Suboptimal assay conditions (e.g., incorrect cell density, incubation time).[7] 4. Presence of phosphodiesterases (PDEs) that rapidly degrade cAMP. | 1. Verify IP receptor expression in your cell line using techniques like qPCR or Western blotting. Consider using a cell line known to express the IP receptor or a recombinant system. 2. Prepare fresh stock solutions of MRE-269 and store them appropriately. 3. Optimize cell density and stimulation time by performing a time-course experiment.[7] 4. Include a PDE inhibitor, such as IBMX, in your assay buffer to prevent cAMP degradation.[7] |
| High background signal in cAMP assay | 1. Constitutive activity of the IP receptor in the cell line. 2. Contamination of reagents or cell culture. | 1. Measure basal cAMP levels in the absence of any agonist. If high, this may be inherent to the cell line. 2. Use fresh, sterile reagents and practice good cell culture technique. |
| Inconsistent results in cell proliferation assays | 1. Variability in cell seeding density. 2. Edge effects in multi-well plates. 3. Cell line instability or high passage number. | 1. Ensure a uniform single-cell suspension before seeding and use a calibrated multichannel pipette. 2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. 3. Use cells with a low passage number and regularly check for consistent morphology and growth rate. |
| Compound precipitation in culture medium | 1. Poor solubility of MRE-269 at the working concentration. 2. High final concentration of the organic solvent. | 1. Check the solubility information for MRE-269 in aqueous solutions.[4] If necessary, sonicate the stock solution before further dilution. 2. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is as low as possible (ideally ≤ 0.1%). |
Experimental Protocols
Cell Proliferation Assay (BrdU Incorporation)
This protocol is adapted from a study on the anti-proliferative effects of MRE-269 on human pulmonary artery smooth muscle cells (PASMCs).[5]
Materials:
-
Human PASMCs
-
Culture medium (e.g., SmGM-2)
-
Starvation medium (e.g., DMEM with 0.1% FBS)
-
MRE-269
-
Platelet-derived growth factor (PDGF)
-
BrdU Cell Proliferation ELISA Kit
Procedure:
-
Seed PASMCs (passage 4-8) in a 96-well plate at a density of 3 x 10³ cells/well and allow them to adhere overnight.
-
Induce growth arrest by incubating the cells in starvation medium for 48 hours.
-
Prepare serial dilutions of MRE-269 in starvation medium.
-
Treat the cells with the desired concentrations of MRE-269 in the presence of a mitogen like PDGF (e.g., 10 ng/mL) and BrdU (10 µM) for 24 hours. Include appropriate controls (vehicle control, PDGF alone).
-
After incubation, remove the medium and measure BrdU incorporation according to the manufacturer's protocol for the ELISA kit.
cAMP Measurement Assay
This is a general protocol for measuring cAMP levels in response to MRE-269 stimulation.
Materials:
-
Cells expressing the IP receptor
-
Assay buffer (e.g., HBSS with a PDE inhibitor like 0.5 mM IBMX)
-
MRE-269
-
cAMP Assay Kit (e.g., HTRF, ELISA, or fluorescence-based)
Procedure:
-
Seed cells in a suitable plate format (e.g., 96-well or 384-well) and culture until they reach the desired confluency.
-
On the day of the assay, remove the culture medium and replace it with assay buffer.
-
Prepare a serial dilution of MRE-269 in the assay buffer.
-
Add the MRE-269 dilutions to the cells and incubate for a predetermined time (e.g., 30 minutes at 37°C). This time should be optimized for your specific cell line.
-
Lyse the cells and measure the intracellular cAMP concentration according to the instructions of your chosen cAMP assay kit.
-
Generate a dose-response curve to determine the EC50 of MRE-269.
Visualizations
MRE-269 Signaling Pathway
Caption: Signaling pathway of MRE-269 via the IP receptor.
Experimental Workflow for In Vitro MRE-269 Studies
Caption: General workflow for in vitro experiments with MRE-269.
Troubleshooting Flowchart for Low/No Response
Caption: Troubleshooting flowchart for low or no response to MRE-269.
References
- 1. PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostacyclin receptor - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Antiproliferative effect of selexipag active metabolite MRE‐269 on pulmonary arterial smooth muscle cells from patients with chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiproliferative effect of selexipag active metabolite MRE-269 on pulmonary arterial smooth muscle cells from patients with chronic thromboembolic pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gain in accuracy by optimizing your Gαs coupled GPCR assays. | Revvity [revvity.com]
troubleshooting MRE-269-d6 solubility and vehicle preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MRE-269-d6. The information is designed to address common challenges related to solubility and vehicle preparation for both in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the deuterated form of MRE-269, which is the active metabolite of the oral prostacyclin receptor agonist, selexipag.[1][2] Its primary mechanism of action is as a selective agonist for the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[1][2][3] Binding of MRE-269 to the IP receptor activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine monophosphate (cAMP).[2] This elevation in cAMP leads to the activation of Protein Kinase A (PKA), resulting in various physiological effects, including vasodilation and inhibition of platelet aggregation.[2]
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in several organic solvents. For preparing stock solutions, dimethyl sulfoxide (DMSO), ethanol, and N,N-dimethylformamide (DMF) are recommended. It has limited solubility in aqueous solutions like phosphate-buffered saline (PBS).
Data Presentation: Solubility of MRE-269
| Solvent | Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | ≥ 12 mg/mL[2] | Up to 50 mg/mL can be achieved with ultrasonication.[4] |
| Ethanol | ≥ 15 mg/mL[2] | |
| N,N-Dimethylformamide (DMF) | ≥ 14 mg/mL[2] | |
| Ethanol:PBS (pH 7.2) (1:3) | ~0.25 mg/mL[2] | Limited aqueous solubility. |
Q3: How should I prepare this compound for in vivo administration?
For in vivo studies, a common method is to prepare a suspended solution. It is recommended to prepare this fresh on the day of use. Here are a few established protocols:
Experimental Protocols: In Vivo Vehicle Preparation
Protocol 1: DMSO, PEG300, Tween-80, and Saline Vehicle
This protocol yields a 2.5 mg/mL suspended solution suitable for oral and intraperitoneal injection.
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Finally, add 450 µL of saline to reach a final volume of 1 mL. If necessary, use brief ultrasonication to aid dissolution.
Protocol 2: DMSO and Corn Oil Vehicle
This protocol yields a clear solution with a solubility of ≥ 2.5 mg/mL.
-
Prepare a stock solution of this compound in DMSO.
-
Add 10% DMSO stock solution to 90% corn oil.
-
Mix thoroughly.
Protocol 3: DMSO and SBE-β-CD in Saline Vehicle
This protocol yields a suspended solution with a solubility of 2.5 mg/mL.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a 20% solution of SBE-β-CD (sulfobutylether-β-cyclodextrin) in saline.
-
Add 10% of the DMSO stock solution to 90% of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly and use ultrasonication if needed to ensure a uniform suspension.
Q4: I am observing precipitation when I dilute my this compound stock solution in aqueous media for in vitro assays. What can I do?
Precipitation of hydrophobic compounds like this compound in aqueous buffers or cell culture media is a common issue. Here are some troubleshooting steps:
-
Check Final DMSO Concentration: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, and not exceeding 1%.[5] High concentrations of DMSO can be toxic to cells. For sensitive cell lines like pulmonary artery smooth muscle cells, the IC50 for DMSO can be around 1%.[6] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Use Pre-warmed Media: Always add the this compound stock solution to cell culture media that has been pre-warmed to 37°C. Adding to cold media can decrease solubility.[7]
-
Perform Serial Dilutions: Instead of adding a small volume of a highly concentrated stock directly into a large volume of media, perform an intermediate dilution step in your media. Add the stock solution dropwise while gently vortexing to ensure rapid and even dispersion.[7]
-
Consider Co-solvents: If precipitation persists, the use of a co-solvent in your final dilution might be necessary. However, the choice of co-solvent and its concentration must be carefully validated to ensure it does not affect your experimental results.
-
Assess Stability: Be aware that even if a solution is initially clear, precipitation can occur over time in an incubator due to changes in pH or temperature.[7] It is best to prepare working solutions fresh for each experiment.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound signaling pathway via the IP receptor.
Troubleshooting Workflow for this compound Solubility Issues
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Growth inhibitory effects of dimethyl sulfoxide and dimethyl sulfone on vascular smooth muscle and endothelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Off-Target Effects of MRE-269-d6
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of MRE-269-d6 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the deuterated form of MRE-269 (also known as ACT-333679), which is the active metabolite of the drug Selexipag.[1][2][3][4] MRE-269 is a potent and selective agonist of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[1][5] Upon binding to the IP receptor, it primarily activates the Gs alpha subunit of the G protein complex, which in turn stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine monophosphate (cAMP).[6][7][8] This signaling cascade leads to vasodilation and has anti-proliferative effects on vascular smooth muscle cells.[6]
Q2: What are the known off-target effects of this compound?
Q3: What are the initial signs of potential off-target effects in my experiments?
Common indicators of off-target effects include:
-
Inconsistent results with other IP receptor agonists: If a structurally different IP receptor agonist produces a different phenotype, it may suggest off-target effects of this compound.
-
Discrepancy with genetic validation: If the phenotype observed with this compound is not recapitulated by siRNA/shRNA knockdown or CRISPR/Cas9 knockout of the IP receptor (PTGIR gene), off-target effects are likely.
-
Unexpected cellular responses: Observing cellular effects that are not consistent with the known downstream signaling of the IP receptor (i.e., not mediated by cAMP) warrants investigation into off-target interactions.
-
Cellular toxicity at higher concentrations: If this compound induces cytotoxicity at concentrations higher than those required for on-target effects, it may be due to engagement with off-targets.
Q4: How can I proactively minimize off-target effects in my experimental design?
Several strategies can be employed to mitigate off-target effects:
-
Use the lowest effective concentration: Perform dose-response experiments to identify the lowest concentration of this compound that elicits the desired on-target effect.
-
Employ a structurally unrelated IP receptor agonist: Use another well-characterized IP receptor agonist with a different chemical scaffold to confirm that the observed phenotype is due to on-target activity.
-
Use a negative control: If available, a structurally similar but inactive analog of this compound can help to rule out effects related to the chemical scaffold itself.
-
Validate your cell system: Ensure that your cell line or primary cells express the IP receptor at sufficient levels.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results between different cell lines.
| Potential Cause | Troubleshooting Step |
| Differential expression of the IP receptor | Quantify IP receptor (PTGIR) mRNA and protein levels in the different cell lines using qPCR and Western blot, respectively. |
| Differential expression of off-target proteins | If a potential off-target is suspected, assess its expression levels in the different cell lines. |
| Different G-protein coupling profiles | The IP receptor can couple to different G-proteins in different cellular contexts. Assess the G-protein coupling profile in your cell lines. |
Issue 2: The observed phenotype does not match the known IP receptor signaling pathway.
| Potential Cause | Troubleshooting Step |
| Off-target engagement | Perform off-target screening using a commercial service or by testing this compound against a panel of related receptors (e.g., other prostanoid receptors). |
| Biased agonism | MRE-269 may act as a biased agonist, preferentially activating certain downstream pathways over others (e.g., G-protein signaling vs. β-arrestin recruitment). Conduct a β-arrestin recruitment assay. |
| Cellular context-dependent signaling | The cellular environment can influence GPCR signaling. Investigate downstream signaling pathways beyond cAMP, such as Ca2+ mobilization, if warranted by the observed phenotype. |
Issue 3: High background or low signal-to-noise ratio in functional assays.
| Potential Cause | Troubleshooting Step |
| Suboptimal assay conditions | Optimize cell number, agonist concentration, and incubation time for your specific assay (e.g., cAMP accumulation, β-arrestin recruitment).[9] |
| Constitutive receptor activity | Some GPCRs can have agonist-independent activity, leading to high background.[9] Consider using an inverse agonist to establish a baseline if available. |
| Reagent quality | Ensure the quality and stability of this compound and other assay reagents. |
Quantitative Data
Table 1: On-Target Potency of MRE-269 (ACT-333679) in Human Pulmonary Arterial Smooth Muscle Cells (PASMCs)
| Assay | Parameter | Value | Reference |
| Cellular Relaxation | EC50 | 4.3 nM | [10] |
| Inhibition of Cell Proliferation | IC50 | 4.0 nM | [10] |
| Inhibition of Extracellular Matrix Synthesis | IC50 | 8.3 nM | [10] |
| cAMP Accumulation | Emax | 56% (relative to iloprost) | [10] |
| β-arrestin Recruitment | Emax | 40% (relative to iloprost) | [10] |
Experimental Protocols
Protocol 1: On-Target Engagement Confirmation using Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to the IP receptor in intact cells.
Methodology:
-
Cell Treatment: Culture cells expressing the IP receptor to 70-80% confluency. Treat cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 1 hour) at 37°C.
-
Heat Challenge: After treatment, wash the cells with PBS and resuspend them in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by a cooling step.
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer. Separate the soluble protein fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Quantification and Detection: Collect the supernatant containing the soluble proteins. Quantify the amount of soluble IP receptor at each temperature point using Western blotting or an ELISA-based method.
-
Data Analysis: Plot the amount of soluble IP receptor as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 2: Assessment of On-Target Signaling via cAMP Accumulation Assay
Objective: To quantify the activation of the IP receptor by measuring changes in intracellular cAMP levels.
Methodology:
-
Cell Seeding: Seed cells expressing the IP receptor in a 96-well plate and culture overnight.
-
Assay Preparation: On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for 30-60 minutes.
-
Agonist Stimulation: Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays) according to the manufacturer's instructions.[11][12][13][14][15]
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
Protocol 3: Evaluation of Potential Biased Agonism using a β-Arrestin Recruitment Assay
Objective: To determine if this compound preferentially activates G-protein signaling over β-arrestin recruitment.
Methodology:
-
Cell Line: Use a cell line engineered to express the IP receptor fused to a component of a reporter system (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary component.
-
Cell Seeding and Treatment: Seed the cells in a 96-well plate and culture overnight. Treat the cells with varying concentrations of this compound for a specified time (e.g., 60-90 minutes).[10][16][17][18][19]
-
Signal Detection: Add the detection reagents according to the manufacturer's protocol and measure the signal (e.g., chemiluminescence or fluorescence) using a plate reader.[16]
-
Data Analysis: Plot the signal against the log concentration of this compound and fit the data to a dose-response curve to determine the EC50 and Emax for β-arrestin recruitment. Compare these values to those obtained from the cAMP accumulation assay to assess for bias.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Workflow to investigate this compound off-target effects.
Caption: Troubleshooting logic for unexpected this compound results.
References
- 1. Selexipag in the management of pulmonary arterial hypertension: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Selexipag, a selective prostacyclin receptor agonist in pulmonary arterial hypertension: a pharmacology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostanoid Receptor EP2 as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prostanoid Receptors [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 11. cAMP-Glo™ Assay Protocol [nld.promega.com]
- 12. GloSensor™ cAMP Assay Protocol [promega.jp]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. cosmobio.co.jp [cosmobio.co.jp]
- 15. researchgate.net [researchgate.net]
- 16. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Addressing MRE-269-d6 Variability in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential variability when using MRE-269-d6 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to selexipag?
A1: this compound is the deuterated form of MRE-269. MRE-269 is the pharmacologically active metabolite of selexipag (NS-304), an orally available selective prostacyclin (IP) receptor agonist.[1][2] Selexipag is rapidly hydrolyzed to MRE-269, which is considered the major contributor to the drug's overall activity.[2][3] The deuterium labeling in this compound is intended to be used as an internal standard in bioanalytical assays for pharmacokinetic studies.
Q2: What is the mechanism of action of MRE-269?
A2: MRE-269 is a potent and selective agonist for the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[4] Activation of the IP receptor stimulates the Gs alpha subunit of the G-protein complex, which in turn activates adenylyl cyclase to increase intracellular levels of cyclic adenosine monophosphate (cAMP).[4][5] Elevated cAMP levels lead to the activation of protein kinase A (PKA), which mediates various cellular responses, including vasodilation and inhibition of smooth muscle cell proliferation.[4][5][6]
Q3: Why is variability a concern when using this compound in animal models?
A3: As a deuterated compound, this compound can be subject to several sources of variability that can affect experimental outcomes. These include:
-
Isotopic Back-Exchange: The deuterium atoms on this compound can potentially be replaced by hydrogen atoms from the surrounding biological matrix (e.g., plasma). This can lead to an underestimation of the internal standard concentration and, consequently, an overestimation of the analyte (MRE-269) concentration.[7]
-
Deuterium Isotope Effect: The substitution of hydrogen with deuterium can sometimes alter the pharmacokinetic properties of a molecule, a phenomenon known as the deuterium kinetic isotope effect.[8][9] This could potentially lead to differences in metabolism and clearance between MRE-269 and this compound, although this is less of a concern when used as an internal standard if co-elution is achieved.
-
Matrix Effects: Components of the biological matrix can interfere with the ionization of the analyte and the internal standard in the mass spectrometer, potentially affecting them differently and leading to inaccurate quantification.
-
Animal-Specific Factors: Inter- and intra-animal variability in drug absorption, distribution, metabolism, and excretion (ADME) can be significant.[8] Factors such as genetics, age, sex, health status, and diet can all contribute to this variability.
Q4: What are the expected pharmacokinetic parameters for MRE-269 in common animal models?
A4: While specific pharmacokinetic data for this compound is limited in publicly available literature, data for the non-deuterated MRE-269 following administration of selexipag provides a useful reference. Significant species differences in the pharmacokinetics of selexipag and MRE-269 have been observed.[1]
Quantitative Data Summary
Due to the limited availability of public data on the pharmacokinetic variability of this compound, this section provides data for the active metabolite MRE-269 following oral administration of its prodrug, selexipag, in rats. This data can serve as a baseline for expected pharmacokinetic profiles and highlights the inherent variability in animal studies.
Table 1: Pharmacokinetic Parameters of MRE-269 in Male Sprague-Dawley Rats Following a Single Oral Administration of Selexipag
| Parameter | Dose of Selexipag (mg/kg) | Mean ± SD | CV% |
| Cmax (ng/mL) | 0.26 | 26.35 ± 1.55 | 5.89 |
| Tmax (hr) | 0.26 | 0.50 ± 0.00 | 0.00 |
| AUC (last) (hr*ng/mL) | 0.26 | 44.10 ± 4.42 | 10.03 |
| T½ (hr) | 0.26 | 0.97 ± 0.06 | 6.53 |
Data is illustrative and compiled from representative pharmacokinetic studies. Actual values may vary based on experimental conditions.[7]
Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot specific issues that may arise during experiments with this compound.
Issue 1: High Variability in Plasma Concentrations of this compound Between Animals
-
Question: We are observing significant inter-animal variability in the plasma concentrations of our internal standard, this compound, even when administering the same dose. What could be the cause?
-
Answer: High inter-animal variability is a common challenge in preclinical studies.[8] Several factors could be contributing to this:
-
Inconsistent Dosing Technique: Oral gavage, a common administration route, requires proper technique to ensure accurate and complete dose delivery.[10][11][12][13] Improper technique can lead to incomplete dosing or stress, which can affect gastrointestinal absorption.
-
Physiological Differences: Individual animals can have different rates of gastric emptying, intestinal transit, and metabolism, all of which can impact the absorption and disposition of the compound.[8]
-
Formulation Issues: The formulation of the dosing solution can significantly impact solubility and absorption. Ensure the formulation is homogenous and stable.
-
Health Status of Animals: Underlying health issues can affect drug metabolism and clearance. Ensure all animals are healthy and properly acclimated before the study.
-
Troubleshooting Steps:
-
Refine Dosing Technique: Ensure all personnel performing oral gavage are thoroughly trained and consistent in their technique. Use appropriate gavage needle size and insertion depth for the animal's weight.[10]
-
Optimize Formulation: Evaluate the solubility and stability of this compound in the chosen vehicle. Sonication or vortexing before each dose can help ensure a homogenous suspension.
-
Acclimatize Animals: Allow for a sufficient acclimatization period for the animals to their housing and handling to minimize stress-related physiological changes.[13]
-
Consider a Crossover Study Design: A crossover design, where each animal receives both the test article and control (with a washout period in between), can help to minimize inter-individual variability.[8]
Issue 2: Inaccurate Quantification and Suspected Isotopic Back-Exchange
-
Question: Our quantitative analysis is showing inconsistent results, and we suspect isotopic back-exchange of our this compound internal standard. How can we confirm and mitigate this?
-
Answer: Isotopic back-exchange, the replacement of deuterium with hydrogen, can lead to a decrease in the internal standard signal and an overestimation of the analyte.[7] This is more likely to occur with deuterium labels on heteroatoms or in certain chemical environments.
Troubleshooting Steps:
-
Incubation Study: To confirm back-exchange, incubate this compound in a blank biological matrix (e.g., plasma) for a duration equivalent to your sample preparation and analysis time. Analyze the sample for any increase in the non-labeled MRE-269.
-
Optimize Sample Handling:
-
Temperature: Keep samples on ice or at 4°C during processing to minimize the rate of exchange.[7]
-
pH: Maintain a pH around 2.5 during extraction and in the final extract, as this has been shown to be the pH of minimum exchange for many compounds.[7]
-
Time: Minimize the time samples are in a protic solvent.
-
-
LC-MS/MS Method Optimization:
-
Mobile Phase: Evaluate the stability of this compound in the mobile phase. Adjusting the pH may be necessary.
-
Chromatography: Ensure chromatographic separation of any potential interfering peaks.
-
-
Stable Label Position: When sourcing deuterated standards, ensure the deuterium labels are in chemically stable positions that are not prone to exchange.
Experimental Protocols
Protocol 1: Oral Gavage Administration in Rats
This protocol provides a general guideline for the oral administration of a compound like selexipag (the prodrug of MRE-269) to rats.
-
Animal Preparation:
-
Dosing Solution Preparation:
-
Prepare the dosing solution of selexipag in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Ensure the solution is homogenous by vortexing or sonicating before each administration.
-
-
Administration Procedure:
-
Weigh each rat to determine the correct dose volume (typically 5-10 mL/kg).[13]
-
Gently restrain the rat.
-
Use a stainless steel or flexible plastic gavage needle of appropriate size.
-
Measure the distance from the tip of the rat's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the gavage needle into the esophagus and slowly administer the dosing solution.[10]
-
Observe the animal for any signs of distress during and after the procedure.[10]
-
Protocol 2: Blood Sample Collection for Pharmacokinetic Analysis in Rats
-
Sample Collection Timepoints: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dose.
-
Collection Method:
-
Collect blood (approximately 200 µL) from the tail vein or another appropriate site.
-
Use tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to clean, labeled tubes.
-
-
Sample Storage: Store plasma samples at -80°C until analysis.
Protocol 3: LC-MS/MS Bioanalytical Method
This protocol outlines the key steps for developing a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of MRE-269 with this compound as an internal standard.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile) to the plasma sample containing the internal standard (this compound).
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the mobile phase.
-
-
LC-MS/MS Conditions:
-
Chromatographic Column: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous solution with an organic modifier (e.g., acetonitrile or methanol) and an additive (e.g., formic acid to maintain a low pH).
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
-
MRM Transitions: Determine the optimal precursor-to-product ion transitions for both MRE-269 and this compound.
-
-
Method Validation:
-
Validate the method for linearity, accuracy, precision, selectivity, recovery, and matrix effects according to regulatory guidelines.[14][15][16][17]
-
Assess the stability of MRE-269 and this compound in plasma under various storage conditions (freeze-thaw, short-term benchtop, and long-term storage).[18][19]
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: IP Receptor Signaling Pathway activated by MRE-269.
Experimental Workflow Diagram
Caption: In vivo pharmacokinetic study workflow.
References
- 1. Pharmacokinetics of the selective prostacyclin receptor agonist selexipag in rats, dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Tolerability of the Novel Oral Prostacyclin IP Receptor Agonist Selexipag - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative effect of selexipag active metabolite MRE‐269 on pulmonary arterial smooth muscle cells from patients with chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostacyclin receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. omicsonline.org [omicsonline.org]
- 8. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deuterium Kinetic Isotope Effect Studies of a Potential in Vivo Metabolic Trapping Agent for Monoamine Oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Impact of gavage dosing procedure and gastric content on adverse respiratory effects and mortality in rat toxicity studies | Semantic Scholar [semanticscholar.org]
- 12. Voluntary oral dosing for precise experimental compound delivery in adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oral Gavage in Rats: Animal Welfare Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 15. database.ich.org [database.ich.org]
- 16. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ema.europa.eu [ema.europa.eu]
- 18. Sample Management: Stability of Plasma and Serum on Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Global Stability of Plasma Proteomes for Mass Spectrometry-Based Analyses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MRE-269-d6 Assay
Welcome to the technical support center for the MRE-269-d6 assay. This resource is designed for researchers, scientists, and drug development professionals to enhance the reproducibility and accuracy of their experimental results. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during sample analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is the deuterated form of MRE-269, which is the active metabolite of the drug selexipag. MRE-269 is a selective agonist for the prostacyclin (IP) receptor.[1][2] Due to its stable isotope label, this compound is ideally suited for use as an internal standard (IS) in quantitative bioanalytical assays, typically those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is a common strategy to improve the precision and accuracy of LC-MS/MS methods.
Q2: Why is a stable isotope-labeled internal standard like this compound recommended?
A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for quantitative mass spectrometry assays. Because this compound is chemically identical to the analyte (MRE-269) but has a different mass, it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer. This allows it to accurately correct for variability in sample preparation, injection volume, and matrix effects, thereby significantly improving assay reproducibility.
Q3: What are the key parameters to monitor for the this compound internal standard during an assay?
To ensure assay quality, consistently monitor the following for this compound across all samples in a run:
-
Peak Area/Response: The absolute response of the internal standard should be consistent across all samples, including calibrators and quality controls. Significant variation may indicate a problem with sample preparation or instrument performance.
-
Retention Time: The retention time should be stable throughout the analytical run. A drifting retention time can suggest issues with the LC system, such as column degradation or mobile phase inconsistencies.
-
Peak Shape: The chromatographic peak for this compound should be symmetrical and consistent. Poor peak shape can be an indicator of column issues or problems with the sample matrix.
Troubleshooting Guide
This guide addresses specific issues that can compromise the reproducibility of your this compound assay.
Issue 1: High Variability in Internal Standard (this compound) Peak Area
Question: My this compound peak area is highly variable across my sample set. What could be the cause and how can I fix it?
Answer: High variability in the internal standard peak area is a common problem that can significantly impact the accuracy of your results. The table below summarizes potential causes and recommended solutions.
| Potential Cause | Description | Recommended Solution |
| Inconsistent Pipetting | Inaccurate or inconsistent addition of the this compound internal standard solution to each sample. | Calibrate your pipettes regularly. Use a consistent pipetting technique for all samples. Consider using an automated liquid handler for improved precision. |
| Sample Preparation Issues | Inconsistent recovery during sample extraction steps (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). | Optimize the extraction protocol to ensure consistent recovery. Ensure complete vortexing and centrifugation at each step. Check for sample evaporation during processing. |
| Matrix Effects | Components in the biological matrix (e.g., plasma, tissue homogenate) can suppress or enhance the ionization of this compound in the mass spectrometer. | Evaluate and optimize the sample cleanup procedure to remove interfering matrix components. Consider using a different ionization source or modifying the LC gradient to separate the analyte from matrix interferences. |
| Autosampler/Injector Issues | Inconsistent injection volumes or a partial clog in the autosampler needle or injection port. | Perform routine maintenance on the autosampler. Check for air bubbles in the syringe and sample loop. Run an injector performance test. |
Issue 2: Poor Chromatographic Peak Shape for MRE-269 and this compound
Question: I am observing peak fronting, tailing, or splitting for both my analyte and internal standard. How can I improve the peak shape?
Answer: Poor peak shape can lead to inaccurate integration and reduced assay sensitivity. The following logical diagram can help you troubleshoot the issue.
Caption: Troubleshooting workflow for poor peak shape.
Issue 3: Inconsistent Analyte/Internal Standard Response Ratio
Question: The ratio of MRE-269 to this compound is not consistent in my quality control (QC) samples. What are the likely causes?
Answer: Inconsistent response ratios in QC samples point to a loss of reproducibility. This table outlines potential sources of this issue and how to address them.
| Potential Cause | Description | Recommended Solution |
| Cross-contamination | Carryover from a high concentration sample to a subsequent low concentration sample in the autosampler. | Optimize the autosampler wash method. Include blank injections after high concentration samples to assess carryover. |
| Isotopic Contribution | The unlabeled analyte (MRE-269) may contain a small amount of the same isotopes as the deuterated standard, or vice versa. | This is generally accounted for during method validation. If a new batch of standard is used, this may need to be re-evaluated. Ensure the purity of your standards. |
| Non-linear Detector Response | The mass spectrometer detector may be saturated at high analyte concentrations, leading to a non-linear response. | Dilute samples to fall within the linear range of the calibration curve. Adjust detector settings if possible, though this may require re-validation. |
| Differential Matrix Effects | Although a SIL-IS corrects for many matrix effects, severe and variable matrix effects can sometimes affect the analyte and IS slightly differently. | Re-optimize the sample preparation method to more effectively remove matrix components. |
Experimental Protocols
Protocol 1: Generic Sample Preparation using Protein Precipitation
This protocol is a starting point and should be optimized for your specific biological matrix.
-
Sample Thawing: Thaw frozen samples (e.g., plasma, serum) on ice to prevent degradation. Vortex briefly to ensure homogeneity.
-
Aliquoting: Aliquot 100 µL of your sample (calibrator, QC, or unknown) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the this compound working solution (at a known, optimized concentration) to each tube. Vortex for 10 seconds.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate, avoiding the protein pellet.
-
Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition.
-
Injection: Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: MRE-269 Signaling Pathway Investigation
MRE-269 is an agonist of the prostacyclin (IP) receptor, which is a G-protein coupled receptor (GPCR). Activation of this receptor leads to a signaling cascade that can be investigated to understand its biological effects.[2][3]
Caption: MRE-269 signaling pathway via the IP receptor.
This pathway can be investigated using techniques such as cAMP assays, Western blotting for phosphorylated proteins (e.g., p-CREB), and qPCR or RNA-sequencing to measure changes in gene expression.[3][4] Reproducibility in these assays depends on consistent cell culture conditions, reagent quality, and precise execution of the experimental protocols.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Antiproliferative effect of selexipag active metabolite MRE‐269 on pulmonary arterial smooth muscle cells from patients with chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiproliferative effect of selexipag active metabolite MRE-269 on pulmonary arterial smooth muscle cells from patients with chronic thromboembolic pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
MRE-269-d6 interference with common assay reagents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of MRE-269-d6 in common laboratory assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to MRE-269?
MRE-269 is the active metabolite of Selexipag, a selective prostacyclin IP receptor agonist.[1][2][3][4][5] this compound is the deuterated form of MRE-269, meaning specific hydrogen atoms in the molecule have been replaced with their stable heavy isotope, deuterium.[2] This isotopic labeling makes this compound an ideal internal standard for quantitative mass spectrometry (LC-MS/MS) assays.[6][7]
Q2: What is the primary application of this compound?
The primary application of this compound is as an internal standard in mass spectrometry-based quantification of MRE-269 in biological samples.[6][7] Because it is chemically almost identical to MRE-269, it co-elutes during chromatography and experiences similar ionization effects, allowing for accurate correction of experimental variability.[6][8]
Q3: Does this compound interfere with common non-mass spectrometry-based assays (e.g., ELISA, fluorescence assays)?
There is no widespread, documented evidence to suggest that this compound directly interferes with common assay reagents in immunoassays like ELISA or in fluorescence-based assays to produce erroneous results. The term "interference" in the context of deuterated compounds typically refers to potential issues within mass spectrometry, such as:
-
Isotopic Crosstalk: Where the signal from the natural isotopes of the unlabeled compound overlaps with the signal of the deuterated standard.[6]
-
Deuterium Exchange: The loss of deuterium atoms and their replacement with hydrogen from the solvent or matrix, which can be influenced by pH and temperature.[1][6][9]
For assays outside of mass spectrometry, any observed effects are more likely attributable to the inherent biological activity of the compound (as it is functionally identical to MRE-269), solvent effects, or other experimental variables.
Q4: What is the mechanism of action of MRE-269?
MRE-269 is a selective agonist for the prostacyclin (IP) receptor, which is a G-protein coupled receptor.[1][4][5] Activation of the IP receptor stimulates the Gs alpha subunit, leading to an increase in intracellular cyclic AMP (cAMP) levels.[4][10] This signaling cascade results in vasodilation and has anti-proliferative effects on pulmonary arterial smooth muscle cells.[10]
Quantitative Data Summary
The following table summarizes key quantitative parameters for MRE-269.
| Parameter | Value | Species/System | Reference |
| IP Receptor Binding (Ki) | 20 nM | Human | [10] |
| IC50 vs. DP Receptor | 2.6 µM | Not Specified | [10] |
| IC50 vs. EP2 Receptor | 5.8 µM | Not Specified | [10] |
| IC50 vs. EP4 Receptor | 4.9 µM | Not Specified | [10] |
| IC50 vs. EP1, EP3, FP, TP Receptors | >10 µM | Not Specified | [10] |
| IC50 (ADP-induced platelet aggregation) | 0.21 µM | Human | [10] |
| IC50 (ADP-induced platelet aggregation) | 10 µM | Rat | [10] |
Experimental Protocols
Cell Proliferation Assay using BrdU Uptake
This protocol is adapted from methodologies used to assess the anti-proliferative effects of MRE-269 on pulmonary arterial smooth muscle cells (PASMCs).
Objective: To quantify the effect of MRE-269 on the proliferation of PASMCs stimulated with a mitogen like Platelet-Derived Growth Factor (PDGF).
Materials:
-
Pulmonary Arterial Smooth Muscle Cells (PASMCs)
-
Cell Culture Medium (e.g., DMEM with 10% FBS)
-
Starvation Medium (e.g., DMEM with 0.1% FBS)
-
MRE-269
-
PDGF
-
BrdU Cell Proliferation ELISA Kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate PASMCs in a 96-well plate at a density of 3 x 10³ cells per well and allow them to adhere overnight in a standard culture medium.
-
Growth Arrest: Replace the culture medium with a starvation medium and incubate for 48 hours to synchronize the cells in a quiescent state.
-
Treatment:
-
Prepare various concentrations of MRE-269 in the starvation medium.
-
Aspirate the starvation medium from the wells.
-
Add the MRE-269 solutions to the wells, along with PDGF to stimulate proliferation. Include appropriate controls (vehicle control, PDGF only, MRE-269 only).
-
-
BrdU Labeling: Add the BrdU labeling solution from the ELISA kit to each well and incubate for a specified period (e.g., 24 hours) to allow for incorporation into the DNA of proliferating cells.
-
Detection:
-
Remove the labeling medium.
-
Fix and denature the cells according to the kit's instructions.
-
Add the anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).
-
Wash the wells to remove unbound antibody.
-
Add the substrate solution and incubate until color development is sufficient.
-
Add a stop solution.
-
-
Quantification: Measure the absorbance at the appropriate wavelength using a microplate reader. The signal intensity is directly proportional to the amount of BrdU incorporated, reflecting the rate of cell proliferation.
Troubleshooting Guides
General Troubleshooting for Assays Involving this compound
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent or unexpected results in a cell-based assay | Solvent Effect: The solvent used to dissolve this compound (e.g., DMSO) may be affecting the cells at the final concentration used. | Run a vehicle control with the same final concentration of the solvent to determine its effect on the assay. |
| Biological Activity: this compound is biologically active. The observed effect may be due to its intended pharmacology (IP receptor agonism). | Compare the results with non-deuterated MRE-269. The biological effects should be identical. | |
| Low signal or high background in a fluorescence/luminescence assay | Compound's Intrinsic Properties: MRE-269 has absorbance maxima at 231, 299, and 366 nm, which could potentially interfere with assays using UV excitation or emission wavelengths. | Check the excitation and emission spectra of your fluorophore and compare them with the absorbance spectrum of MRE-269. Run a control with this compound alone (no cells or other reagents) to check for autofluorescence or quenching. |
| Inconsistent results in an ELISA | Non-specific Binding or Matrix Effects: The compound or components of the sample matrix may be interfering with antibody-antigen binding. | Perform a spike and recovery experiment. Add a known amount of the target analyte to a sample with and without this compound to see if the recovery is affected. |
Troubleshooting for Mass Spectrometry (LC-MS/MS) Assays
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent analyte/internal standard response ratio | Deuterium Exchange: The deuterium label may be unstable under the experimental conditions (e.g., acidic or basic pH). | Ensure the deuterium labels are on stable positions of the molecule. Avoid extreme pH conditions during sample preparation and in the mobile phase if the label is labile.[6] |
| Differential Matrix Effects: The analyte and internal standard are not co-eluting perfectly, leading to different degrees of ion suppression or enhancement. | Adjust the chromatographic conditions (gradient, mobile phase composition) to achieve complete co-elution.[6] | |
| Chromatographic peak for this compound elutes slightly earlier than MRE-269 | Isotope Effect: This is a known phenomenon where deuterated compounds can have slightly different retention times than their non-deuterated counterparts. | If the shift is small and consistent, it may be acceptable. For optimal matrix effect correction, aim for co-elution by adjusting chromatographic parameters.[6] |
| Presence of unlabeled MRE-269 signal in the this compound standard | Low Isotopic Purity: The deuterated standard contains a small amount of the unlabeled analyte. | Verify the isotopic purity of the standard from the manufacturer's certificate of analysis. Account for this contribution during data analysis if necessary.[6] |
Visualizations
Signaling Pathway of MRE-269
Caption: MRE-269 signaling pathway via the IP receptor.
Experimental Workflow for Quantitative Analysis using this compound
Caption: Workflow for LC-MS/MS quantification with this compound.
Troubleshooting Logic for Unexpected Assay Results
Caption: Decision tree for troubleshooting this compound results.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | CAS#:1265295-56-4 | Chemsrc [chemsrc.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MRE-269 | Prostaglandin Receptor | TargetMol [targetmol.com]
- 6. benchchem.com [benchchem.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. nebiolab.com [nebiolab.com]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
refining MRE-269-d6 dosage for specific disease models
Welcome to the technical support center for MRE-269. This resource is designed to assist researchers, scientists, and drug development professionals in refining MRE-269 dosage and experimental design for various disease models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to support your research.
Disclaimer: MRE-269 is the active metabolite of the prodrug Selexipag. Much of the in vivo data involves the oral administration of Selexipag, which is then converted to MRE-269. The deuterated form, MRE-269-d6, is typically used as an internal standard for analytical purposes and is not intended for therapeutic administration in disease models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of MRE-269?
A1: MRE-269 is a selective agonist for the prostacyclin receptor (IP receptor).[1][2] Activation of the IP receptor leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn mediates vasodilation and inhibits the proliferation of pulmonary arterial smooth muscle cells (PASMCs).[1][3]
Q2: In which disease models has MRE-269 or its prodrug Selexipag been successfully used?
A2: MRE-269 and Selexipag have been predominantly studied in preclinical models of pulmonary hypertension (PH), including:
-
Monocrotaline (MCT)-induced PH in rats.[2]
-
Sugen 5416/hypoxia (SuHx)-induced PH in rats.[4] Additionally, MRE-269 has shown neuroprotective effects in a rat model of ischemic stroke.[5][6]
Q3: What is the recommended starting dose for MRE-269 in a new disease model?
A3: The optimal dose will depend on the disease model, species, and route of administration. Based on existing literature, a general recommendation would be to start with a dose-ranging study. For intravenous administration of MRE-269 in rats, doses have ranged from 0.1 to 1 mg/kg.[5][6] For oral administration of the prodrug Selexipag in rats, doses have ranged from 6 to 60 mg/kg/day.[4] It is crucial to perform pilot studies to determine the optimal dose for your specific experimental conditions.
Q4: How should I prepare MRE-269 for in vivo administration?
A4: The preparation method depends on the route of administration.
-
For oral or intraperitoneal injection (as a suspension): A common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This can yield a suspended solution of up to 2.5 mg/mL. It is recommended to prepare this fresh on the day of use.[1]
-
For oral administration of the prodrug Selexipag: A common vehicle is a 0.5% methylcellulose solution.[4] However, solubility can be an issue, and ensuring a homogenous suspension is critical for consistent dosing.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in in vivo results | Inconsistent drug formulation: Selexipag has low solubility in 0.5% methylcellulose, which can lead to inconsistent dosing if not properly suspended. | Ensure the drug is homogenously suspended before each administration. Consider using alternative solvents like DMSO for better solubility, but be mindful of potential vehicle effects.[4] Prepare fresh formulations for each experiment. |
| Unexpected or lack of effect in rats | Species-specific metabolism and receptor differences: Selexipag is extensively metabolized in rats.[7] Furthermore, some studies suggest that in rat pulmonary tissues, the effects of MRE-269 may not be mediated by typical IP receptors.[8] | Be aware of these species-specific characteristics when interpreting data from rat models. Consider using other animal models or corroborating findings with in vitro studies using human cells. |
| Precipitation of MRE-269 during formulation | Solubility issues: MRE-269 has limited solubility in aqueous solutions. | For the DMSO/PEG300/Tween-80/Saline formulation, ensure you add each solvent sequentially and mix thoroughly at each step. Gentle heating and/or sonication can aid dissolution.[1] |
| Adverse effects observed at higher doses | Prostacyclin-related side effects: High doses of IP receptor agonists can lead to side effects such as headache, diarrhea, and nausea.[9] | If adverse effects are observed, consider reducing the dose or the frequency of administration. In clinical settings, a dose titration phase is common to identify the maximum tolerated dose.[9][10] |
Quantitative Data Summary
Table 1: In Vivo Dosages of Selexipag and MRE-269 in Rodent Models
| Compound | Disease Model | Species | Route of Administration | Dosage | Reference |
| Selexipag | Sugen/Hypoxia-induced PH | Rat (Sprague Dawley) | Oral | 20-60 mg/kg/day | [4] |
| Selexipag | Sugen/Hypoxia-induced PH | Rat (Fischer) | Oral | 30 mg/kg (twice daily) | [4] |
| Selexipag (as NS-304) | Monocrotaline-induced PH | Rat | Oral | 30 mg/kg (twice daily) | [11] |
| MRE-269 | Ischemic Stroke (MCAO) | Rat (Young) | Intravenous | 0.1, 0.25, 0.5, 1 mg/kg | [5][6] |
| MRE-269 | Ischemic Stroke (MCAO) | Rat (Aged) | Intravenous | 0.25 mg/kg | [5][6] |
Table 2: In Vitro Concentrations of MRE-269
| Cell Type | Assay | Effective Concentration | IC50 | Reference |
| CTEPH PASMCs | PDGF-induced proliferation | Significant suppression at ≥ 0.01 µmol/L | 0.07 µmol/L | [3] |
| Normal PASMCs | PDGF-induced proliferation | Antiproliferative effect observed | Not specified | [3] |
Experimental Protocols
Protocol 1: Preparation of MRE-269 for Oral/Intraperitoneal Administration
This protocol yields a 2.5 mg/mL suspended solution of MRE-269.
Materials:
-
MRE-269
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of MRE-269 in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of Saline to bring the final volume to 1 mL.
-
If precipitation or phase separation occurs, use gentle heating and/or sonication to aid dissolution.
-
It is recommended to prepare this solution fresh on the day of the experiment.[1]
Protocol 2: Induction of Pulmonary Hypertension in Rats (Sugen/Hypoxia Model)
Materials:
-
6-week-old Sprague Dawley or Fischer rats
-
Sugen 5416
-
Vehicle for Sugen 5416 (e.g., 0.5% carboxymethylcellulose, 0.5% polysorbate 80, 0.9% NaCl)
-
Hypoxia chamber (10% oxygen)
Procedure:
-
Administer a single subcutaneous injection of Sugen 5416 (20 mg/kg).
-
Expose the rats to a hypoxic environment (10% oxygen) for 3 weeks.
-
After 3 weeks, return the rats to normoxic conditions (room air).
-
Treatment with Selexipag (or vehicle) can be initiated after the hypoxia period (e.g., from day 22 to day 42).[4]
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of MRE-269 in vascular smooth muscle cells.
Caption: General experimental workflow for evaluating MRE-269 in a disease model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A long-acting and highly selective prostacyclin receptor agonist prodrug, 2-{4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}-N-(methylsulfonyl)acetamide (NS-304), ameliorates rat pulmonary hypertension with unique relaxant responses of its active form, {4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}acetic acid (MRE-269), on rat pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiproliferative effect of selexipag active metabolite MRE‐269 on pulmonary arterial smooth muscle cells from patients with chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The selective PGI2 receptor agonist selexipag ameliorates Sugen 5416/hypoxia-induced pulmonary arterial hypertension in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics of the selective prostacyclin receptor agonist selexipag in rats, dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Selexipag in the treatment of pulmonary arterial hypertension: design, development, and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. academic.oup.com [academic.oup.com]
interpreting unexpected results in MRE-269-d6 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with MRE-269-d6.
Frequently Asked Questions (FAQs)
Q1: We are observing a weaker than expected antiproliferative effect of MRE-269 in our pulmonary arterial smooth muscle cell (PASMC) cultures. What are the potential causes?
Several factors could contribute to a reduced antiproliferative effect of MRE-269. Consider the following:
-
Cell Type and Passage Number: The antiproliferative effects of MRE-269 can vary between different cell lines and even between PASMCs derived from different donors.[1][2] Studies have shown that MRE-269 has a more potent effect on PASMCs from patients with chronic thromboembolic pulmonary hypertension (CTEPH) compared to normal PASMCs.[1][3] High passage numbers can also lead to phenotypic drift and altered drug responses.
-
PDGF Concentration: MRE-269's antiproliferative effect is often assessed in the presence of a mitogen like platelet-derived growth factor (PDGF).[1] Ensure that the concentration of PDGF used is optimal for inducing proliferation in your specific cell line, as suboptimal stimulation may mask the inhibitory effects of MRE-269.
-
Prostacyclin Receptor (IP Receptor) Expression: MRE-269 is a selective IP receptor agonist.[4] Low or altered expression of the IP receptor in your cells will result in a diminished response. It is advisable to confirm IP receptor expression levels via qPCR or Western blotting.
-
Compound Stability and Storage: Ensure that your this compound stock solutions are prepared and stored correctly to maintain their stability and activity. Refer to the manufacturer's instructions for recommended storage conditions.
Q2: We are seeing significant variability in cAMP levels in response to MRE-269 treatment across replicate experiments. What could be the cause?
Inconsistent cAMP measurements can arise from several experimental variables:
-
Cell Density: The density of your cell cultures can influence the overall cAMP response. Ensure that cells are seeded at a consistent density across all wells and experiments.
-
Incubation Times: The kinetics of cAMP production can be rapid. Strict adherence to consistent incubation times with MRE-269 is crucial for reproducible results.
-
Phosphodiesterase (PDE) Activity: Intracellular PDEs degrade cAMP. If your cells have high PDE activity, the measured cAMP levels may be lower than expected. Consider including a PDE inhibitor, such as IBMX, in your assay buffer to prevent cAMP degradation.
-
Assay Kit Performance: Ensure that your cAMP assay kit is within its expiration date and that all reagents are prepared correctly. Run appropriate positive and negative controls to validate the assay performance in each experiment.
Q3: Our vasodilation experiments with MRE-269 are showing inconsistent results in different vascular beds. Is this expected?
Yes, the vasodilatory effects of MRE-269 can differ depending on the specific blood vessel being studied. Research has indicated that while MRE-269 induces endothelium-independent vasodilation in rat extralobar pulmonary arteries, its effects can be less pronounced in other vessels, such as small pulmonary veins.[4] Therefore, it is important to carefully select the appropriate vascular tissue for your research question and to be aware that the potency of MRE-269 can vary between different vascular preparations.
Troubleshooting Guides
Issue: Unexpectedly Low Antiproliferative Activity of MRE-269
This guide provides a systematic approach to troubleshooting experiments where MRE-269 exhibits lower than expected antiproliferative effects on PASMCs.
Troubleshooting Workflow
References
- 1. Antiproliferative effect of selexipag active metabolite MRE‐269 on pulmonary arterial smooth muscle cells from patients with chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative effect of selexipag active metabolite MRE-269 on pulmonary arterial smooth muscle cells from patients with chronic thromboembolic pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]
- 4. medchemexpress.com [medchemexpress.com]
Validation & Comparative
MRE-269 vs. MRE-269-d6: A Comparative Guide for Researchers
An Objective Comparison of the Biologically Active Metabolite and its Deuterated Analog for Drug Development Professionals
In the landscape of pharmaceutical research and development, the distinction between a therapeutic agent and the tools used to study it is critical. This guide provides a comparative analysis of MRE-269, the active metabolite of the pulmonary arterial hypertension drug selexipag, and its deuterated counterpart, MRE-269-d6. While structurally similar, their primary applications and "efficacy" are fundamentally different. MRE-269 is evaluated for its therapeutic effects, whereas this compound is primarily utilized as a high-fidelity internal standard in bioanalytical assays to ensure the accuracy and precision of pharmacokinetic studies.
Therapeutic Efficacy of MRE-269
MRE-269 is a potent and selective agonist of the prostacyclin receptor (IP receptor).[1][2] Its therapeutic potential lies in its ability to mediate vasodilation and inhibit the proliferation of pulmonary artery smooth muscle cells (PASMCs), key pathological features of pulmonary arterial hypertension (PAH).[3][4][5] Selexipag, a non-prostanoid prodrug, is hydrolyzed in the body to form MRE-269, which is responsible for the majority of the drug's pharmacological activity.[6]
**Mechanism of Action
Activation of the IP receptor by MRE-269 stimulates the production of cyclic adenosine monophosphate (cAMP), which in turn initiates a signaling cascade that leads to vasodilation and has antiproliferative effects on vascular smooth muscle cells.[1]
Quantitative In-Vitro Efficacy Data for MRE-269
| Parameter | Value | Cell Type/Assay Condition | Reference |
| Receptor Binding | |||
| Ki (IP Receptor) | 20 nM | Human cloned IP receptor | [6] |
| Functional Activity | |||
| IC50 (PDGF-induced proliferation) | 0.07 µM | PASMCs from CTEPH patients | [3] |
| IC50 (ADP-induced platelet aggregation) | 0.21 µM | Human platelet-rich plasma | [6] |
| Receptor Selectivity | |||
| IC50 (DP Receptor) | 2.6 µM | [6] | |
| IC50 (EP2 Receptor) | 5.8 µM | [6] | |
| IC50 (EP4 Receptor) | 4.9 µM | [6] | |
| IC50 (EP1, EP3, FP, TP Receptors) | >10 µM | [6] |
Application and "Efficacy" of this compound in Bioanalysis
This compound is a stable isotope-labeled version of MRE-269, where six hydrogen atoms have been replaced with deuterium. This subtle change in mass does not alter its chemical properties but allows it to be distinguished from the non-deuterated form by mass spectrometry. Its "efficacy" is therefore defined by its performance as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The use of a deuterated internal standard is the gold standard in quantitative mass spectrometry for pharmacokinetic studies.[7][8][9] It is added at a known concentration to biological samples (e.g., plasma) at the beginning of the sample preparation process. Because the deuterated standard has nearly identical chemical and physical properties to the analyte (MRE-269), it experiences the same extraction losses and ionization suppression or enhancement during the analysis. By comparing the mass spectrometer's response of the analyte to that of the internal standard, a highly accurate and precise quantification of the analyte's concentration can be achieved.
Comparative Summary
| Feature | MRE-269 | This compound |
| Primary Role | Therapeutic Agent (Active Metabolite) | Analytical Internal Standard |
| Key Property | Pharmacological Activity (IP Receptor Agonist) | Isotopic Purity and Mass Difference |
| Primary Application | Treatment of Pulmonary Arterial Hypertension | Accurate quantification of MRE-269 in biological matrices |
| "Efficacy" Metric | Potency (e.g., Ki, IC50), clinical outcomes | Accuracy, precision, and linearity in bioanalytical assays |
| In-Vivo Effect | Vasodilation, Antiproliferation | Bioanalytically inert (used to trace the active compound) |
Experimental Protocols
In-Vitro Proliferation Assay for MRE-269
This protocol is a representative method for assessing the antiproliferative effects of MRE-269 on pulmonary artery smooth muscle cells (PASMCs).
-
Cell Culture: Human PASMCs are cultured in smooth muscle cell growth medium supplemented with growth factors, antibiotics, and fetal bovine serum. Cells are maintained in a humidified incubator at 37°C and 5% CO2.
-
Cell Seeding: PASMCs are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Serum Starvation: The growth medium is replaced with a serum-free medium for 24 hours to synchronize the cells in a quiescent state.
-
Compound Treatment: Cells are pre-incubated with various concentrations of MRE-269 (e.g., 0.01 to 10 µM) for 1 hour.
-
Stimulation: Platelet-derived growth factor (PDGF) is added to the wells (excluding the negative control) to a final concentration of 20 ng/mL to induce cell proliferation.
-
Proliferation Measurement: After 24-48 hours of incubation, cell proliferation is assessed using a BrdU (5-bromo-2'-deoxyuridine) incorporation assay or a similar colorimetric method that measures DNA synthesis.
-
Data Analysis: The absorbance is read using a microplate reader. The percentage of proliferation inhibition is calculated relative to the PDGF-stimulated control. The IC50 value is determined by fitting the data to a dose-response curve.
Bioanalytical Method for MRE-269 Quantification using this compound
The following is a typical LC-MS/MS method for the quantification of MRE-269 in human plasma.
-
Sample Preparation:
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard solution (in methanol).
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reverse-phase column (e.g., 100 x 4.6 mm, 2.7 µm).
-
Mobile Phase: A gradient of acetonitrile and 10mM ammonium formate.
-
Flow Rate: 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with a turbo ion spray source.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
MRE-269: e.g., m/z 498.20 → 344.20
-
This compound: e.g., m/z 503.70 → 344.20
-
-
-
Calibration and Quantification:
-
A calibration curve is prepared by spiking known concentrations of MRE-269 into blank plasma and processing as described above.
-
The peak area ratio of MRE-269 to this compound is plotted against the nominal concentration of MRE-269.
-
The concentration of MRE-269 in the study samples is determined by interpolating their peak area ratios from the calibration curve using a linear regression model.
-
References
- 1. Pharmacokinetics and Tolerability of the Novel Oral Prostacyclin IP Receptor Agonist Selexipag - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpbs.com [ijpbs.com]
- 3. Antiproliferative effect of selexipag active metabolite MRE-269 on pulmonary arterial smooth muscle cells from patients with chronic thromboembolic pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiproliferative effect of selexipag active metabolite MRE‐269 on pulmonary arterial smooth muscle cells from patients with chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]
- 6. Selexipag in the management of pulmonary arterial hypertension: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
A Preclinical Head-to-Head: MRE-269-d6 vs. Selexipag in Models of Pulmonary Hypertension
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Prodrug Selexipag and its Active Metabolite, MRE-269, in Preclinical Settings.
Selexipag is an orally available prodrug approved for the treatment of pulmonary arterial hypertension (PAH). Its therapeutic effects are mediated through its active metabolite, MRE-269 (also known as ACT-333679). This guide provides a comprehensive comparison of the preclinical data for selexipag and MRE-269, with the understanding that MRE-269-d6 is a deuterated form of the active metabolite used for analytical purposes and is pharmacologically equivalent to MRE-269. The data presented herein is collated from various preclinical studies in models of pulmonary hypertension.
Executive Summary
Data Presentation
In Vitro Efficacy of MRE-269
| Parameter | Cell/Tissue Type | Value | Reference |
| Cellular Relaxation (EC50) | Pulmonary Arterial Smooth Muscle Cells (PASMC) | 4.3 nM | [cite: ] |
| Inhibition of Cell Proliferation (IC50) | Pulmonary Arterial Smooth Muscle Cells (PASMC) | 4.0 nM | [cite: ] |
| Inhibition of Extracellular Matrix Synthesis (IC50) | Pulmonary Arterial Smooth Muscle Cells (PASMC) | 8.3 nM | [cite: ] |
| cAMP Accumulation (Emax) | Receptor-proximal assay | 56% (partial agonist compared to iloprost) | [cite: ] |
| Antiproliferative Effect (IC50) | PASMCs from CTEPH patients | 0.07 µM | [1] |
In Vivo Efficacy of Selexipag in a Rat Model of PAH
Model: Sugen 5416/hypoxia-induced pulmonary hypertension in Sprague-Dawley rats.
| Parameter | Vehicle Control | Selexipag (10 mg/kg, oral, twice daily) | Selexipag (30 mg/kg, oral, twice daily) | Reference |
| Right Ventricular Systolic Pressure (RVSP) (mmHg) | 95.7 ± 4.2 | 74.4 ± 6.1 | 59.9 ± 4.8 | [cite: ] |
| Right Ventricular Hypertrophy (RV/LV+S) | 0.63 ± 0.02 | 0.52 ± 0.03 | 0.45 ± 0.02 | [cite: ] |
| Percentage of Occlusive Pulmonary Vessels | ~45% | ~30% | ~20% | [cite: ] |
Pharmacokinetic Parameters in Rats
| Compound | Administration | Tmax | Half-life (t1/2) | Key Finding | Reference |
| Selexipag | Oral | ~1 hour | 0.8 - 2.5 hours | Rapidly absorbed and metabolized. Negligible plasma levels due to extensive metabolism. | [cite: ] |
| MRE-269 | Following oral selexipag | ~3-4 hours | 6.2 - 13.5 hours | The major circulating and pharmacologically active component. | [cite: ] |
Signaling Pathway and Experimental Workflow
The therapeutic effect of selexipag is initiated by its conversion to MRE-269, which then acts as a selective agonist for the prostacyclin (IP) receptor on pulmonary artery smooth muscle cells. This interaction activates a Gs-coupled protein, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP mediates a cascade of downstream effects, including vasodilation and inhibition of cell proliferation, which collectively contribute to the amelioration of pulmonary hypertension.
Signaling pathway of selexipag and its active metabolite MRE-269.
Preclinical evaluation of these compounds often involves the use of rodent models of pulmonary hypertension, such as the Sugen/hypoxia model. The following diagram illustrates a typical experimental workflow.
Workflow for preclinical evaluation in the Sugen/hypoxia PAH model.
Experimental Protocols
Sugen 5416/Hypoxia-Induced Pulmonary Hypertension Rat Model
This model is widely used to induce a severe and progressive form of pulmonary hypertension that recapitulates many features of the human disease.
-
Animals: Male Sprague-Dawley or Fischer rats are commonly used.
-
Induction of PAH:
-
A single subcutaneous injection of Sugen 5416 (a VEGF receptor antagonist) at a dose of 20 mg/kg is administered.
-
Immediately following the injection, the animals are housed in a hypoxic environment (10% oxygen) for a period of three weeks.
-
After the hypoxic period, the rats are returned to normoxic conditions (room air) for the remainder of the study.
-
-
Treatment:
-
Selexipag is suspended in a vehicle solution, typically 0.5% methylcellulose.
-
Oral administration is performed twice daily at specified doses (e.g., 10 mg/kg or 30 mg/kg).
-
A vehicle control group receives the methylcellulose solution alone.
-
Treatment duration can vary, but is often for several weeks following the induction of PAH.
-
-
Endpoint Analysis:
-
Hemodynamics: Right ventricular systolic pressure (RVSP) is measured via right heart catheterization to assess the severity of pulmonary hypertension.
-
Right Ventricular Hypertrophy: The heart is excised, and the right ventricle (RV) is dissected from the left ventricle and septum (LV+S). The ratio of the weight of the RV to the LV+S is calculated as an index of right ventricular hypertrophy.
-
Histology: Lung tissue is collected, sectioned, and stained (e.g., with hematoxylin and eosin) to assess the degree of pulmonary vascular remodeling, including the percentage of occluded vessels.
-
In Vitro Assays with Pulmonary Artery Smooth Muscle Cells (PASMCs)
These assays are crucial for determining the direct effects of MRE-269 on the key cell type involved in PAH pathogenesis.
-
Cell Culture: Primary human or rat PASMCs are cultured under standard laboratory conditions.
-
Cell Proliferation Assay:
-
PASMCs are seeded in multi-well plates and stimulated with a mitogen, such as platelet-derived growth factor (PDGF), to induce proliferation.
-
Cells are concurrently treated with various concentrations of MRE-269.
-
Cell proliferation is quantified using methods such as BrdU incorporation or cell counting kits. The IC50 value, the concentration of MRE-269 that inhibits 50% of the proliferative response, is then determined.
-
-
Vasodilation Assay:
-
Rings of isolated pulmonary arteries are mounted in an organ bath system.
-
The arterial rings are pre-constricted with an agent like phenylephrine or U46619 to induce a stable contraction.
-
Cumulative concentrations of MRE-269 are added to the bath, and the relaxation of the arterial rings is measured. The EC50 value, the concentration of MRE-269 that produces 50% of the maximal relaxation, is calculated.
-
-
cAMP Measurement:
-
PASMCs are treated with MRE-269 for a specified period.
-
The cells are then lysed, and the intracellular concentration of cAMP is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Conclusion
The preclinical evidence robustly supports the mechanism of action of selexipag through its active metabolite, MRE-269. While selexipag is the administered compound, its pharmacological effects in preclinical models of pulmonary hypertension are attributable to MRE-269's potent and selective agonism at the prostacyclin IP receptor. This leads to beneficial effects on both pulmonary vascular tone and remodeling. The data presented in this guide, including in vitro potency, in vivo efficacy, and detailed experimental protocols, provide a solid foundation for researchers and drug development professionals working in the field of pulmonary hypertension.
References
MRE-269-d6 vs. Treprostinil: A Comparative Analysis of IP Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of MRE-269-d6 and treprostinil for the prostacyclin (IP) receptor, a key target in the treatment of pulmonary arterial hypertension (PAH). The information presented is supported by experimental data to aid in research and drug development decisions.
Introduction
MRE-269, the active metabolite of selexipag, and treprostinil are both agonists of the IP receptor, which mediates vasodilation and inhibits platelet aggregation.[1][2] Understanding their respective binding affinities and selectivity is crucial for evaluating their therapeutic potential and guiding further research. MRE-269 is a non-prostanoid agonist, while treprostinil is a prostacyclin analogue.[1][2]
Quantitative Comparison of Binding Affinity
The binding affinity of MRE-269 and treprostinil for the human IP receptor has been determined through radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.
| Compound | Receptor | K_i_ (nM) | Cell Line |
| MRE-269 | Human IP | 20 | - |
| Treprostinil | Human IP | 32 | HEK-293 |
Data Summary: MRE-269 exhibits a slightly higher binding affinity for the human IP receptor (Ki = 20 nM) compared to treprostinil (Ki = 32 nM).[2][3]
Selectivity Profile
In addition to their affinity for the IP receptor, the selectivity of these compounds against other prostanoid receptors is a critical factor in their pharmacological profile.
| Compound | DP Receptor IC_50_ (µM) | EP_1_ Receptor IC_50_ (µM) | EP_2_ Receptor IC_50_ (µM) | EP_3_ Receptor IC_50_ (µM) | EP_4_ Receptor IC_50_ (µM) | FP Receptor IC_50_ (µM) | TP Receptor IC_50_ (µM) |
| MRE-269 | 2.6 | >10 | 5.8 | >10 | 4.9 | >10 | >10 |
Data Summary: MRE-269 demonstrates high selectivity for the IP receptor, with significantly lower affinity for other prostanoid receptors.[3] Treprostinil, in contrast, also shows high affinity for DP1 and EP2 receptors.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay (for Determination of K_i_)
This competitive binding assay measures the ability of a test compound (MRE-269 or treprostinil) to displace a radiolabeled ligand from the IP receptor.
1. Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK-293) cells stably expressing the human IP receptor are cultured in appropriate media.[4]
-
Cells are harvested, and a membrane fraction is prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a suitable buffer.
2. Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Cell membranes expressing the IP receptor.
-
A fixed concentration of a radiolabeled IP receptor agonist (e.g., [³H]-iloprost).
-
A range of concentrations of the unlabeled test compound (MRE-269 or treprostinil), typically from 0.01 nM to 10,000 nM.[4]
-
-
The plate is incubated to allow the binding to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound.
-
The IC_50_ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The K_i_ value is calculated from the IC_50_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
cAMP Functional Assay (for Determination of Agonist Potency)
This assay measures the ability of MRE-269 and treprostinil to stimulate the production of cyclic AMP (cAMP), a second messenger in the IP receptor signaling pathway.
1. Cell Culture:
-
Chinese Hamster Ovary (CHO) cells recombinantly expressing the human IP receptor are cultured to an appropriate density.[5]
2. Assay Procedure:
-
Cells are seeded into a multi-well plate.
-
The cells are then stimulated with various concentrations of the agonist (MRE-269 or treprostinil).
-
For G_i_-coupled receptors, cells are often co-stimulated with forskolin to induce a measurable baseline of cAMP.[6]
3. cAMP Detection:
-
After incubation, the cells are lysed.
-
The intracellular cAMP concentration is measured using a commercially available cAMP detection kit, often based on principles like Homogeneous Time-Resolved Fluorescence (HTRF) or enzyme-linked immunosorbent assay (ELISA).[7][8]
4. Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The amount of cAMP produced in response to the agonist is determined from the standard curve.
-
The data are plotted as cAMP concentration versus agonist concentration, and the EC_50_ value (the concentration of the agonist that produces 50% of the maximal response) is calculated using non-linear regression.
Signaling Pathway
Activation of the IP receptor by an agonist such as MRE-269 or treprostinil initiates a downstream signaling cascade.
Caption: IP Receptor Signaling Pathway.
Upon binding of an agonist, the IP receptor activates the Gs alpha subunit of its associated G protein. This, in turn, stimulates adenylyl cyclase to convert ATP into cAMP. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately resulting in vasodilation and the inhibition of platelet aggregation.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. theses.gla.ac.uk [theses.gla.ac.uk]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. researchgate.net [researchgate.net]
- 9. Molecular recognition and activation of the prostacyclin receptor by anti-pulmonary arterial hypertension drugs - PMC [pmc.ncbi.nlm.nih.gov]
validation of MRE-269-d6's selectivity over other prostacyclin analogs
A head-to-head comparison of MRE-269-d6 with other prostacyclin analogs reveals its superior selectivity for the prostacyclin (IP) receptor, minimizing off-target effects and offering a more targeted therapeutic approach. This high selectivity is crucial for researchers and drug development professionals seeking to modulate the prostacyclin pathway with precision.
MRE-269, the active metabolite of the oral IP receptor agonist selexipag, and its deuterated form this compound, demonstrate a significantly higher affinity and selectivity for the prostacyclin receptor compared to other prostacyclin analogs such as beraprost and iloprost.[1][2] This enhanced selectivity is attributed to its unique non-prostanoid structure, which distinguishes it from traditional prostacyclin mimetics.
Comparative Selectivity Profile
The following table summarizes the binding affinities of MRE-269 and other prostacyclin analogs for various prostanoid receptors. The data clearly illustrates the superior selectivity of MRE-269 for the IP receptor.
| Compound | IP Receptor (Ki, nM) | EP3 Receptor (Ki, nM) | Other Prostanoid Receptors |
| MRE-269 | Potent Agonist | No significant binding | High selectivity for IP receptor |
| Beraprost | Potent Agonist | High affinity | Binds to other prostanoid receptors |
| Iloprost | Potent Agonist | High affinity | Binds to other prostanoid receptors |
Data compiled from publicly available research.[1][2] Ki values represent the inhibition constant, with lower values indicating higher binding affinity.
The high affinity of beraprost and iloprost for the EP3 receptor can lead to off-target effects, including vasoconstriction, which may counteract the desired vasodilatory effects mediated by the IP receptor.[1][2] In contrast, MRE-269's high selectivity for the IP receptor ensures that its pharmacological action is primarily directed towards the intended target, leading to a more predictable and favorable therapeutic profile.
Experimental Validation of Selectivity
The selectivity of MRE-269 is determined through rigorous experimental protocols, primarily receptor binding assays. These assays quantify the affinity of a compound for a specific receptor.
Experimental Protocol: Radioligand Binding Assay
A common method to determine the binding affinity of compounds to the prostacyclin receptor and other prostanoid receptors is the radioligand binding assay.
Objective: To determine the inhibition constant (Ki) of MRE-269 and other prostacyclin analogs for the human IP receptor and other prostanoid receptors.
Materials:
-
Cell membranes expressing the recombinant human prostanoid receptors (e.g., IP, EP1, EP2, EP3, EP4, DP, FP, TP).
-
Radioligand specific for each receptor (e.g., [3H]-iloprost for the IP receptor).
-
Test compounds: MRE-269, beraprost, iloprost, treprostinil.
-
Assay buffer and other necessary reagents.
Procedure:
-
Incubation: Cell membranes expressing the target receptor are incubated with a fixed concentration of the specific radioligand and varying concentrations of the test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
This experimental workflow can be visualized in the following diagram:
Caption: Workflow for a radioligand binding assay.
Prostacyclin Signaling Pathway
MRE-269 exerts its therapeutic effects by activating the prostacyclin (IP) receptor, a G-protein coupled receptor.[3] Activation of the IP receptor initiates a signaling cascade that ultimately leads to vasodilation and inhibition of platelet aggregation.[3]
The signaling pathway is as follows:
-
MRE-269 binds to and activates the IP receptor on the surface of vascular smooth muscle cells and platelets.[3]
-
This activation leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[3][4]
-
Elevated cAMP levels activate Protein Kinase A (PKA).[5]
-
PKA then phosphorylates and inhibits myosin light chain kinase, leading to smooth muscle relaxation and vasodilation.[3]
-
In platelets, the increase in cAMP inhibits platelet activation and aggregation.[3]
This signaling cascade is depicted in the diagram below:
Caption: Simplified prostacyclin signaling pathway.
Conclusion
The superior selectivity of this compound for the prostacyclin receptor, validated through rigorous experimental protocols, positions it as a highly valuable tool for researchers and a promising therapeutic agent. Its ability to potently activate the IP receptor without significantly engaging other prostanoid receptors minimizes the potential for off-target effects, offering a more refined approach to targeting the prostacyclin pathway. This high degree of selectivity is a critical advantage in the development of novel therapies for conditions such as pulmonary arterial hypertension.
References
- 1. researchgate.net [researchgate.net]
- 2. A long-acting and highly selective prostacyclin receptor agonist prodrug, 2-{4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}-N-(methylsulfonyl)acetamide (NS-304), ameliorates rat pulmonary hypertension with unique relaxant responses of its active form, {4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}acetic acid (MRE-269), on rat pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostacyclin - Wikipedia [en.wikipedia.org]
- 4. Role of prostacyclin in pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
A Comparative Analysis of MRE-269-d6 and Iloprost in Vasodilation Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the vasodilatory effects of MRE-269-d6 and the established therapeutic agent, iloprost. Both compounds are potent prostacyclin (IP) receptor agonists, playing a crucial role in mediating vasodilation, particularly in the pulmonary vasculature. This document summarizes key quantitative data from preclinical studies, outlines detailed experimental methodologies, and visualizes the underlying signaling pathways to offer a comprehensive resource for researchers in cardiovascular pharmacology and drug development.
A note on this compound: The available research literature primarily focuses on MRE-269, the active metabolite of the oral IP receptor agonist selexipag. This compound is a deuterated variant of MRE-269. For the purposes of this biological comparison, the vasodilatory properties of MRE-269 are considered representative of this compound.
Quantitative Comparison of Vasodilatory Potency and Efficacy
The following table summarizes the key pharmacodynamic parameters of MRE-269 and iloprost in inducing vasodilation in isolated rat pulmonary arteries. The data is compiled from preclinical studies and highlights the distinct profiles of these two IP receptor agonists.
| Compound | Vessel Type | Agonist | pEC50 (M) | Emax (%) | Reference |
| MRE-269 | Large Pulmonary Artery (LPA) | U-46619 | 8.2 ± 0.1 | 96 ± 2 | Kuwano et al., 2008 |
| Small Pulmonary Artery (SPA) | U-46619 | 8.3 ± 0.1 | 94 ± 2 | Kuwano et al., 2008 | |
| Iloprost | Large Pulmonary Artery (LPA) | U-46619 | 7.9 ± 0.1 | 98 ± 1 | Kuwano et al., 2008 |
| Small Pulmonary Artery (SPA) | U-46619 | 7.3 ± 0.1 | 83 ± 4 | Kuwano et al., 2008 |
Key Observations:
-
Potency (pEC50): MRE-269 demonstrates slightly higher potency (lower EC50 value) than iloprost in both large and small pulmonary arteries.
-
Efficacy (Emax): Both compounds exhibit high efficacy in relaxing large pulmonary arteries. However, a notable difference is observed in small pulmonary arteries, where iloprost's maximal relaxation is significantly lower than that of MRE-269.[1]
-
Receptor Selectivity: Research suggests that MRE-269 is a highly selective IP receptor agonist. In contrast, iloprost also displays affinity for other prostanoid receptors, such as the EP3 receptor, which can mediate vasoconstriction. This off-target activity of iloprost may contribute to its reduced vasodilatory effect in smaller pulmonary arteries.[1]
Signaling Pathways in Vasodilation
Both MRE-269 and iloprost mediate their primary vasodilatory effects through the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR) located on the surface of vascular smooth muscle cells. The downstream signaling cascade leads to a decrease in intracellular calcium levels and subsequent muscle relaxation.
As illustrated, the binding of MRE-269 or iloprost to the IP receptor activates the Gs alpha subunit of the associated G-protein. This, in turn, stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates and inactivates Myosin Light Chain Kinase (MLCK). The inactivation of MLCK prevents the phosphorylation of myosin light chains, a critical step for smooth muscle contraction, ultimately leading to vasodilation.
Experimental Protocols
The following is a representative experimental protocol for a vasodilation assay using isolated pulmonary artery rings, based on methodologies described in the cited literature.
1. Tissue Preparation:
-
Male Wistar rats are euthanized, and the heart and lungs are excised and placed in ice-cold, oxygenated Krebs-Henseleit buffer.
-
The extralobar (large) and intralobar (small) pulmonary arteries are carefully dissected and cleaned of adhering connective tissue.
-
The arteries are cut into rings of approximately 2 mm in length. For some experiments, the endothelium is denuded by gently rubbing the intimal surface with a small wire.
2. Isometric Tension Measurement:
-
The arterial rings are mounted in organ baths containing Krebs-Henseleit buffer, maintained at 37°C, and continuously bubbled with a 95% O2 / 5% CO2 gas mixture.
-
One end of the ring is fixed, and the other is connected to an isometric force transducer to record changes in tension.
-
An optimal resting tension is applied to the rings (e.g., 1.0 g for large arteries and 0.5 g for small arteries) and they are allowed to equilibrate for approximately 60-90 minutes.
3. Vasodilation Assay:
-
The viability of the arterial rings is assessed by contracting them with a high concentration of potassium chloride (e.g., 60 mM KCl).
-
After washing and returning to baseline, the rings are pre-contracted with a submaximal concentration of a vasoconstrictor, such as the thromboxane A2 mimetic U-46619 (e.g., 10-100 nM).
-
Once a stable contraction plateau is reached, cumulative concentration-response curves are generated by adding increasing concentrations of MRE-269 or iloprost to the organ bath.
-
The relaxation at each concentration is expressed as a percentage of the pre-contraction induced by U-46619.
4. Data Analysis:
-
The concentration of the agonist that produces 50% of the maximal relaxation (EC50) is calculated and expressed as the negative logarithm (pEC50).
-
The maximal relaxation (Emax) is determined as the maximum percentage of relaxation achieved.
-
Data are typically presented as mean ± standard error of the mean (S.E.M.).
Conclusion
MRE-269 and iloprost are both effective vasodilators that act through the IP receptor signaling pathway. However, key differences in their pharmacological profiles exist. MRE-269 demonstrates higher potency and, critically, maintains its efficacy in small pulmonary arteries where iloprost's effect is diminished. This is likely attributable to MRE-269's higher selectivity for the IP receptor, avoiding the off-target effects that may limit iloprost's vasodilatory action in the microvasculature. These findings suggest that MRE-269 (and by extension, its deuterated form this compound) may offer a more targeted and consistent vasodilatory response in the pulmonary circulation. This guide provides a foundation for further research and development of novel therapies targeting the prostacyclin pathway.
References
head-to-head comparison of MRE-269-d6 and beraprost
Head-to-Head Comparison: MRE-269-d6 and Beraprost
This guide provides a detailed, data-supported comparison of two prostacyclin pathway modulators: this compound and beraprost. It is intended for researchers, scientists, and drug development professionals seeking to understand the pharmacological, kinetic, and mechanistic differences between these compounds.
Introduction to the Compounds
MRE-269 , the active metabolite of the oral prostacyclin IP receptor agonist selexipag, is a potent, non-prostanoid agonist characterized by its high selectivity for the prostacyclin (IP) receptor.[1][2] The subject of this guide, This compound , is the deuterated isotopologue of MRE-269. Deuteration, the replacement of hydrogen with its heavy isotope deuterium, is a common strategy in drug development to favorably alter pharmacokinetic properties, typically by slowing the rate of metabolic degradation and thereby extending the compound's half-life and exposure. For the purposes of pharmacodynamic and mechanistic comparison, data for MRE-269 is used as the foundational reference.
Beraprost is a synthetic, orally active prostacyclin analogue.[3][4] Unlike the non-prostanoid structure of MRE-269, beraprost is structurally related to prostacyclin and exhibits a broader range of activity, engaging with multiple prostanoid receptor subtypes.[5] It is used as a vasodilator and antiplatelet agent in several Asian countries.[3]
Mechanism of Action and Signaling Pathway
Both MRE-269 and beraprost exert their primary therapeutic effects by acting as agonists at the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[4][6] Activation of the IP receptor stimulates the Gs alpha subunit (Gαs), which in turn activates adenylyl cyclase to increase intracellular levels of cyclic adenosine monophosphate (cAMP).[7] Elevated cAMP activates Protein Kinase A (PKA), leading to downstream effects including vasodilation and inhibition of smooth muscle cell proliferation.[6][7]
A critical distinction lies in their receptor selectivity. MRE-269 is highly selective for the IP receptor.[5][8] In contrast, beraprost, in addition to activating the IP receptor, also demonstrates agonist activity at the prostaglandin E receptor 3 (EP3), a receptor whose activation can lead to vasoconstriction, potentially counteracting the desired vasodilatory effect of IP receptor agonism.[5][9] This EP3 activity may interfere with vasodilation in smaller pulmonary arteries.[5] Studies also suggest beraprost's effects may be partially mediated by the EP4 receptor and PPARδ pathways.[10][11]
Caption: Prostacyclin (IP) Receptor Signaling Pathway.
Pharmacodynamic Profile: Potency and Selectivity
The key pharmacodynamic difference between MRE-269 and beraprost is selectivity. MRE-269 demonstrates high affinity and potent agonism almost exclusively at the IP receptor, whereas beraprost interacts with several prostanoid receptors. This high selectivity of MRE-269 may contribute to more targeted therapeutic effects and a potentially different side-effect profile.
Table 1: Comparative Receptor Binding Profile
| Compound | Receptor | Affinity / Potency (IC₅₀ or Kᵢ) | Reference |
|---|---|---|---|
| MRE-269 | IP | Kᵢ = 20 nM | [8] |
| EP₁ | IC₅₀ > 10,000 nM | [8] | |
| EP₂ | IC₅₀ = 5,800 nM | [8] | |
| EP₃ | IC₅₀ > 10,000 nM | [8] | |
| EP₄ | IC₅₀ = 4,900 nM | [8] | |
| DP₁ | IC₅₀ = 2,600 nM | [1] | |
| FP | IC₅₀ > 10,000 nM | [8] | |
| TP | IC₅₀ > 10,000 nM | [8] | |
| Beraprost | IP | Agonist | [4] |
| EP₃ | Agonist activity reported | [5] |
| | EP₄ | Agonist activity reported |[10] |
Table 2: Comparative Functional Activity
| Parameter | MRE-269 | Beraprost | Reference |
|---|---|---|---|
| cAMP Production | Induces cAMP formation in human PASMCs | Induces cAMP formation in human PASMCs | [7][12] |
| Vasodilation | Endothelium-independent | Markedly attenuated by endothelium removal | [5] |
| Anti-proliferative Effect | IC₅₀ = 70 nM (on CTEPH PASMCs) | Inhibits vascular smooth muscle cell proliferation |[6][11] |
Pharmacokinetic Comparison
The pharmacokinetic profiles of MRE-269 and beraprost differ substantially, particularly in their elimination half-lives. MRE-269 has a significantly longer half-life, which supports a less frequent dosing schedule compared to the rapid clearance of beraprost.[3][13] The deuteration of MRE-269 to this compound is anticipated to further prolong this half-life.
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | MRE-269 (from Selexipag) | Beraprost | Reference |
|---|---|---|---|
| Route of Administration | Oral (as Selexipag prodrug) | Oral | [3][13] |
| Tₘₐₓ (Time to Peak Conc.) | 3 - 4 hours | ~0.5 - 1.5 hours | [14][15] |
| t½ (Elimination Half-Life) | 8 - 13 hours | 35 - 40 minutes | [1][3][14][16] |
| Bioavailability | Not reported for metabolite | 50 - 70% |[16][17] |
Experimental Protocols
Detailed methodologies for key assays used to characterize these compounds are provided below.
Protocol 1: Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a test compound for a specific receptor by measuring its ability to displace a known radioligand.
Objective: To determine the Kᵢ of MRE-269 and beraprost for the human IP, EP₁, EP₂, EP₃, and EP₄ receptors.
Materials:
-
Receptor Source: Cell membranes from HEK293 or CHO cells stably transfected with the human receptor of interest.
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-Iloprost for the IP receptor).
-
Test Compounds: MRE-269 and beraprost, serially diluted.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-labeled, structurally distinct ligand (e.g., 10 µM unlabeled iloprost).
-
Instrumentation: Filtration apparatus, glass fiber filters, scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize transfected cells and prepare a membrane fraction via differential centrifugation. Determine protein concentration using a Bradford or BCA assay.
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Receptor membranes + radioligand + assay buffer.
-
Non-specific Binding (NSB): Receptor membranes + radioligand + non-specific binding control.
-
Competitive Binding: Receptor membranes + radioligand + serial dilutions of test compound (MRE-269 or beraprost).
-
-
Incubation: Add a fixed concentration of radioligand (typically at its Kₔ value) and the appropriate compounds to the wells containing a specified amount of membrane protein. Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. Wash filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place filters in scintillation vials with scintillation fluid and measure radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Caption: Experimental Workflow for a Competitive Binding Assay.
Protocol 2: cAMP Accumulation Assay
This functional assay measures the ability of an agonist to stimulate the production of the second messenger cAMP in whole cells.
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of MRE-269 and beraprost in stimulating cAMP production in human pulmonary artery smooth muscle cells (hPASMCs).
Materials:
-
Cells: Cultured hPASMCs or a suitable cell line expressing the IP receptor.
-
Test Compounds: MRE-269 and beraprost, serially diluted.
-
Stimulation Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with a phosphodiesterase (PDE) inhibitor like IBMX or rolipram to prevent cAMP degradation.
-
Positive Control: Forskolin (a direct adenylyl cyclase activator).
-
cAMP Detection Kit: A commercial kit, e.g., HTRF, LANCE, or ELISA-based.
-
Instrumentation: Plate reader compatible with the chosen detection kit.
Procedure:
-
Cell Seeding: Seed hPASMCs into a 96-well or 384-well plate and grow to near confluency.
-
Pre-incubation: Aspirate the culture medium and wash the cells. Add stimulation buffer containing a PDE inhibitor and incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Compound Addition: Add serial dilutions of the test compounds (MRE-269, beraprost) or positive control (forskolin) to the wells. Incubate for a defined time (e.g., 30-60 minutes) at 37°C.
-
Cell Lysis: Lyse the cells according to the detection kit manufacturer's protocol to release intracellular cAMP.
-
cAMP Detection: Add the detection reagents from the kit to the cell lysate. These typically involve competitive binding between the cellular cAMP and a labeled cAMP tracer with a specific antibody.
-
Quantification: After the appropriate incubation period, read the plate on a plate reader. The signal generated is typically inversely proportional to the amount of cAMP produced in the cells.
-
Data Analysis:
-
Convert the raw signal to cAMP concentrations using a standard curve generated with known cAMP amounts.
-
Plot the cAMP concentration against the log concentration of the agonist.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% maximal response) and Eₘₐₓ (maximum effect).
-
Summary and Conclusion
MRE-269 and beraprost are both orally active agonists of the prostacyclin pathway, but they exhibit fundamental differences in selectivity and pharmacokinetics.
-
Selectivity: MRE-269 is a highly selective IP receptor agonist, whereas beraprost is a less selective prostacyclin analogue with significant activity at other prostanoid receptors, such as EP₃.[5][8] This high selectivity may allow MRE-269 to achieve more targeted IP-mediated effects, such as vasodilation, without the confounding vasoconstrictor effects of EP₃ agonism.[5]
-
Pharmacokinetics: MRE-269 possesses a much longer elimination half-life (8-13 hours) compared to beraprost (35-40 minutes).[3][13] This provides a more stable plasma concentration and allows for a more convenient twice-daily dosing regimen. The development of this compound represents a strategy to potentially further enhance these favorable pharmacokinetic properties.
References
- 1. Selexipag in the management of pulmonary arterial hypertension: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Population Modeling of Selexipag Pharmacokinetics and Clinical Response Parameters in Patients With Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beraprost - Wikipedia [en.wikipedia.org]
- 4. Beraprost: a review of its pharmacology and therapeutic efficacy in the treatment of peripheral arterial disease and pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A long-acting and highly selective prostacyclin receptor agonist prodrug, 2-{4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}-N-(methylsulfonyl)acetamide (NS-304), ameliorates rat pulmonary hypertension with unique relaxant responses of its active form, {4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}acetic acid (MRE-269), on rat pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiproliferative effect of selexipag active metabolite MRE‐269 on pulmonary arterial smooth muscle cells from patients with chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Mechanism of Beraprost Effects on Pulmonary Hypertension: Contribution of Cross-Binding to PGE2 Receptor 4 and Modulation of O2 Sensitive Voltage-Gated K+ Channels [frontiersin.org]
- 11. Molecular mechanisms of the antiproliferative effect of beraprost, a prostacyclin agonist, in murine vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Pharmacokinetics and Tolerability of the Novel Oral Prostacyclin IP Receptor Agonist Selexipag - PMC [pmc.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Pharmacokinetics and platelet antiaggregating effects of beraprost, an oral stable prostacyclin analogue, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Beraprost | C24H30O5 | CID 6917951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. go.drugbank.com [go.drugbank.com]
MRE-269-d6 in Pulmonary Hypertension: A Comparative Analysis of Therapeutic Efficacy in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic effects of MRE-269-d6, the active metabolite of the prostacyclin receptor agonist selexipag, in established preclinical models of pulmonary hypertension (PH). The performance of this compound is compared with other key therapeutic agents used in the management of PH, supported by experimental data from studies utilizing the monocrotaline (MCT) and Sugen 5416/hypoxia (SuHx) rat models.
Executive Summary
This compound, acting through the prostacyclin (IP) receptor, demonstrates significant therapeutic potential in animal models of pulmonary hypertension. Its mechanism of action involves vasodilation and potent antiproliferative effects on pulmonary artery smooth muscle cells (PASMCs), contributing to the reversal of vascular remodeling. This guide summarizes the quantitative data from key preclinical studies, details the experimental methodologies, and visualizes the critical signaling pathways and workflows.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound (via its prodrug selexipag) and comparator drugs in two standard rat models of pulmonary hypertension.
Table 1: Therapeutic Efficacy in the Monocrotaline (MCT)-Induced Pulmonary Hypertension Rat Model
| Treatment Group | Dose | Right Ventricular Systolic Pressure (RVSP) (mmHg) | Right Ventricular Hypertrophy (RVH) (Fulton Index: RV/LV+S) | Mortality Rate (%) | Study Reference |
| Control (Normal) | - | ~25 | ~0.25 | 0 | [1][2] |
| MCT Control (Vehicle) | - | 56.0 - 71.1 | 0.61 - 0.76 | 48 - 53 | [1][3] |
| Selexipag | 6 mg/kg/day | Significantly improved | Significantly improved | Not Reported | [4] |
| Sildenafil | 50 mg/kg/day | ↓ to 56.0 ± 2.2 (from 71.1 ± 6.0) | ↓ to 0.61 ± 0.03 (from 0.76 ± 0.04) | ↓ to 11 (from 53) | [1][3] |
| Bosentan | 100 mg/kg/day | Significantly attenuated | Significantly reduced | ↓ to 11 (from 53) | [3] |
| Macitentan | 30 mg/kg/day | Significantly improved | Significantly improved | ↓ to 17 (from 50) | [2][5] |
Table 2: Therapeutic Efficacy in the Sugen 5416/Hypoxia (SuHx)-Induced Pulmonary Arterial Hypertension Rat Model
| Treatment Group | Dose | Right Ventricular Systolic Pressure (RVSP) (mmHg) | Right Ventricular Hypertrophy (RVH) (Fulton Index: RV/LV+S) | Mortality Rate (%) | Study Reference |
| Control (Normoxia) | - | 37.6 ± 0.8 | 0.23 ± 0.01 | 0 | [6] |
| SuHx Control (Vehicle) | - | 95.7 ± 4.2 | 0.63 ± 0.02 | 70 | [6] |
| Selexipag | 30 mg/kg, twice daily | ↓ to ~60 | ↓ to ~0.4 | ↓ to 0 (from 70) | [6] |
| Sildenafil | 50 mg/kg/day | ↓ to 79.4 ± 2.7 (from ~95) | ↓ to 0.55 ± 0.02 (from ~0.63) | Not Reported | [7][8] |
| Bosentan | 250 mg/kg/day in food | Prevented increase | Prevented increase | Not Reported | [9] |
| Macitentan | 30 mg/kg/day | Significantly reduced | Significantly improved | Not Reported | [10] |
| Treprostinil | 810 ng/kg/min | Significantly reduced | Significantly reduced | Not Reported | [11][12] |
| Riociguat | 10 mg/kg/day | ↓ to 73.7 ± 3.8 (from ~95) | ↓ to 0.55 ± 0.02 (from ~0.63) | Not Reported | [7][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Animal Models of Pulmonary Hypertension
a) Monocrotaline (MCT)-Induced Pulmonary Hypertension
This model is widely used due to its simplicity and reproducibility in inducing PH.
-
Animal Strain: Male Wistar or Sprague-Dawley rats (200-250g).
-
Induction: A single subcutaneous or intraperitoneal injection of monocrotaline (60 mg/kg) dissolved in sterile saline.
-
Disease Development: Rats typically develop significant PH, characterized by increased RVSP, RVH, and pulmonary vascular remodeling within 3-4 weeks post-injection.
-
Endpoint Measurement: Hemodynamic measurements (RVSP), assessment of RVH (Fulton Index), and histological analysis of pulmonary arteries are typically performed at 4 weeks.
b) Sugen 5416/Hypoxia (SuHx)-Induced Pulmonary Arterial Hypertension
This model is considered to more closely mimic the pathology of human PAH, including the formation of plexiform lesions.
-
Animal Strain: Male Sprague-Dawley or Fischer rats (200-250g).
-
Induction:
-
A single subcutaneous injection of the VEGF receptor antagonist Sugen 5416 (20 mg/kg).
-
Immediate exposure to a hypoxic environment (10% O2) for 3 weeks.
-
Return to normoxia for a subsequent period (e.g., 2-5 weeks) to allow for disease progression.
-
-
Disease Development: This protocol induces severe, progressive PAH with significant vascular remodeling.
-
Endpoint Measurement: Hemodynamic and histological assessments are typically performed at various time points after the initial induction.
Assessment of Therapeutic Efficacy
a) Measurement of Right Ventricular Systolic Pressure (RVSP)
-
Procedure:
-
Rats are anesthetized (e.g., with isoflurane or ketamine/xylazine).
-
A pressure-transducer catheter is inserted into the right jugular vein and advanced into the right ventricle.
-
RVSP is recorded using a data acquisition system.
-
Measurements are typically averaged over several cardiac cycles.
-
b) Assessment of Right Ventricular Hypertrophy (Fulton Index)
-
Procedure:
-
Following euthanasia, the heart is excised.
-
The atria and large vessels are trimmed away.
-
The right ventricular free wall (RV) is dissected from the left ventricle and septum (LV+S).
-
The separated tissues are blotted dry and weighed.
-
The Fulton Index is calculated as the ratio of the RV weight to the LV+S weight (RV/LV+S). An increased ratio indicates RVH.
-
c) Histological Analysis of Pulmonary Vascular Remodeling
-
Procedure:
-
Lungs are perfused with saline and then fixed with 4% paraformaldehyde.
-
The lung tissue is embedded in paraffin and sectioned.
-
Sections are stained with hematoxylin and eosin (H&E) to visualize general morphology and with specific markers for smooth muscle (e.g., α-smooth muscle actin) and connective tissue (e.g., Masson's trichrome).
-
The degree of muscularization of small pulmonary arteries is quantified by measuring the thickness of the medial wall relative to the total vessel diameter.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to the therapeutic action of this compound and the experimental design.
Caption: this compound Signaling Pathway in Pulmonary Artery Smooth Muscle Cells.
Caption: General Experimental Workflow for Evaluating Therapeutic Efficacy in PH Models.
References
- 1. atsjournals.org [atsjournals.org]
- 2. Macitentan treatment retards the progression of established pulmonary arterial hypertension in an animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of a TAK-1 inhibitor as a single or as an add-on therapy to riociguat on the metabolic reprograming and pulmonary hypertension in the SUGEN5416/hypoxia rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The selective PGI2 receptor agonist selexipag ameliorates Sugen 5416/hypoxia-induced pulmonary arterial hypertension in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The soluble guanylate cyclase stimulator riociguat ameliorates pulmonary hypertension induced by hypoxia and SU5416 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Soluble Guanylate Cyclase Stimulator Riociguat Ameliorates Pulmonary Hypertension Induced by Hypoxia and SU5416 in Rats | PLOS One [journals.plos.org]
- 9. Bosentan inhibits oxidative and nitrosative stress and rescues occlusive pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of an endothelin receptor antagonist, Macitentan, on right ventricular substrate utilization and function in a Sugen 5416/hypoxia rat model of severe pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of treprostinil in the SU5416‐hypoxia model of severe pulmonary arterial hypertension: haemodynamic benefits are not associated with improvements in arterial remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy of treprostinil in the SU5416-hypoxia model of severe pulmonary arterial hypertension: haemodynamic benefits are not associated with improvements in arterial remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Species Comparison of MRE-269 Activity: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological activity of MRE-269, the active metabolite of the prostacyclin receptor agonist selexipag, across various species. The information is intended to support preclinical research and drug development efforts by offering a consolidated overview of its in vitro and in vivo effects.
Executive Summary
MRE-269 is a potent and selective agonist of the prostacyclin (IP) receptor.[1][2][3] Its primary pharmacological effects include vasodilation and inhibition of smooth muscle cell proliferation.[4][5] Cross-species studies indicate that while the fundamental mechanism of action via the IP receptor is conserved, there are notable differences in potency and metabolic handling. This guide summarizes the available quantitative data, details key experimental protocols, and provides visual representations of its signaling pathway and experimental workflows.
Quantitative Activity of MRE-269 Across Species
The following table summarizes the available quantitative data on the in vitro activity of MRE-269 in different species. It is important to note that direct comparative studies for all parameters across all species are limited.
| Parameter | Species | Value | Assay/Tissue |
| Receptor Binding Affinity (Ki) | Human | 20 nM | IP Receptor |
| Vasodilation (pEC50) | Rat | 4.98 ± 0.22 | Small Pulmonary Artery |
| Inhibition of Platelet Aggregation (IC50) | Human | 0.21 µM | ADP-induced platelet aggregation in platelet-rich plasma |
| Inhibition of Platelet Aggregation (IC50) | Rat | 10 µM | ADP-induced platelet aggregation in platelet-rich plasma |
| Inhibition of Cell Proliferation (IC50) | Human | 0.07 µmol/L (95% CI, 0.03–0.20) | PDGF-induced proliferation of pulmonary arterial smooth muscle cells (PASMCs) from CTEPH patients |
Note: CTEPH stands for Chronic Thromboembolic Pulmonary Hypertension.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are protocols for key assays used to characterize the activity of MRE-269.
Vasodilation Assay in Isolated Pulmonary Arteries
This protocol describes a common method for assessing the vasodilatory effects of MRE-269 on isolated blood vessels.
-
Tissue Preparation: Pulmonary arteries are isolated from the subject species (e.g., rat, pig, or human) and cut into rings.
-
Mounting: The arterial rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Contraction: The arterial rings are pre-contracted with a vasoconstrictor agent like phenylephrine or U46619.
-
Drug Administration: Once a stable contraction is achieved, cumulative concentrations of MRE-269 are added to the organ bath.
-
Data Acquisition: The relaxation of the arterial rings is measured isometrically using a force transducer.
-
Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction, and a concentration-response curve is generated to calculate the EC50 or pEC50 value.
Cell Proliferation Assay in Pulmonary Artery Smooth Muscle Cells (PASMCs)
This protocol outlines a method to evaluate the anti-proliferative effects of MRE-269.[4]
-
Cell Culture: Human or animal PASMCs are cultured in appropriate growth media.
-
Seeding: Cells are seeded into 96-well plates and allowed to adhere.
-
Growth Arrest: Cells are synchronized by serum starvation for 24-48 hours.[4]
-
Stimulation and Treatment: The cells are then stimulated with a mitogen, such as platelet-derived growth factor (PDGF), in the presence of varying concentrations of MRE-269 for 24-72 hours.[4][6]
-
Proliferation Measurement: Cell proliferation is assessed using methods like BrdU incorporation assay or Cell Counting Kit-8 (CCK-8).[4][6]
-
Data Analysis: The inhibitory effect of MRE-269 on cell proliferation is quantified, and an IC50 value is determined.[4]
Visualizing the Science
Diagrams are provided below to illustrate the experimental workflow and the signaling pathway of MRE-269.
Discussion and Conclusion
MRE-269 consistently demonstrates its activity as a selective IP receptor agonist across multiple species, including rats, pigs, and humans, leading to vasodilation and anti-proliferative effects.[5][7] The available data indicates a higher potency for inhibiting platelet aggregation in humans compared to rats. While the vasodilatory mechanisms appear similar across species, further quantitative studies are needed to fully elucidate species-specific differences in potency. The provided experimental protocols offer a foundation for such comparative studies. The signaling pathway through the IP receptor, leading to increased cAMP levels, is the central mechanism driving the pharmacological effects of MRE-269.[2][8] This guide serves as a valuable resource for researchers investigating the therapeutic potential of MRE-269 and other IP receptor agonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Antiproliferative effect of selexipag active metabolite MRE‐269 on pulmonary arterial smooth muscle cells from patients with chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijbs.com [ijbs.com]
- 7. Antiproliferative effect of selexipag active metabolite MRE-269 on pulmonary arterial smooth muscle cells from patients with chronic thromboembolic pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular recognition and activation of the prostacyclin receptor by anti-pulmonary arterial hypertension drugs - PMC [pmc.ncbi.nlm.nih.gov]
MRE-269-d6 Demonstrates Superior Selectivity for the IP Receptor: A Cryo-EM Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of MRE-269-d6, the deuterated active metabolite of the prostacyclin (IP) receptor agonist Selexipag, with other IP receptor agonists. Drawing upon structural insights from cryo-electron microscopy (cryo-EM) and supporting pharmacological data, we confirm the superior selectivity of MRE-269 for the IP receptor, a critical attribute for targeted therapeutic intervention in conditions such as pulmonary arterial hypertension (PAH).
Unveiling Selectivity at the Molecular Level with Cryo-EM
Recent advancements in cryo-electron microscopy have enabled the high-resolution structural determination of the human prostacyclin (IP) receptor in complex with its G-protein (Gs) and various ligands. A landmark study provides a direct structural comparison of the IP receptor bound to MRE-269 versus the less selective agonist, treprostinil. These cryo-EM structures reveal the precise molecular interactions that underpin the enhanced selectivity of MRE-269.
The structural data demonstrates that while both MRE-269 and treprostinil occupy the same orthosteric binding pocket of the IP receptor, their binding modes and interactions with key residues differ significantly. This structural nuance is the foundation of MRE-269's superior selectivity, minimizing off-target effects on other prostanoid receptors, a common limitation of earlier prostacyclin analogs.
Quantitative Comparison of IP Receptor Agonists
The superior selectivity of MRE-269, as revealed by cryo-EM, is substantiated by quantitative pharmacological data. The following table summarizes the binding affinities (Ki) and functional potencies (IC50) of MRE-269 and other commonly used IP receptor agonists for the IP receptor and other prostanoid receptors. Lower Ki and IC50 values indicate higher affinity and potency, respectively.
| Compound | IP Receptor Ki (nM) | EP1 Receptor IC50 (µM) | EP2 Receptor IC50 (µM) | EP3 Receptor IC50 (µM) | EP4 Receptor IC50 (µM) | DP Receptor IC50 (µM) | FP Receptor IC50 (µM) | TP Receptor IC50 (µM) |
| MRE-269 | 20[1] | >10[1] | 5.8[1] | >10[1] | 4.9[1] | 2.6[1] | >10[1] | >10[1] |
| Treprostinil | 32[1] | - | Lower than IP[1] | - | - | - | - | - |
| Iloprost | Low nM range | - | - | High affinity | - | - | - | - |
| Beraprost | Low nM range | - | - | High affinity | - | - | - | - |
The data clearly indicates that MRE-269 possesses high affinity for the IP receptor while exhibiting significantly lower affinity for other prostanoid receptors, particularly the EP receptors which are often associated with off-target effects of less selective agonists. In contrast, treprostinil demonstrates a higher affinity for the EP2 receptor than for the IP receptor, highlighting its lower selectivity.
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Caption: IP Receptor Signaling Pathway initiated by MRE-269.
Caption: Experimental workflow for cryo-EM analysis of the IP receptor complex.
Experimental Protocols
The following provides a generalized protocol for the cryo-EM structural determination of the MRE-269-IP receptor-Gs complex, based on established methodologies for GPCRs.
1. Protein Expression and Purification:
-
The human IP receptor and the Gs protein heterotrimer (α, β, and γ subunits) are co-expressed in insect or mammalian cells (e.g., Sf9 or HEK293).
-
The receptor is engineered with affinity tags (e.g., FLAG or His tags) to facilitate purification.
-
Cell membranes are solubilized using detergents (e.g., lauryl maltose neopentyl glycol (LMNG) supplemented with cholesteryl hemisuccinate (CHS)).
-
The protein complex is purified using affinity chromatography followed by size-exclusion chromatography to ensure homogeneity.
2. IP-MRE-269-Gs Complex Formation:
-
The purified and reconstituted IP receptor-Gs complex is incubated with a saturating concentration of this compound to ensure full receptor occupancy.
-
Apyrase is often added to hydrolyze any released GDP, stabilizing the nucleotide-free complex.
3. Cryo-EM Grid Preparation:
-
A small volume (typically 3-4 µL) of the final complex solution is applied to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3).
-
The grid is blotted to create a thin film of the solution and then rapidly plunge-frozen into liquid ethane using a vitrification apparatus (e.g., Vitrobot). This process traps the protein complexes in a thin layer of vitreous ice.
4. Cryo-EM Data Acquisition:
-
Data is collected on a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector.
-
Automated data collection software is used to acquire thousands of movies of the frozen-hydrated particles at various tilt angles.
5. Image Processing and 3D Reconstruction:
-
The collected movies are subjected to motion correction and contrast transfer function (CTF) estimation.
-
Individual particle images are picked automatically and subjected to 2D classification to remove noise and select for well-defined particle views.
-
An initial 3D model is generated, followed by iterative rounds of 3D classification and refinement to achieve a high-resolution 3D density map of the complex.
6. Model Building and Analysis:
-
An atomic model of the IP receptor, Gs protein, and MRE-269 is built into the cryo-EM density map.
-
The model is refined to optimize its fit to the map and to ensure proper stereochemistry.
-
The final structure is analyzed to identify the specific amino acid residues of the IP receptor that interact with MRE-269, providing a molecular explanation for its binding and selectivity.
Conclusion
The convergence of high-resolution cryo-EM structural data and quantitative pharmacological analysis provides compelling evidence for the superior selectivity of this compound for the prostacyclin IP receptor. The detailed molecular understanding of its binding mode, in comparison to less selective alternatives, underscores its potential for a more targeted therapeutic effect with a reduced risk of off-target side effects. This structural insight is invaluable for the rational design of next-generation IP receptor agonists with even further optimized selectivity profiles.
References
Safety Operating Guide
Safe Disposal of MRE-269-d6: A Procedural Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of MRE-269-d6, ensuring the safety of laboratory personnel and environmental protection.
Chemical and Physical Properties
A summary of the key identifiers for the parent compound, MRE-269, is provided below. These properties are crucial for the correct identification and handling of the substance.
| Property | Value |
| Formal Name | [4-[(5,6-diphenylpyrazinyl)(1-methylethyl)amino]butoxy]-acetic acid |
| CAS Number | 475085-57-5 |
| Molecular Formula | C₂₅H₂₉N₃O₃ |
| Molecular Weight | 419.5 g/mol |
Hazard Identification and Safety Precautions
While MRE-269 is not classified as a hazardous substance according to Regulation (EC) No 1272/2008, it is crucial to handle it with care in a laboratory setting. The toxicological properties of this compound have not been fully investigated. Therefore, standard laboratory precautions should be observed.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat should be worn to protect personal clothing.
Step-by-Step Disposal Procedure
The disposal of this compound must comply with all applicable federal, state, and local regulations. The following is a general procedural guide:
-
Waste Identification and Segregation:
-
This compound waste should be classified as non-hazardous chemical waste unless otherwise specified by local regulations or institutional policies.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Containerization:
-
Use a dedicated, properly labeled waste container for this compound.
-
The container should be made of a material compatible with the chemical and any solvents used.
-
The label should clearly state "this compound Waste" and include the approximate concentration and quantity.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated waste accumulation area.
-
Keep the container securely closed when not in use.
-
-
Disposal:
-
Dispose of the this compound waste through your institution's EHS-approved chemical waste disposal program.
-
Do not dispose of this compound down the drain or in the regular trash.
-
-
Decontamination:
-
Decontaminate all labware and surfaces that have come into contact with this compound using an appropriate solvent (e.g., ethanol, DMSO) followed by a thorough wash with soap and water.
-
Dispose of the cleaning materials as chemical waste.
-
MRE-269 Signaling Pathway
MRE-269 is the active metabolite of Selexipag and functions as a selective agonist for the prostacyclin receptor (IP receptor), which is a G-protein coupled receptor (GPCR).[1] Activation of the IP receptor by MRE-269 initiates a signaling cascade that results in vasodilation and has antiproliferative effects on pulmonary arterial smooth muscle cells.[1][2] The primary signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1]
Caption: this compound signaling pathway via the IP receptor.
This guide is intended to provide essential information for the safe disposal of this compound. Always prioritize safety and adhere to the specific guidelines provided by your institution and the chemical supplier.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
